molecular formula C3H3N3S2 B1300922 1,2,4-Triazine-3,5(2H,4H)-dithione CAS No. 461-90-5

1,2,4-Triazine-3,5(2H,4H)-dithione

Cat. No.: B1300922
CAS No.: 461-90-5
M. Wt: 145.21 g/mol
InChI Key: IIYCDUJGGHBHAQ-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dithione is a sulfur-containing heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science research. Its structure, featuring two thione groups on the 1,2,4-triazine core, makes it a valuable precursor for the synthesis of diverse heterocyclic systems and a potential pharmacophore in drug discovery efforts. In research applications, this compound is primarily utilized as a key intermediate. The triazine ring system is known to be a privileged scaffold in the development of biologically active molecules. For instance, structurally related 1,2,4-triazine derivatives have demonstrated significant potential in various therapeutic areas, acting as adenosine A2A receptor antagonists for Parkinson's disease research , D-amino acid oxidase (DAAO) inhibitors investigated for schizophrenia treatment , and novel anticancer agents with demonstrated activity against cell lines such as colon cancer and breast cancer . The dithione functionality, in particular, offers reactive sites for further chemical modifications, enabling researchers to create complex molecular architectures, including fused polycyclic systems . These synthesized complexes are frequently explored for their anticipated pharmacological properties. The physicochemical properties of this compound, such as its pKa, can be inferred from closely related analogues; for example, the parent structure 1,2,4-triazine-3,5-dithione has a reported pKa of 5.66 . This information is critical for researchers in planning reaction conditions and understanding the compound's behavior in biological systems. As with all compounds of this nature, this compound is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-1,2,4-triazine-3,5-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYCDUJGGHBHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364383
Record name 1,2,4-Triazine-3,5(2H,4H)-dithione
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Molecular Weight

145.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-90-5
Record name 1,2,4-Triazine-3,5(2H,4H)-dithione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazine-3,5(2H,4H)-dithione
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Substituted-1,2,4-triazine-3,5(2H,4H)-dithiones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithiones. These heterocyclic compounds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. This document delves into the core synthetic strategies, elucidates the underlying reaction mechanisms, and offers detailed experimental protocols. The content is tailored for researchers, medicinal chemists, and professionals in drug development, aiming to provide both foundational knowledge and practical insights for the synthesis and future exploration of this important class of molecules.

Introduction: The Significance of the 1,2,4-Triazine Dithione Scaffold

The 1,2,4-triazine ring system is a prominent structural motif found in a multitude of biologically active compounds.[1][2][3] The incorporation of two thione functional groups at the 3 and 5 positions, along with a substituent at the 6-position, gives rise to the 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithione scaffold. This arrangement of heteroatoms and functional groups imparts unique physicochemical properties that are conducive to diverse biological interactions.

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: The triazine core has been a key component in the development of agents targeting various pathogens.[1]

  • Antiviral Properties: Notably, some 1,2,4-triazine derivatives have shown potential as antiviral agents, including activity against HIV.[1][2]

  • Anticancer and Antitumor Effects: The scaffold has been explored for its cytotoxic effects against various cancer cell lines.[1][4]

  • Enzyme Inhibition: Specific derivatives have been designed as inhibitors for enzymes such as D-amino acid oxidase (DAAO), highlighting their potential in treating neurological disorders.[5][6][7]

The versatility of the 6-position allows for the introduction of various substituents, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This guide will focus on the fundamental synthetic routes to access this valuable heterocyclic core.

Core Synthetic Strategies: A Mechanistic Perspective

The primary and most established method for the synthesis of 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithiones involves the cyclocondensation of a thiosemicarbazide derivative with an α-keto acid. This approach is favored for its reliability and the ready availability of the starting materials.

The Thiosemicarbazide and α-Keto Acid Cyclocondensation Route

This cornerstone synthesis proceeds through a well-defined reaction sequence, which can be dissected into two key stages: initial condensation to form a thiosemicarbazone intermediate, followed by an intramolecular cyclization.

Overall Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Thiosemicarbazone Thiosemicarbazide->Thiosemicarbazone Condensation (-H₂O) AlphaKetoAcid α-Keto Acid (R-CO-COOH) AlphaKetoAcid->Thiosemicarbazone TriazineDithione 6-R-1,2,4-triazine- 3,5(2H,4H)-dithione Thiosemicarbazone->TriazineDithione Intramolecular Cyclization (-H₂O)

Figure 1: General workflow for the synthesis of 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithiones.

Mechanistic Insights:

  • Thiosemicarbazone Formation: The initial step is a classical condensation reaction between the hydrazine moiety of thiosemicarbazide and the ketone carbonyl of the α-keto acid.[8][9] This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon, followed by dehydration to yield the corresponding thiosemicarbazone. The choice of an α-keto acid is crucial as the 'R' group will ultimately become the substituent at the 6-position of the triazine ring.

  • Intramolecular Cyclization: The formed thiosemicarbazone then undergoes an intramolecular cyclization. This is the key ring-forming step. The amide nitrogen of the thiosemicarbazone acts as a nucleophile, attacking the carboxylic acid carbonyl. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazine ring. The presence of two thione groups is a result of the initial thiosemicarbazide structure. The reaction is often facilitated by heating in a suitable solvent.

A more detailed mechanistic representation is provided below:

G cluster_step1 Step 1: Thiosemicarbazone Formation cluster_step2 Step 2: Intramolecular Cyclization Reactants Thiosemicarbazide + α-Keto Acid Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack Thiosemicarbazone Thiosemicarbazone Intermediate1->Thiosemicarbazone Dehydration CyclizationIntermediate Cyclized Intermediate Thiosemicarbazone->CyclizationIntermediate Nucleophilic Attack (Amide N on COOH) Product 6-Substituted-1,2,4-triazine-3,5(2H,4H)-dithione CyclizationIntermediate->Product Dehydration

Sources

Spectroscopic characterization of 1,2,4-Triazine-3,5(2H,4H)-dithione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,4-Triazine-3,5(2H,4H)-dithione

This guide provides a comprehensive framework for the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As this specific molecule is not extensively detailed in publicly available spectroscopic libraries, this document synthesizes data from structurally related analogues and theoretical principles to present a robust, predictive characterization. The methodologies and interpretations herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure self-validating and reliable results.

Foundational Principles: Structure and Tautomerism

A critical aspect of characterizing this compound is understanding its potential for tautomerism. The molecule can theoretically exist in several forms, primarily the dithione, thione-thiol, and dithiol tautomers. The equilibrium between these forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.[3][4] Spectroscopic analysis is paramount in identifying the predominant tautomer under specific experimental conditions.

The dithione form is characterized by two thiocarbonyl (C=S) groups, while the thiol forms contain one or two thiol (S-H) groups and endocyclic C=N bonds. Studies on analogous 1,2,4-triazole-3-thiones often show that the thione form is dominant, particularly in the solid state and in various solvents.[3][5]

Tautomerism Dithione Dithione Form (C=S, C=S) ThioneThiol Thione-Thiol Form (C=S, C-SH) Dithione->ThioneThiol Proton Transfer Dithiol Dithiol Form (C-SH, C-SH) ThioneThiol->Dithiol Proton Transfer

Caption: Tautomeric equilibrium of this compound.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insight into the conjugated systems within the molecule. The choice of solvent is critical, as its polarity can shift the tautomeric equilibrium and, consequently, the absorption maxima (λ_max).[6]

Rationale for Analysis: The dithione form contains C=S and C=N chromophores. We anticipate observing characteristic n→π* transitions for the thiocarbonyl groups at longer wavelengths (lower energy) and more intense π→π* transitions for the conjugated triazine system at shorter wavelengths. In contrast, the thiol tautomers would exhibit different absorption profiles due to the altered chromophoric system.

Expected Spectral Data: Based on studies of similar triazine thione derivatives, the UV-Vis spectrum in a polar solvent like ethanol is expected to show distinct absorption bands.[7][8]

Predicted TransitionExpected λ_max Range (nm)Chromophore
n→π330 - 380C=S
π→π270 - 310C=N, C=S
π→π*220 - 250Triazine Ring System

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, and cyclohexane to test polarity effects).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum from 200 to 800 nm against a solvent blank.

  • Analysis: Identify the λ_max for each absorption band and calculate the molar extinction coefficients (ε). Comparing spectra in different solvents can provide evidence for tautomeric shifts.[6][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the specific functional groups present, which is essential for confirming the dominant tautomeric form.

Rationale for Analysis: The key distinction between tautomers lies in the presence of C=S and N-H bonds (dithione form) versus S-H and C=N bonds (thiol forms). The presence or absence of a broad S-H stretching band and the precise frequency of the thiocarbonyl (C=S) stretch are diagnostic.

Expected Spectral Data: The following table summarizes the expected vibrational frequencies, with comparative data from related structures.[10][11]

Vibrational ModeExpected Wavenumber (cm⁻¹)Comments
N-H Stretch3100 - 3300 (broad)Indicative of the dithione form.
C-H Stretch (Aromatic-like)3000 - 3100C6-H bond on the triazine ring.
S-H Stretch2550 - 2650 (weak, broad)Diagnostic for the thiol tautomer. Its absence suggests the dithione form is dominant.
C=N Stretch1620 - 1680Present in all tautomers, but frequency may shift.
N-H Bend1550 - 1620Coupled with ring vibrations.
C=S Stretch (Thioureide)1100 - 1350Diagnostic for the dithione tautomer. This is often a strong, complex band.

Experimental Protocol:

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.

  • Interpretation: Correlate the observed absorption bands with known functional group frequencies to determine the structural features and likely tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons. The choice of a deuterated solvent (e.g., DMSO-d₆) is crucial, as it can solubilize the compound and influence tautomeric equilibrium.

Proton (¹H) NMR Spectroscopy

Rationale for Analysis: ¹H NMR will identify the protons attached to carbon (C6-H) and nitrogen (N-H). The chemical shifts and disappearance upon D₂O exchange are key identifiers for N-H protons.

Expected Spectral Data (in DMSO-d₆): The spectrum is expected to be simple, with signals corresponding to the triazine ring proton and the N-H protons.[12][13]

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
N2-H, N4-H11.0 - 13.0Broad Singlet (2H)Labile protons, will exchange with D₂O. Chemical shift is highly dependent on solvent and concentration.
C6-H7.5 - 8.5Singlet (1H)The sole proton on the triazine ring.
Carbon-¹³ (¹³C) NMR Spectroscopy

Rationale for Analysis: ¹³C NMR will identify the carbon environments, most notably the thiocarbonyl carbons (C=S), which have characteristic downfield chemical shifts. This provides direct evidence for the dithione tautomer.

Expected Spectral Data (in DMSO-d₆): The spectrum should show three distinct signals for the three carbons of the triazine ring.[12][14]

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C3, C5 (C=S)170 - 185Diagnostic for the thiocarbonyl groups. These carbons are significantly deshielded.
C6140 - 150The C-H carbon of the triazine ring.

NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve ~10 mg in 0.7 mL DMSO-d6 Filter Filter into NMR tube Prep->Filter H1 ¹H NMR Spectrum Filter->H1 C13 ¹³C NMR Spectrum H1->C13 Integrate Integrate ¹H signals H1->Integrate D2O Add D₂O, re-acquire ¹H C13->D2O Assign Assign chemical shifts C13->Assign Confirm Confirm N-H via D₂O exchange D2O->Confirm Integrate->Assign Structure Elucidate Final Structure & Tautomer Assign->Structure Confirm->Structure

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Rationale for Analysis: High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₃H₃N₃S₂). Electron ionization (EI) will induce fragmentation, providing clues about the molecule's stability and structure. The fragmentation of related triazine derivatives often involves the loss of small, stable molecules or radicals.[15][16]

Expected Data:

  • Molecular Ion (M⁺•): The primary goal is to observe the molecular ion peak. For C₃H₃N₃S₂, the exact mass is approximately 144.9799. The presence of two sulfur atoms will give a characteristic isotopic pattern (M+1 and M+2 peaks).

  • Key Fragments: Fragmentation may proceed via loss of HSCN or cleavage of the triazine ring. The stability of the 1,2,4-triazine ring may lead to a prominent molecular ion peak.

Experimental Protocol (HRMS-ESI):

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula.

Summary and Integrated Analysis

No single technique provides a complete picture. The power of spectroscopic characterization lies in integrating the data from all methods. For example, the N-H stretches in the FT-IR spectrum corroborate the exchangeable N-H protons seen in ¹H NMR. The downfield ¹³C NMR shifts for the C=S carbons confirm the thiocarbonyl groups identified in the FT-IR. Together, these data points build a self-validating case for the final structural assignment.

Integrated_Analysis UV UV-Vis Structure Confirmed Structure & Predominant Tautomer UV->Structure Confirms Conjugated System IR FT-IR IR->Structure Identifies Functional Groups (N-H, C=S) NMR ¹H & ¹³C NMR NMR->Structure Defines Atomic Connectivity MS Mass Spec MS->Structure Confirms Molecular Formula

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2,4-Triazine-Dithione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding Complexity in Medicinal Chemistry

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of dithione functionalities creates a unique electronic and structural environment, enhancing the potential for targeted biological interactions. However, this complexity presents a significant challenge for unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing unparalleled insight into molecular architecture at the atomic level.[3][4]

This guide moves beyond a simple catalog of spectral data. As a senior application scientist, the goal is to provide a framework for logical inquiry, explaining the causality behind spectral phenomena and offering field-proven methodologies. We will explore not just the 'what' but the 'why' of the ¹H and ¹³C NMR spectra of 1,2,4-triazine-dithione derivatives, empowering researchers to approach their own spectral assignments with confidence and scientific rigor.

The Spectroscopic Challenge of N,S-Heterocycles

Nitrogen and sulfur-containing heterocycles like 1,2,4-triazine-dithiones are notoriously complex subjects for NMR analysis.[5][6][7] Several intrinsic factors contribute to this complexity:

  • Tautomerism: The presence of labile protons allows for the existence of multiple tautomeric forms, primarily the dithione and thione-thiol isomers. These forms can co-exist in dynamic equilibrium, leading to broadened signals or multiple sets of peaks in the NMR spectrum.

  • Solubility: Many triazine derivatives exhibit poor solubility in common deuterated solvents, necessitating the use of more polar solvents like DMSO-d₆ or solvent mixtures, which can influence chemical shifts.[8]

  • Anisotropic and Inductive Effects: The electron-withdrawing nature of the nitrogen atoms and the C=S bonds significantly deshields adjacent protons and carbons. The triazine ring itself possesses a unique electronic environment that influences the chemical shifts of its substituents.

Understanding these foundational challenges is the first step in devising an effective analytical strategy. The choice of solvent, temperature, and specific NMR experiments must be made deliberately to overcome these hurdles.

Interpreting the ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 1,2,4-triazine-dithione derivatives, key signals can be categorized as follows.

Key Proton Signals and Influencing Factors:
  • N-H Protons: Protons attached to nitrogen atoms are highly variable and their visibility depends on the solvent and tautomeric form. In DMSO-d₆, they typically appear as broad singlets at a downfield chemical shift (δ 10.0 - 14.0 ppm) due to hydrogen bonding with the solvent. Their exchange with D₂O can be used to confirm their assignment.

  • Ring Protons: If the triazine ring itself contains a C-H bond (e.g., at the C6 position), this proton will be significantly deshielded by the adjacent nitrogen atoms and C=S groups, typically resonating in the aromatic region.

  • Substituent Protons: Protons on alkyl or aryl groups attached to the triazine core will have their chemical shifts influenced by their proximity to the heterocyclic ring. Protons on carbons alpha to the ring are deshielded compared to their typical alkane or arene values.

The causality behind these shifts lies in the electronic landscape. The electronegative nitrogen atoms and the C=S double bonds withdraw electron density, reducing the shielding around nearby protons and shifting their resonance frequency downfield.

Table 1: Representative ¹H NMR Chemical Shift (δ) Ranges
Proton TypeTypical Chemical Shift (δ, ppm)Causality & Notes
N-H (Amide/Thioamide)10.0 - 14.0Highly deshielded due to electronegative environment and hydrogen bonding. Often broad. Exchangeable with D₂O.
Aromatic-H (Substituent)7.0 - 8.5Standard aromatic region, influenced by substituent effects on the aromatic ring itself.
Alkyl-H (α to Ring)2.5 - 4.5Deshielded by the inductive effect of the triazine ring.
S-H (Thiol Tautomer)3.0 - 5.0Appears if the thione-thiol equilibrium favors the thiol form. Can be broad.

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For 1,2,4-triazine-dithione derivatives, the signals from the C=S carbons are particularly diagnostic.

Key Carbon Signals and Their Significance:
  • Thione Carbons (C=S): These are the most characteristic signals in the spectrum. The C=S double bond results in significant deshielding, pushing these carbon resonances far downfield, typically in the range of δ 160 - 190 ppm. Their identification is a primary confirmation of the dithione structure.

  • Triazine Ring Carbons (C=N): Carbons within the triazine ring that are part of a C=N double bond also appear downfield, generally between δ 145 - 160 ppm.[9]

  • Substituent Carbons: The chemical shifts of carbons on substituents provide information about their connectivity to the core. Carbons directly attached to the triazine ring will be influenced by its electronic effects.

To aid in the assignment of protonated carbons, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (including C=S and most C=N) will be absent.[10]

Table 2: Representative ¹³C NMR Chemical Shift (δ) Ranges
Carbon TypeTypical Chemical Shift (δ, ppm)Causality & Notes
Thione (C=S)160 - 190Highly deshielded due to the nature of the C=S double bond. A key diagnostic peak.
Triazine Ring (C=N)145 - 160Deshielded due to imine functionality and ring electronics.[9]
Aromatic Carbons110 - 150Standard aromatic region. Quaternary carbons (C-N, C-S) will be at the lower field end.
Alkyl Carbons10 - 60Standard aliphatic region.

The Power of Synergy: 2D NMR for Unambiguous Assignment

For complex molecules like substituted triazine-dithiones, 1D NMR spectra alone are often insufficient for a complete and trustworthy structural assignment. Two-dimensional (2D) NMR techniques are essential for creating a self-validating dataset by revealing through-bond correlations.[5][10]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is fundamental for mapping out the spin systems within alkyl chains or substituted aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the most reliable way to assign protonated carbons.[6][8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is the key experiment for connecting molecular fragments. For example, an HMBC correlation from a proton on a substituent to a carbon within the triazine ring provides definitive proof of its point of attachment.[10]

The logical workflow for structural elucidation using these techniques forms a self-validating loop, where correlations observed in one experiment must be consistent with the data from others.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR / DEPT (Carbon Skeleton) C13_NMR->HSQC Assigns Protonated Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Confirms Direct Bonds Final_Structure Unambiguous Structure Elucidation HMBC->Final_Structure Connects Fragments

Caption: Workflow for NMR-based structural elucidation.

A Field-Proven Experimental Protocol

This protocol is designed as a self-validating system to ensure high-quality, reliable data for a novel 1,2,4-triazine-dithione derivative.

Objective: To obtain a full set of 1D and 2D NMR spectra for unambiguous structural characterization.

Methodology:

  • Sample Preparation (The Foundation):

    • Solvent Choice: Begin with deuterated dimethyl sulfoxide (DMSO-d₆), as it generally provides good solubility for polar N,S-heterocycles and allows for the observation of exchangeable N-H protons.

    • Concentration: Accurately weigh ~10-15 mg of the purified compound and dissolve it in 0.6 mL of DMSO-d₆. Ensure complete dissolution.

    • Internal Standard: Use the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm; δc ≈ 39.52 ppm) as the primary internal reference. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers.

  • 1D Spectra Acquisition (The Initial Survey):

    • Instrument: Use a spectrometer with a field strength of at least 400 MHz for ¹H.

    • ¹H Spectrum: Acquire a standard proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.

    • DEPT-135 Spectrum: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) carbons.

  • 2D Spectra Acquisition (The Connectivity Map):

    • gCOSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

    • gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a one-bond ¹Jсн coupling of ~145 Hz. This will correlate all protonated carbons with their attached protons.

    • gHMBC: Acquire a gradient-enhanced HMBC spectrum. This is critical. Optimize it for long-range couplings (ⁿJсн) of 8-10 Hz. This will reveal 2- and 3-bond correlations, which are essential for connecting the molecular puzzle pieces.

  • Data Analysis & Validation (The Final Proof):

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Begin by assigning the simplest spin systems from the COSY spectrum.

    • Use the HSQC spectrum to assign the corresponding carbon signals for these systems.

    • Critically, use the HMBC correlations to link these isolated spin systems to each other and to quaternary carbons (like C=S and C=N).

    • Trustworthiness Check: Ensure every assignment is supported by at least two independent pieces of data. For example, the assignment of a methylene group should be supported by its ¹H and ¹³C chemical shifts, its negative peak in the DEPT-135 spectrum, its correlation in the HSQC, and any relevant COSY and HMBC correlations.

Application in Drug Discovery and Development

For professionals in drug development, the precise structural data obtained from this NMR workflow is not merely academic—it is a cornerstone of the entire discovery pipeline.[11][12]

  • Hit Validation: Confirms that the compound synthesized is indeed the intended molecule, ensuring that subsequent biological screening data is valid.

  • Structure-Activity Relationship (SAR): By characterizing a series of analogues, NMR allows scientists to correlate specific structural modifications with changes in biological activity, guiding the rational design of more potent and selective drug candidates.[4]

  • Purity Assessment: Quantitative NMR (qNMR) can be used to determine the absolute purity of a drug substance without the need for a specific reference standard of that same compound.

  • Metabolite Identification: NMR is a powerful tool for elucidating the structures of drug metabolites, which is a critical component of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.

G Compound Synthesized 1,2,4-Triazine-Dithione NMR NMR Structural Characterization (This Guide) Compound->NMR Validated Validated Structure & Purity NMR->Validated SAR SAR Studies Validated->SAR ADMET ADMET Studies Validated->ADMET Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate ADMET->Lead

Caption: Role of NMR characterization in the drug discovery workflow.

Conclusion

The structural elucidation of 1,2,4-triazine-dithione derivatives is a task that demands a sophisticated and logical approach. By understanding the inherent spectroscopic challenges and systematically applying a suite of 1D and 2D NMR experiments, researchers can overcome ambiguity and achieve confident, verifiable characterization. The methodologies and insights provided in this guide serve as a robust framework for scientists in both academic and industrial settings, ultimately facilitating the discovery and development of novel therapeutics based on this important heterocyclic core.

References

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Chandrashekhar, N., Thomas, B., Gayathri, V., Ramanathan, K. V., & Nanje Gowda, N. M. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry, 46(8), 769-774. Retrieved from [Link]

  • ARKAT USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. Retrieved from [Link]

  • Rossini, A. J., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Retrieved from [Link]

  • Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3). Retrieved from [Link]

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  • Li, Y., Wu, H., Wang, Z., & Wang, Q. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][5][9]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. Retrieved from [Link]

  • STEM Fellowship. (n.d.). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. STEM Journal. Retrieved from [Link]

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An In-Depth Technical Guide to the FT-IR Analysis of 1,2,4-Triazine-3,5(2H,4H)-dithione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Fourier-Transform Infrared (FT-IR) spectroscopy as a critical analytical tool for the characterization of 1,2,4-Triazine-3,5(2H,4H)-dithione. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecular vibrations, experimental best practices, and detailed spectral interpretation of this important heterocyclic compound.

Introduction: The Significance of this compound

The 1,2,4-triazine nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The dithione analogue, this compound, also known as 6-aza-2,4-dithiouracil, is of particular interest due to its structural relationship to biologically active pyrimidine bases.[4] Accurate structural elucidation is paramount for understanding its mechanism of action and for the rational design of new therapeutic agents.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the molecular structure and identifying the key functional groups within the molecule. By analyzing the absorption of infrared radiation, which excites specific molecular vibrations, we can obtain a unique "fingerprint" of the compound, providing direct evidence of its chemical identity and purity.

Molecular Structure and Fundamental Vibrational Modes

The interpretation of an FT-IR spectrum begins with a fundamental understanding of the molecule's structure and the types of vibrations its bonds can undergo. This compound is characterized by several key functional groups: secondary amine (N-H) groups, thiocarbonyl (C=S) groups, and the triazine ring itself.

A critical aspect of this molecule is its potential for thione-thiol tautomerism, where it can exist in equilibrium between the dithione form and various dithiol or thione-thiol forms.[5][6] In the solid state, which is typically analyzed by FT-IR, the dithione form is generally predominant. The vibrations of these groups give rise to characteristic absorption bands in the mid-infrared region.

  • N-H Stretching: The N-H groups in the ring are expected to produce absorption bands in the 3100-3400 cm⁻¹ region. The exact position and shape of these bands are highly sensitive to hydrogen bonding, which is prevalent in the solid state.

  • C-H Stretching: A weak absorption is expected around 3000-3100 cm⁻¹ corresponding to the stretching of the lone C-H bond on the triazine ring.[7][8]

  • C=S (Thiocarbonyl) Stretching: The C=S bond is a weaker absorber than its C=O counterpart. Its stretching vibration is complex and often coupled with other vibrations, appearing in the fingerprint region. Literature suggests that bands associated with thioamides (a substructure within the molecule) can be found in a broad range, but key contributions are often located between 800 cm⁻¹ and 1400 cm⁻¹.[9]

  • Triazine Ring Vibrations: The stretching and bending of the C-N and C=N bonds within the heterocyclic ring produce a series of characteristic absorptions, typically in the 1600-1400 cm⁻¹ range.[10]

  • N-H Bending: The in-plane bending of the N-H groups gives rise to absorptions typically found around 1600-1500 cm⁻¹.[11]

Below is a diagram illustrating the key functional groups and their associated vibrational modes that are interrogated during FT-IR analysis.

Caption: Key vibrational modes of this compound.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of the FT-IR spectrum is critically dependent on proper sample preparation. For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.[12][13]

Rationale for Method Selection: KBr is an alkali halide that is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when compressed, minimizing scattering effects. This makes it an ideal matrix for transmission analysis.[12][14]

Step-by-Step KBr Pellet Preparation and Analysis Workflow
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the high-purity this compound sample to a fine powder using a clean agate mortar and pestle. The goal is to reduce particle size to less than 2 microns to minimize light scattering.[14]

    • In a separate, dry mortar, place approximately 150-200 mg of spectroscopy-grade KBr powder. Briefly grind to break up any clumps. Causality Insight: KBr is hygroscopic; prolonged grinding can introduce atmospheric moisture, leading to broad O-H absorption bands around 3450 cm⁻¹ and a sharp H-O-H bending band near 1640 cm⁻¹ in the final spectrum.[12] Therefore, this step must be performed expeditiously.

  • Mixing:

    • Add the ground sample to the KBr in the mortar.

    • Mix thoroughly by gentle grinding for about 60 seconds to ensure the sample is homogeneously dispersed within the KBr matrix.[12] A proper mix is crucial for a representative spectrum.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 metric tons for approximately 2 minutes.[15] Causality Insight: The pressure causes the KBr to plasticize and flow, encapsulating the sample particles in a solid, transparent, or translucent disk. Insufficient pressure results in an opaque, crumbly pellet that scatters light, while excessive pressure can sometimes induce changes in the crystal lattice of the sample.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment. This is a self-validating step that accounts for atmospheric CO₂ and H₂O vapor, as well as the instrument's own spectral characteristics.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

The following diagram outlines this validated experimental workflow.

FTIR_Workflow cluster_Prep Sample Preparation cluster_Press Pellet Formation cluster_Acq Data Acquisition Grind_Sample Grind 1-2 mg Sample Mix Thoroughly Mix Sample and KBr Grind_Sample->Mix Grind_KBr Grind 150-200 mg KBr Powder Grind_KBr->Mix Load_Die Load Mixture into Die Mix->Load_Die Press_Pellet Apply 7-10 Tons Pressure Load_Die->Press_Pellet Collect_Bkg Collect Background Spectrum Press_Pellet->Collect_Bkg Collect_Sample Collect Sample Spectrum Collect_Bkg->Collect_Sample Analyze Analyze & Interpret Final Spectrum Collect_Sample->Analyze

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Data Analysis

The resulting FT-IR spectrum provides a wealth of structural information. The table below summarizes the expected characteristic absorption bands for this compound based on its functional groups and data from related compounds.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Notes
3250 - 3100Medium, BroadN-H Stretching (ν N-H)The broadness indicates significant intermolecular hydrogen bonding in the solid state.
~3050WeakC-H Stretching (ν C-H)Aromatic/heterocyclic C-H stretch from the triazine ring.
1580 - 1530Medium-StrongN-H Bending (δ N-H)In-plane bending vibration of the secondary amine groups, often coupled with ring vibrations.
1500 - 1400Medium-StrongC=N, C-N Ring StretchingComplex series of bands corresponding to the fundamental vibrations of the triazine ring.[10]
1350 - 1100Medium-StrongThioamide II & III BandsThese bands are characteristic of the thioamide (-NH-C=S) moiety and involve significant coupling of C-N stretching and N-H bending. The C=S bond has a major contribution in this region.[9]
800 - 700MediumC-H Out-of-Plane BendingBending vibration of the C-H group on the ring.
Below 800Medium-WeakRing Bending / C=S BendingComplex vibrations involving out-of-plane bending of the ring and thiocarbonyl groups.

Expert Analysis: The most diagnostic region for confirming the dithione structure is the combination of the broad N-H stretch above 3100 cm⁻¹ and the strong, complex absorptions in the 1350-1100 cm⁻¹ region.[9] The absence of a sharp S-H stretching band (typically ~2550 cm⁻¹) provides strong evidence against the presence of a significant thiol tautomer population in the solid sample. Furthermore, the position of the N-H stretch can provide qualitative insights into the strength of the hydrogen bonding network within the crystal lattice, a key factor in the compound's physical properties and potential biological interactions.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. A properly executed analysis, following the validated KBr pellet protocol, yields a detailed vibrational spectrum that serves as a unique molecular fingerprint. By carefully assigning the characteristic absorption bands corresponding to N-H, C=S, and triazine ring vibrations, researchers can confidently confirm the identity, assess the purity, and gain valuable insights into the intermolecular interactions of this pharmaceutically relevant compound.

References

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  • Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research. Available at: [Link]

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  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. PubMed. Available at: [Link]

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  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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  • Sample prepar
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Triazines – A comprehensive review of their synthesis and diverse biological importance. Unknown Source.
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  • IR Absorption Table. Unknown Source.

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An In-depth Technical Guide to the Mass Spectrometry of Sulfur-Containing Triazine Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Sulfur-Containing Triazines

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its versatile biological activities.[1] When this six-membered heterocycle is functionalized with sulfur-containing substituents (e.g., thioethers, sulfones, thiones), a class of compounds emerges with significant therapeutic potential, including anticancer, antimicrobial, and antiviral properties.[2][3][4] For researchers and drug development professionals, the ability to unambiguously characterize these molecules is paramount. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural insight.[5][6]

This guide provides a deep dive into the mass spectrometric behavior of sulfur-containing triazine heterocycles. Moving beyond a simple recitation of protocols, we will explore the causal relationships between molecular structure, ionization behavior, and fragmentation pathways. Our objective is to equip the reader with the expert knowledge required to develop robust analytical methods, interpret complex spectra, and confidently elucidate the structure of novel triazine-based compounds.

Part 1: Mastering Ionization—The Gateway to Analysis

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is the single most critical experimental decision, directly influencing data quality and the very feasibility of the analysis. For sulfur-containing triazines, which possess moderate polarity and multiple potential charge-carrying sites (the ring nitrogens and the sulfur atom), soft ionization techniques are invariably the methods of choice.

Electrospray Ionization (ESI): The Workhorse Technique

Electrospray ionization (ESI) is the premier technique for this class of compounds, particularly when coupled with liquid chromatography (LC-MS).[5][7] Its gentle nature preserves the intact molecule, typically yielding the protonated species, [M+H]⁺.

  • Expertise in Action: The basicity of the triazine ring nitrogens makes them the most probable sites of protonation. However, the specific substitution pattern can influence this. In molecules with multiple amino groups, the exocyclic nitrogens can also be protonation sites. Understanding the most likely site of protonation is key to predicting subsequent fragmentation. ESI-MS has proven to be a specific and highly sensitive method for the detection and characterization of these compounds.[5]

  • Trustworthiness through Self-Validation: A well-defined [M+H]⁺ ion is the first checkpoint. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion, providing a self-validating data point that anchors all subsequent structural elucidation.[8][9] For example, an observed mass with an error of less than 5 ppm from the theoretical mass provides strong confidence in the assigned molecular formula.

Atmospheric Pressure Chemical Ionization (APCI)

For less polar triazine derivatives that may not ionize efficiently by ESI, APCI offers a robust alternative. It is particularly useful for compounds amenable to gas-phase analysis and can be less susceptible to matrix effects than ESI.

Choosing the Right Mobile Phase

In LC-MS, the mobile phase is not merely a solvent; it is an active participant in the ionization process.

  • Acidic Modifiers (e.g., Formic Acid): Adding a small amount (typically 0.1%) of formic acid to the mobile phase is standard practice. It provides a ready source of protons, promoting the formation of the desired [M+H]⁺ ions and improving chromatographic peak shape.

  • Ammonium Acetate/Formate: For certain analyses, especially those aiming for high quantitative accuracy, using a buffer like ammonium acetate can help stabilize the spray and control the pH.[10]

Part 2: Decoding Fragmentation—The Language of Structure

Once ionized, the molecule's structure is interrogated using tandem mass spectrometry (MS/MS). The precursor ion (e.g., [M+H]⁺) is isolated, subjected to collision-activated dissociation (CAD), and the resulting product ions are analyzed.[5][8] The fragmentation pattern is a unique fingerprint of the molecule, revealing its constituent parts and connectivity.

Core Triazine Ring Fragmentation

The triazine ring, while aromatic, is susceptible to specific cleavage patterns. The most common fragmentation pathways involve the substituents and their interactions with the core structure. A foundational step in the analysis is the cleavage of bonds connecting substituents to the ring.[11]

The Definitive Influence of the Sulfur Substituent

The presence of a sulfur atom introduces unique and highly diagnostic fragmentation pathways. The sulfur atom's ability to exist in multiple oxidation states (thioether, sulfoxide, sulfone) and its different bonding configurations (e.g., thioamide) create specific neutral losses and fragment ions.

  • Cleavage of Alkyl Thioether Groups: A dominant fragmentation pathway for S-alkylated triazines is the cleavage of the C-S bond, often accompanied by a hydrogen rearrangement. This results in the loss of an alkene and the formation of a thiol-substituted triazine fragment.

  • Loss of the Entire Side Chain: Cleavage of the bond between the triazine ring and the sulfur atom leads to the loss of the entire thioalkyl group (•SR).

  • Thioamide-Specific Fragmentation: Compounds containing a thioamide or thiourea moiety often exhibit characteristic losses. For instance, the loss of a thiocarbonyl group (C=S) has been observed in the fragmentation of certain fused triazine systems.[3]

The diagram below illustrates these primary fragmentation pathways for a generic sulfur-substituted triazine.

Fragmentation_Pathways cluster_main Primary Fragmentation of a Protonated Sulfur-Containing Triazine cluster_products Key Product Ions & Neutral Losses Parent [M+H]⁺ (Protonated Precursor) Loss_Alkene Loss of Alkene (e.g., -C₂H₄) Parent->Loss_Alkene C-S Cleavage + H rearrangement Loss_Sidechain Loss of Thioalkyl Radical (e.g., -•SCH₃) Parent->Loss_Sidechain Ring-S Cleavage Loss_CS Loss of Thiocarbonyl (if applicable, -CS) Parent->Loss_CS Thioamide Cleavage caption Fig 1. Key fragmentation routes for sulfur-containing triazines.

Fig 1. Key fragmentation routes for sulfur-containing triazines.
Differentiating Isomers

MS/MS is exceptionally powerful for distinguishing between structural isomers, a common challenge in drug development.[5] Isomers with different substitution patterns on the triazine ring will produce distinct product ion spectra, even if their precursor masses are identical. For example, the position of a methylthio group will dictate which adjacent bonds are cleaved, leading to unique fragment masses that pinpoint the substituent's location.

Part 3: Advanced Methodologies and Experimental Protocols

Achieving high-quality, reproducible data requires meticulously designed workflows. This section outlines a standard protocol for the LC-MS/MS analysis of a novel sulfur-containing triazine derivative.

General LC-MS/MS Experimental Workflow

The analysis follows a logical sequence from sample preparation to data interpretation. This workflow ensures that each step builds upon a foundation of quality, from a clean sample to a confident structural assignment.

Workflow cluster_workflow LC-MS/MS Analysis Workflow A 1. Sample Preparation (Dissolution in suitable solvent, e.g., Methanol/Water) B 2. LC Separation (Reversed-Phase C18 Column) A->B Injection C 3. MS Full Scan (MS1) (Identify [M+H]⁺, Confirm Formula with HRMS) B->C Elution & Ionization (ESI+) D 4. Tandem MS (MS/MS) (Isolate & Fragment [M+H]⁺) C->D Precursor Selection E 5. Data Analysis (Interpret fragment ions, propose fragmentation pathway) D->E Spectrum Acquisition F 6. Structural Confirmation (Compare with standards or NMR data) E->F Hypothesis Testing caption Fig 2. Standard workflow for structural elucidation.

Fig 2. Standard workflow for structural elucidation.
Step-by-Step Protocol: Characterization of a Novel Triazine

This protocol details the essential steps for analyzing a newly synthesized sulfur-containing triazine derivative.

Objective: To confirm the molecular weight, determine the elemental composition, and elucidate the fragmentation pattern of a novel compound.

Instrumentation: High-Performance Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 methanol:water solution to create a 1 mg/mL stock.

    • Perform a serial dilution to a final concentration of ~1 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[10]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[10]

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound.

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Full Scan: Acquire data over a mass range of m/z 100-1000. Verify the presence of the expected [M+H]⁺ ion and check for other adducts (e.g., [M+Na]⁺). Use the high-resolution data to confirm the elemental composition.

    • MS/MS Analysis:

      • Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS scans on the most intense ions from the MS1 scan.

      • Alternatively, create an inclusion list with the exact m/z of the target [M+H]⁺ ion.

      • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe a full range of fragments, from gentle (loss of side chains) to more extensive (ring cleavage).

  • Data Interpretation:

    • Extract the MS/MS spectrum for the compound of interest.

    • Calculate the mass differences between the precursor ion and the major fragment ions.

    • Propose logical neutral losses (e.g., loss of H₂S, alkyl groups, CO, etc.) that correspond to these mass differences.

    • Use the high-resolution fragment data to determine the elemental composition of each fragment, which greatly aids in proposing their structures.

    • Reconstruct the fragmentation pathway to build a confident structural assignment.

Part 4: Applications in Drug Development

The robust methodologies described above are not academic exercises; they are critical workflows in the pharmaceutical industry.[6]

  • Metabolite Identification: During drug metabolism studies, MS is used to identify how the parent drug is modified in biological systems. The fragmentation patterns of potential metabolites are compared to the parent drug to pinpoint the site of modification (e.g., oxidation of the sulfur atom to a sulfoxide or sulfone).

  • Impurity and Degradation Profiling: High-resolution LC-MS is essential for detecting, identifying, and quantifying impurities and degradation products in drug substances and products, ensuring safety and efficacy.[6][9]

  • Quantitative Bioanalysis: Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, provide the high sensitivity and selectivity required to measure drug concentrations in biological fluids like plasma or urine.[7][12]

Table 1: Common Adducts and Neutral Losses

The following table summarizes common observations that are diagnostic in the analysis of sulfur-containing triazines.

Observation Typem/z RelationshipCommon IdentitySignificance
Adduct Ion M + 23.0[M+Na]⁺Confirms molecular weight; can be prominent with glass vials.
Adduct Ion M + 39.1[M+K]⁺Confirms molecular weight; less common than sodium adduct.
Protonated Dimer 2M + 1.0[2M+H]⁺Can occur at high concentrations; confirms molecular weight.
Neutral Loss Precursor - 34.0Loss of H₂SIndicates a thiol or thione group undergoing rearrangement.
Neutral Loss Precursor - 48.0Loss of SOSuggests fragmentation of a sulfoxide moiety.
Neutral Loss Precursor - 64.0Loss of SO₂Diagnostic for the presence of a sulfone group.

Conclusion

The mass spectrometric analysis of sulfur-containing triazine heterocycles is a nuanced field where a deep understanding of chemical principles informs expert practice. By carefully selecting ionization techniques, systematically applying collision energy, and leveraging the power of high-resolution instrumentation, researchers can move from a simple mass measurement to a complete and confident structural assignment. The principles and protocols outlined in this guide provide a robust framework for tackling the analytical challenges posed by this important class of molecules, ultimately accelerating the pace of discovery and development.

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  • Parrilla Vázquez, P., et al. (2019). LC-MS/MS chromatograms of five triazines obtained after MSPD method was applied. ResearchGate. Available at: [Link]

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  • Aly, A. A. (2012). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • Singh, V., & Kuntal, D. (n.d.). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. ResearchGate. Available at: [Link]

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Tautomeric forms of 1,2,4-triazine-3,5(2H,4H)-dithione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 1,2,4-Triazine-3,5(2H,4H)-dithione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between structurally distinct isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development. The specific tautomeric forms of a molecule dictate its physicochemical properties, including solubility, lipophilicity, and, most critically, its ability to interact with biological targets. This guide provides a detailed examination of the tautomeric landscape of this compound, a scaffold of interest in medicinal chemistry. We will explore the potential tautomeric forms, analyze the spectroscopic and computational evidence that elucidates their relative stabilities, and provide robust experimental protocols for their characterization.

The Principle of Tautomerism in Heterocyclic Systems

Tautomerism in heterocyclic compounds often involves the migration of a proton between a heteroatom (like nitrogen or sulfur) and a carbon atom. In the context of this compound, the primary equilibrium to consider is thione-thiol tautomerism. Six-membered heteroaromatic rings containing hydroxyl (-OH) or sulfhydryl (-SH) groups at positions 2 or 4 preferentially exist in their keto or thioketo (thione) forms in solution[1]. This preference is a complex interplay of factors including aromaticity, solvent effects, and intramolecular hydrogen bonding.

The stability of the thione form is often enhanced in polar solvents, which can stabilize the more polar C=S bond[2][3]. Conversely, nonpolar solvents may favor the less polar thiol form[3]. This environmental dependence is a critical consideration in drug development, as the molecule's local environment—be it in an aqueous physiological medium or a nonpolar lipid bilayer—can shift the equilibrium and alter its biological activity.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms arising from proton shifts between the nitrogen and sulfur atoms. The principal forms involved in the equilibrium are the dithione, two distinct thione-thiol forms, and the dithiol form.

Figure 1: Potential tautomeric forms of this compound.

While all forms are theoretically possible, extensive studies on related heterocyclic thioamides and triazoles consistently show a strong preference for the thione tautomer over the thiol form[4][5][6]. This is attributed to the greater strength of the C=S double bond and favorable resonance stabilization within the heterocyclic ring in the thione configuration.

Elucidating the Predominant Tautomer: A Multi-faceted Approach

Spectroscopic Characterization

Spectroscopy is the primary experimental tool for identifying which tautomer predominates in a given state (solid or solution).

  • Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the functional groups present. The dithione form is characterized by the presence of N-H stretching bands (typically broad, around 3100-3300 cm⁻¹) and a prominent C=S (thiocarbonyl) stretching vibration (typically 1100-1300 cm⁻¹). Conversely, the thiol forms would exhibit a sharp S-H stretching band (around 2500-2600 cm⁻¹) and the absence of a strong C=S band. The IR spectrum of the closely related 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil) clearly shows N-H and C=O stretching, confirming the dione structure, which serves as a strong analogue[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most direct evidence in ¹H NMR is the presence or absence of signals corresponding to N-H and S-H protons. N-H protons are typically broad and their chemical shift is concentration and solvent-dependent, while S-H protons are usually sharper. In deuterated solvents like DMSO-d₆, N-H protons are readily observed, whereas S-H protons might undergo exchange. For example, the ¹H NMR spectrum of a related 4-aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione shows distinct N-H signals around δ 11.16 and 9.70 ppm, confirming the thione structure[8][9].

    • ¹³C NMR: The chemical shift of the carbon atoms involved in the C=S bond is highly informative. A thiocarbonyl carbon (C=S) is significantly deshielded and typically resonates in the range of δ 170-190 ppm. In contrast, a carbon in a C-S single bond (as in the thiol form) would appear much further upfield.

  • UV-Vis Spectroscopy: The electronic transitions observed in UV-Vis spectroscopy differ for thione and thiol tautomers. Thione forms typically exhibit a characteristic low-energy n → π* transition for the C=S group, which is absent in the thiol form[4]. Studies on similar heterocyclic systems show that the thione form predominates in polar solvents, and this equilibrium can be monitored by observing changes in the absorption spectra[2][3].

Spectroscopic Method Evidence for Dithione Form Evidence for Thiol-containing Forms
IR Spectroscopy Strong N-H stretch (~3200 cm⁻¹), C=S stretch (~1200 cm⁻¹)S-H stretch (~2550 cm⁻¹), C=N stretch (~1600 cm⁻¹)
¹H NMR Spectroscopy Observable broad N-H proton signalsObservable sharp S-H proton signal (if not exchanged)
¹³C NMR Spectroscopy C=S carbon signal at high chemical shift (δ > 170 ppm)C-S carbon signal at lower chemical shift
UV-Vis Spectroscopy Characteristic n → π* absorption band for C=S groupAbsence of the n → π* C=S band
Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. These methods calculate the ground-state energies of each isomer in the gas phase and can simulate solvent effects using models like the Polarizable Continuum Model (PCM).

Recent computational studies on related 1,3,5-triazine derivatives have shown that tautomers with keto or thione groups are significantly more stable than their enol or thiol counterparts[10][11]. For example, calculations on cyanuric acid (the oxygen analogue) show the tri-keto isomer to be the most stable[12]. This trend is expected to hold for the dithione analogue, with calculations consistently predicting the dithione form to be the thermodynamic minimum by several kcal/mol. These computational insights provide a strong theoretical foundation that corroborates experimental findings.

Experimental Protocols for Tautomeric Analysis

A self-validating approach to confirming the tautomeric state involves a combination of spectroscopic techniques and computational modeling, as outlined below.

Experimental_Workflow cluster_prep Phase 1: Preparation & Modeling cluster_analysis Phase 2: Spectroscopic Analysis cluster_conclusion Phase 3: Data Synthesis start Synthesize or Procure This compound prep_solv Prepare Solutions in Polar (DMSO) & Non-Polar (CDCl₃) Solvents start->prep_solv comp_model Computational Modeling (DFT) Calculate relative energies of all possible tautomers in gas phase and solution. start->comp_model ir FTIR Analysis (Solid State - KBr) Identify N-H and C=S vs S-H stretches. start->ir nmr NMR Analysis (¹H, ¹³C) Identify N-H vs S-H protons. Locate C=S carbon signals. prep_solv->nmr uv UV-Vis Analysis (Solution) Characterize electronic transitions (n → π* of C=S). prep_solv->uv conclusion Elucidate Predominant Tautomer comp_model->conclusion Theoretical Stability nmr->conclusion Structural Evidence ir->conclusion Functional Group ID uv->conclusion Electronic Evidence

Figure 2: Workflow for the comprehensive analysis of tautomeric forms.

Step-by-Step Protocol: NMR Analysis for Tautomer Identification

This protocol describes the use of ¹H and ¹³C NMR to identify the predominant tautomer in solution.

  • Objective: To determine the tautomeric form of this compound in a polar aprotic solvent.

  • Materials:

    • This compound (5-10 mg)

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide), 99.9 atom % D

    • NMR tubes

    • Tetramethylsilane (TMS) internal standard (if not already in solvent)

  • Procedure:

    • Accurately weigh approximately 5 mg of the compound and transfer it to a clean, dry NMR tube.

    • Add ~0.6 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and gently vortex or agitate until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

    • Insert the NMR tube into the spectrometer spinner and place it in the NMR magnet.

    • Acquire a ¹H NMR spectrum.

      • Causality: A standard proton spectrum is acquired first to identify exchangeable protons (N-H, S-H) and aromatic/aliphatic protons. The dithione form should show two distinct, broad N-H signals. The thiol form would show a sharper S-H signal.

    • Acquire a ¹³C NMR spectrum.

      • Causality: This experiment is crucial for identifying the carbon environment. A long acquisition time or a concentrated sample may be necessary due to the lower natural abundance of ¹³C and potentially long relaxation times of quaternary carbons. Look for signals in the δ 170-190 ppm range, which are indicative of C=S carbons.

    • (Optional) Acquire a ¹H-¹³C correlation spectrum (e.g., HSQC or HMBC) to correlate proton and carbon signals, confirming assignments.

  • Data Analysis & Interpretation:

    • ¹H Spectrum: Integrate the signals. The presence of two broad signals integrating to 1H each in the downfield region (typically δ > 9 ppm in DMSO) strongly supports the (2H,4H)-dithione structure. The absence of a sharp signal in the typical S-H region (δ 3-5 ppm) argues against the thiol form.

    • ¹³C Spectrum: Identify the two thiocarbonyl carbons. Their presence in the characteristic downfield region provides definitive evidence for the dithione tautomer.

  • Validation: The results are validated by comparing them to the predictions from computational modeling. The experimental confirmation of the most stable computationally predicted isomer provides a high degree of confidence in the assignment.

Conclusion and Implications for Drug Development

The combined weight of spectroscopic evidence and theoretical calculations strongly indicates that this compound exists predominantly in the dithione form, particularly in the solid state and in polar solvents. While minor populations of the thiol tautomers may exist in equilibrium, especially in non-polar environments, they do not represent the major species.

For drug development professionals, this is a critical piece of information. The dithione form presents two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=S groups). This contrasts sharply with the dithiol form, which would have two hydrogen bond donors (the S-H groups) and two hydrogen bond acceptors (the ring nitrogens). This difference in hydrogen bonding capacity fundamentally alters how the molecule can dock into a protein's active site. Therefore, any structure-activity relationship (SAR) studies or computational docking simulations must utilize the correct, predominant dithione tautomer to yield meaningful and predictive results.

References

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Thione-Thiol Tautomerism in Substituted 1,2,4-Triazine-Dithiones: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] When substituted with two thione groups, these molecules exhibit complex thione-thiol tautomerism, a prototropic phenomenon that governs their chemical reactivity, coordination chemistry, and biological interactions.[3][4] Understanding and controlling this tautomeric equilibrium is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive exploration of the core principles governing thione-thiol tautomerism in substituted 1,2,4-triazine-3,5-dithiones, details robust methodologies for its investigation, and discusses the profound implications for scientific research and development.

Foundational Principles: The Dynamic Equilibrium of Thione and Thiol Forms

Tautomerism describes the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond.[5] In the context of 1,2,4-triazine-dithiones, the core equilibrium involves the migration of a proton from a nitrogen atom to an adjacent sulfur atom, converting a thione (C=S) group into a thiol (S-H) group. Given the presence of two potential sites, this system can exist in several forms: a dithione, a thione-thiol, and a dithiol form, each with distinct electronic and steric properties.

The relative stability of these tautomers is not fixed; it is a delicate balance influenced by intramolecular and intermolecular factors. The thione form is generally more stable in many heterocyclic systems, particularly in the solid state and in polar solvents, due to the higher bond energy of C=S compared to C-S and the potential for strong hydrogen bonding and dipole interactions.[6][7] However, the thiol form can be favored under specific conditions, such as in nonpolar solvents or when substituents electronically or sterically promote its formation.[6]

Tautomerism cluster_forms Core Tautomeric Equilibrium Dithione Dithione (C=S, C=S) ThioneThiol Thione-Thiol (C=S, C-SH) Dithione->ThioneThiol +H⁺ / -H⁺ Dithiol Dithiol (C-SH, C-SH) ThioneThiol->Dithiol +H⁺ / -H⁺ caption Fig. 1: Prototropic shifts in 1,2,4-triazine-dithione.

Caption: Fig. 1: Prototropic shifts in 1,2,4-triazine-dithione.

Key Influencing Factors on Tautomeric Equilibrium

The position of the thione-thiol equilibrium is a direct consequence of the molecule's interaction with its environment and its intrinsic electronic nature. Understanding these factors provides the critical leverage needed to predict and potentially manipulate the tautomeric state for a desired application.

The Role of Substituents

Substituents on the 1,2,4-triazine ring exert profound electronic and steric effects.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃) attached to the triazine ring increase the acidity of the N-H protons. This facilitates deprotonation and can shift the equilibrium towards the thiol form, which possesses a more delocalized and aromatic character.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -OCH₃) increase electron density on the ring nitrogens, strengthening the N-H bond and generally favoring the thione tautomer.

  • Steric Hindrance: Bulky substituents near the thione groups can sterically destabilize the planar C=S bond or associated intermolecular hydrogen bonds, potentially favoring the less hindered thiol form.

Solvent Effects: Polarity and Hydrogen Bonding

The choice of solvent is one of the most powerful tools for influencing tautomeric preference.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate and stabilize the more polar thione form through strong intermolecular hydrogen bonds.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and can stabilize the N-H proton of the thione form, thus favoring it.

  • Nonpolar Solvents (e.g., Dioxane, Chloroform): In these environments, intramolecular hydrogen bonding within the thiol tautomer (if structurally possible) can become a dominant stabilizing force. The lack of competing intermolecular interactions from the solvent shifts the equilibrium toward the less polar thiol form.[6]

Solvent_Effect cluster_solvent Influence of Solvent Polarity Thione Thione Form (More Polar) Thiol Thiol Form (Less Polar) PolarSolvent Polar Solvent (e.g., H₂O, DMSO) PolarSolvent->Thione Stabilizes via H-Bonding NonpolarSolvent Nonpolar Solvent (e.g., Dioxane) NonpolarSolvent->Thiol Favors via reduced intermolecular interaction caption Fig. 2: Solvent polarity dictates tautomer preference.

Caption: Fig. 2: Solvent polarity dictates tautomer preference.

pH and Temperature

In aqueous or partially aqueous solutions, pH plays a direct role. Alkaline conditions facilitate the deprotonation of the N-H bond, leading to the formation of a thiolate anion, which is the conjugate base of the thiol form.[7] This process is crucial in biological systems where physiological pH can determine the dominant tautomeric species and thus the molecule's ability to interact with enzyme active sites. Temperature can also shift the equilibrium; variable-temperature studies are often employed to understand the thermodynamics of the tautomeric interconversion.

Methodologies for Tautomeric Investigation

A multi-faceted analytical approach is essential for unambiguously characterizing the tautomeric equilibrium in both solution and solid states. Each technique provides a unique piece of the puzzle, and their combined application constitutes a self-validating system.

Spectroscopic Techniques

Spectroscopy is the cornerstone of tautomerism analysis, allowing for non-destructive investigation in various states.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is arguably the most powerful tool for studying tautomerism in solution.

  • Expertise & Causality: ¹H NMR is used to directly observe the protons attached to nitrogen (N-H) and sulfur (S-H). The N-H proton of the thione form typically appears as a broad signal at a lower field (δ 11-14 ppm) due to hydrogen bonding and quadrupole broadening from the nitrogen nucleus. The S-H proton of the thiol form appears as a sharper signal at a higher field (δ 3-5 ppm). ¹³C NMR is equally informative; the carbon of a C=S (thione) group is significantly deshielded and appears at a very low field (δ 180-210 ppm), whereas the carbon of a C-SH (thiol) group is much more shielded (δ 110-140 ppm).

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for Tautomers

Nucleus Thione Tautomer Thiol Tautomer Rationale
¹H N-H : 11-14 (broad) S-H : 3-5 (sharp) N-H is deshielded by the C=S bond and H-bonding.

| ¹³C | C =S: 180-210 | C -SH: 110-140 | The C=S double bond causes significant deshielding. |

Experimental Protocol: Variable-Temperature (VT) ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the substituted 1,2,4-triazine-dithione in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and its high boiling point, making it suitable for VT studies.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and integrations of all relevant signals.

  • Temperature Variation: Gradually increase the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Data Analysis: Observe changes in the spectra. If two distinct sets of peaks for different tautomers coalesce into a single averaged set as the temperature rises, it indicates a rapid equilibrium on the NMR timescale. Conversely, a change in the relative integration of two stable sets of peaks reveals the thermodynamic preference at different temperatures.

  • Self-Validation: The observation of coalescence and sharpening of peaks upon cooling is a hallmark of dynamic exchange and validates the presence of tautomerism, ruling out the possibility of a static mixture of isomers.

B. Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

  • Expertise & Causality: In IR spectroscopy, the thione form exhibits a characteristic C=S stretching vibration around 1100-1300 cm⁻¹, while the thiol form shows a weak S-H stretch around 2500-2600 cm⁻¹.[8] UV-Vis spectroscopy is sensitive to the electronic conjugation of the system. The thione tautomer typically shows a high-intensity π→π* transition and a low-intensity n→π* transition at a longer wavelength, originating from the lone pairs on the sulfur atom. The more aromatic thiol form often exhibits a blue shift (shift to shorter wavelength) in its primary absorption bands.[5][6]

Table 2: Key Spectroscopic Data for Tautomer Identification

Technique Thione Tautomer Thiol Tautomer Rationale
IR (cm⁻¹) ν(C=S): ~1100-1300 ν(S-H): ~2500-2600 (weak) Distinct vibrational modes of the functional groups.

| UV-Vis (λ_max) | n→π* transition present | n→π* transition absent | The C=S chromophore has non-bonding electrons. |

X-ray Crystallography
  • Expertise & Causality: Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state.[9][10] It allows for precise measurement of bond lengths (C=S vs. C-S) and the direct localization of hydrogen atoms, confirming which tautomer crystallizes. This technique is invaluable because the solid-state form is often the most thermodynamically stable one, providing a crucial reference point. However, it is essential to remember that the solid-state structure does not necessarily represent the dominant form in solution.[3]

Computational Chemistry
  • Expertise & Causality: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[3][11] By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase or with a solvent model (e.g., SMD, PCM), one can predict the equilibrium constant. This theoretical insight is critical for interpreting experimental data. For instance, if NMR suggests a 90:10 mixture, a DFT calculation predicting a ΔG difference of ~1.3 kcal/mol would strongly corroborate this finding.

Experimental Protocol: DFT Stability Calculation

  • Structure Building: Build the 3D structures of all possible tautomers (dithione, thione-thiol, dithiol) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Solvent Modeling: To simulate solution conditions, apply a continuum solvent model (e.g., SMD model for DMSO) and re-optimize the geometries.[3]

  • Energy Calculation: Extract the Gibbs free energies from the output files. The tautomer with the lowest energy is predicted to be the most stable.

  • Self-Validation: The accuracy of the prediction is validated by comparing the calculated energy differences with experimentally determined equilibrium constants (from NMR or UV-Vis) and by comparing calculated NMR shifts (using the GIAO method) with experimental spectra.

Workflow cluster_workflow Integrated Analytical Workflow Start Substituted 1,2,4-Triazine-Dithione Theory Computational Modeling (DFT) - Predict Stabilities - Predict Spectra Start->Theory Solid X-ray Crystallography - Solid-State Structure Start->Solid Solution Spectroscopy (NMR, IR, UV-Vis) - Solution-State Equilibrium Start->Solution Conclusion Comprehensive Tautomeric Profile Theory->Conclusion Corroborates Solid->Conclusion Provides Baseline Solution->Conclusion Defines Dynamic State caption Fig. 3: A multi-pronged approach for tautomer analysis.

Caption: Fig. 3: A multi-pronged approach for tautomer analysis.

Implications in Drug Development and Materials Science

The specific tautomeric form of a 1,2,4-triazine-dithione dictates its biological and physical properties.

  • Drug Development: The shape, hydrogen bonding capability, and lipophilicity of a molecule change dramatically between tautomers. The thione form, with its N-H donor and C=S acceptor, will have different receptor binding interactions than the thiol form, which has an S-H donor. Since biological activity is contingent on precise molecular recognition, controlling the tautomeric form that exists at physiological pH is a critical aspect of drug design.[12][13] For example, one tautomer might be an active enzyme inhibitor, while the other is inactive.

  • Materials Science: The ability to form extensive hydrogen-bonded networks makes the thione tautomer a candidate for creating ordered supramolecular structures. The thiol form, on the other hand, can act as a ligand for metal ions, forming coordination polymers with interesting electronic or magnetic properties.[14][15] The thiol-disulfide interchange is also a key reaction in dynamic covalent chemistry and the formation of self-healing materials.[16]

Conclusion

The thione-thiol tautomerism in substituted 1,2,4-triazine-dithiones is a complex but manageable phenomenon. By understanding the fundamental principles of substituent and solvent effects, researchers can predict and influence the tautomeric equilibrium. A rigorous, multi-technique approach combining high-resolution spectroscopy (NMR), solid-state analysis (X-ray crystallography), and theoretical calculations (DFT) provides a robust and self-validating framework for characterization. For professionals in drug discovery and materials science, mastering this equilibrium is not merely an academic exercise; it is a fundamental requirement for unlocking the full potential of this versatile heterocyclic system.

References

  • ResearchGate. (n.d.). The thione‐thiol tautomerism in 1,2,4‐triazoles. Retrieved from [Link]

  • Behpour, M., et al. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Retrieved from [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism of 1,2,4-triazole thione. Retrieved from [Link]

  • Tang, D., et al. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 6, 12514-12518. Retrieved from [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 148-160. Retrieved from [Link]

  • Góbi, S., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 162(17), 174306. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4‐triazine derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Retrieved from [Link]

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Retrieved from [Link]

  • ResearchGate. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 1,2,4-triazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

  • Sci-Hub. (2015). On tautomerism of 1,2,4-triazol-3-ones. Retrieved from [Link]

  • Alanazi, A. M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selenocysteine in Thiol/Disulfide-Like Exchange Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of solvent-assisted tautomerization between anti-thione and.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). Retrieved from [Link]

  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [Link]

  • Al-Amiery, A. A. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Retrieved from [Link]

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Sources

Unveiling the Solid-State Architecture: A Technical Guide to the X-ray Crystal Structure of 1,2,4-Triazine-3,5(2H,4H)-dithione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of thione functionalities at the 3- and 5-positions of the triazine ring gives rise to 1,2,4-triazine-3,5(2H,4H)-dithione analogs, a class of compounds with significant potential for drug discovery and materials science. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing molecular design, and developing novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystal structure analysis of this compound analogs. We will delve into the critical experimental considerations and interpret the resulting structural data to provide actionable insights for researchers in the field.

I. The Synthetic Gateway to this compound Analogs

The construction of the this compound core can be achieved through several synthetic strategies. A common and effective approach involves the cyclocondensation of a 1,2-dicarbonyl compound with thiosemicarbazide or its derivatives. The choice of substituents on the starting materials allows for the generation of a diverse library of analogs with varying electronic and steric properties.

A prevalent method for synthesizing substituted 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[1] While this is a robust method, the use of unsymmetrical 1,2-diketones can lead to the formation of regioisomeric mixtures.[1] For the synthesis of dithione analogs, thiosemicarbazide is a key reagent.

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_thionation Thionation A 1,2-Dicarbonyl Compound (e.g., Arylglyoxal) C Cyclocondensation A->C B Thiosemicarbazide B->C D 6-Aryl-1,2,4-triazine-3(2H)-thione-5(4H)-one C->D Formation of monothione F This compound Analog D->F Conversion of carbonyl to thiocarbonyl E Thionating Agent (e.g., Lawesson's Reagent) E->F G A Single Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B Mount on goniometer C Data Processing & Reduction B->C Integration & scaling D Structure Solution C->D Phase problem solution E Structure Refinement D->E Least-squares fitting F Structure Validation & Analysis E->F Check for errors & completeness G Crystallographic Information File (CIF) F->G Final structural data G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N2_1 N(2)-H S3_2 S(3) N2_1->S3_2 N-H···S Hydrogen Bond S5_1 S(5) N4_2 N(4)-H N4_2->S5_1 N-H···S Hydrogen Bond

Sources

Physicochemical properties of 1,2,4-Triazine-3,5(2H,4H)-dithione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4-Triazine-3,5(2H,4H)-dithione

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazine scaffold is a cornerstone in heterocyclic chemistry, renowned for its wide spectrum of applications, particularly in medicinal chemistry and materials science.[1][2][3] Derivatives of this core exhibit a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] This guide focuses on a specific, yet highly versatile derivative: this compound. This molecule is distinguished by two exocyclic sulfur atoms, which impart unique reactivity and physicochemical characteristics. We will provide a comprehensive exploration of its molecular structure, with a crucial focus on thione-thiol tautomerism, established synthetic methodologies, detailed spectroscopic and physical properties, and its potential as a reactive intermediate for drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important heterocyclic building block.

Molecular Structure and Tautomerism

This compound possesses a six-membered heterocyclic ring containing three nitrogen atoms. The key structural feature is the presence of two thione (C=S) groups at positions 3 and 5. This arrangement gives rise to significant electronic and structural complexity, most notably the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the dithione form and various thiol isomers, where a proton migrates from a nitrogen atom to a sulfur atom.[6][7]

This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, solubility, and its mode of interaction in biological systems. The thiol form introduces a nucleophilic and acidic SH group, while the thione form contains a polar C=S double bond. The predominant tautomer can be influenced by the solvent, pH, and temperature.[7] Understanding this dynamic is critical for predicting reaction outcomes and designing derivatives.

tautomerism cluster_dithione cluster_thiol A This compound Dithione Thiol Dithione->Thiol Equilibrium B Thiol-Thione & Dithiol Forms synthesis_workflow Start Starting Materials (Thiocarbohydrazide + Glyoxylic Acid) Step1 Condensation (Solvent, Catalyst) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Heat) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for 1,2,4-triazine-3,5-dithione.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing related 3-thioxo-1,2,4-triazin-5-ones. [5]The causality for each step is explained to ensure reproducibility and understanding.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiocarbohydrazide (0.1 mol) in a mixture of ethanol (100 mL) and water (20 mL).

    • Expertise & Experience: Using a solvent mixture ensures the solubility of both the polar thiocarbohydrazide and the glyoxylic acid.

  • Initial Condensation: To this stirring solution, add glyoxylic acid (0.1 mol) and a catalytic amount of acetic acid (1 mL).

    • Causality: The acetic acid catalyzes the initial nucleophilic attack of the hydrazine nitrogen onto the aldehyde carbon of glyoxylic acid, facilitating the formation of the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Trustworthiness: TLC monitoring is a self-validating step. The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

    • Causality: The product is typically less soluble in the cold solvent mixture than the reactants or byproducts, allowing for isolation by precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL) to remove unreacted starting materials, and then with diethyl ether (20 mL) to facilitate drying.

  • Recrystallization: For higher purity, recrystallize the crude product from an appropriate solvent such as aqueous ethanol or dimethylformamide (DMF).

Physicochemical and Spectroscopic Properties

The characterization of this compound relies on a combination of physical measurements and spectroscopic analysis.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionSource / Rationale
Molecular Formula C₃H₃N₃S₂Based on structure
Molecular Weight 145.21 g/mol Based on structure
Appearance Expected to be a crystalline solid (e.g., yellow or off-white)Analogy to related thio-triazines [8]
Melting Point >200 °C (Decomposition likely)High polarity and potential for H-bonding
Solubility Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF.High polarity and H-bond donor/acceptor sites
pKa Two acidic protons (N-H) are expected, with pKa values likely in the range of 7-9.The electron-withdrawing triazine ring and thione groups increase the acidity of the N-H protons.
Table 2: Spectroscopic Data
TechniqueExpected Observations and Interpretations
¹H NMR (DMSO-d₆)Two broad singlets for the N-H protons (δ 11-14 ppm). A singlet for the C6-H proton (δ ~8-9 ppm). The broadness is due to quadrupole coupling with nitrogen and chemical exchange.
¹³C NMR (DMSO-d₆)Two signals in the thione region (δ ~170-185 ppm) for C3 and C5. One signal for the C6 carbon (δ ~140-150 ppm). [9]
IR Spectroscopy (KBr)Strong N-H stretching bands (3100-3300 cm⁻¹). A prominent C=S stretching band (1100-1250 cm⁻¹). C=N stretching vibrations (1550-1650 cm⁻¹). [5][8]
Mass Spectrometry (ESI)A strong molecular ion peak [M+H]⁺ at m/z 146 or [M-H]⁻ at m/z 144. Characteristic fragmentation would involve the loss of HSCN or CS.
Workflow for Physicochemical Characterization

characterization_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Synth Synthesized Product NMR NMR (¹H, ¹³C) Synth->NMR IR FT-IR Synth->IR MS Mass Spectrometry Synth->MS MP Melting Point Synth->MP Sol Solubility Test Synth->Sol Xray X-ray Crystallography (for Crystal Structure) Synth->Xray Final Structural Confirmation & Property Profile NMR->Final IR->Final MS->Final MP->Final Sol->Final Xray->Final

Caption: Workflow for comprehensive physicochemical characterization.

Reactivity and Applications in Drug Development

The rich functionality of this compound makes it a valuable intermediate. The two thione groups are readily S-alkylated using alkyl halides under basic conditions, providing a straightforward method to introduce diverse side chains. This S-alkylation is often the first step in creating a library of compounds for biological screening.

The 1,2,4-triazine core itself is considered a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications:

  • Anticancer Agents: The triazine ring can act as a bioisostere for purine, enabling it to interfere with nucleic acid synthesis or kinase activity. [3]* Antimicrobial and Antifungal Agents: Many triazine-thiones have shown potent activity against various bacterial and fungal strains. [1][5]* CNS Agents: Certain 1,2,4-triazine derivatives have been identified as antagonists for receptors like the adenosine A₂A receptor, with potential applications in treating Parkinson's disease. [10] The dithione derivative serves as a versatile starting point for synthesizing these more complex, biologically active molecules. Its ability to be functionalized at multiple sites (N2, N4, S3, S5) allows for fine-tuning of its steric and electronic properties to optimize ligand-receptor interactions.

References

  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. Retrieved from [Link]

  • ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1,2,4-Triazine Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Retrieved from [Link]

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,2,4-Triazine-3,5(2H,4H)-dione. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]

  • SpectraBase. (n.d.). DIHYDRO-as-TRIAZINE-3,5(2H,4H)-DIONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism of 1,2,4-triazole thione. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1,2,4-Triazine-3,5(2H,4H)-dithione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in 1,2,4-Triazine-3,5(2H,4H)-dithiones as Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Among these, nitrogen-rich heterocyclic compounds have emerged as a promising avenue for the development of new therapeutic agents. The 1,2,4-triazine nucleus, in particular, has garnered significant attention due to its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This application note focuses on a specific subclass: 1,2,4-triazine-3,5(2H,4H)-dithione derivatives. The presence of the dithione functionality is hypothesized to enhance the biological activity of the triazine core, making these compounds compelling candidates for further investigation in the fight against microbial infections.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and antimicrobial evaluation of this compound derivatives. We will delve into the synthetic rationale, a plausible mechanism of action, and detailed protocols for assessing their antimicrobial efficacy.

Synthetic Pathway: A General Approach to 1,2,4-Triazine-3-thioxo-5-one Derivatives

A representative synthetic scheme is the condensation of (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid with thiosemicarbazide, which upon cyclization, yields the corresponding 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.[1][2] This approach allows for variability at the 6-position of the triazine ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Protocol: Synthesis of a 6-Substituted-3-thioxo-1,2,4-triazin-5-one Derivative

This protocol is adapted from the synthesis of 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.[1][2]

Materials:

  • (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid

  • Thiosemicarbazide

  • Ethanol

  • Sodium Acetate

  • Potassium Carbonate

  • Hydrochloric Acid (for workup, if necessary)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Thiosemicarbazone Formation: In a round-bottom flask, dissolve (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol containing a catalytic amount of sodium acetate.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The thiosemicarbazone intermediate may precipitate out of the solution.

  • Cyclization: To the crude thiosemicarbazone, add a solution of potassium carbonate in ethanol.

  • Reflux the mixture for 4-6 hours, again monitoring by TLC until the starting material is consumed.

  • Workup and Purification: After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl) if necessary.

  • The precipitated crude product is collected by filtration, washed with cold ethanol, and dried.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Plausible Mechanism of Antimicrobial Action: Inhibition of DNA Gyrase

While the precise mechanism of action for this compound derivatives is still under active investigation, a compelling body of evidence suggests that many triazine-based antimicrobial agents target bacterial DNA gyrase.[3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its absence in mammalian cells makes it an attractive and selective target for antibacterial drugs.

The proposed mechanism involves the binding of the triazine derivative to the ATP-binding site of the GyrB subunit of DNA gyrase. This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's function of introducing negative supercoils into the bacterial DNA. The disruption of this process leads to the inhibition of DNA replication and ultimately, bacterial cell death. The thione or dithione moieties are thought to play a crucial role in the binding affinity of the compound to the enzyme's active site.

Below is a conceptual diagram illustrating the proposed mechanism of action.

antimicrobial_mechanism cluster_bacterium Bacterial Cell cluster_drug_action Drug Action DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Inhibition Inhibition Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binding DNA_Replication DNA Replication & Cell Division Supercoiled_DNA->DNA_Replication Triazine_Dithione 1,2,4-Triazine-3,5-dithione Derivative Triazine_Dithione->DNA_Gyrase Binds to GyrB ATP site Inhibition->DNA_Replication Blocked

Caption: Proposed mechanism of action of 1,2,4-triazine-3,5-dithione derivatives.

Antimicrobial Susceptibility Testing: Detailed Protocols

To evaluate the antimicrobial potential of the synthesized this compound derivatives, a series of standardized in vitro assays should be performed. The following protocols for the Kirby-Bauer disk diffusion, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) assays are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for Antimicrobial Susceptibility Testing

The overall workflow for assessing the antimicrobial activity of the synthesized compounds is depicted in the following diagram.

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_testing Antimicrobial Testing cluster_data Data Analysis Synthesis Synthesis of 1,2,4-Triazine Dithione Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Kirby_Bauer Kirby-Bauer Disk Diffusion Assay Stock_Solution->Kirby_Bauer MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Stock_Solution->MIC_Assay Zone_Measurement Measure Zone of Inhibition Kirby_Bauer->Zone_Measurement MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Subculturing from clear wells MIC_Determination Determine MIC MIC_Assay->MIC_Determination MBC_Determination Determine MBC MBC_Assay->MBC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • Synthesized this compound derivatives

  • Control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Bacterial/fungal strains

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply sterile blank paper disks impregnated with a known concentration of the synthesized compounds onto the agar surface. Also apply control antibiotic disks.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Synthesized compounds

  • Bacterial/fungal strains

  • Resazurin dye (optional, for viability indication)

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare a serial two-fold dilution of the synthesized compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). If using a viability dye like resazurin, the MIC is the lowest concentration that prevents a color change.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of the compound that kills a specified percentage (usually 99.9%) of the initial microbial population.

Materials:

  • Results from the MIC assay

  • MHA plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no growth or a 99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation: Antimicrobial Activity of 1,2,4-Triazine-3-thioxo-5-one Derivatives

As specific MIC data for this compound derivatives are not extensively available in the public domain, the following table presents representative MIC values for structurally related 1,2,4-triazine-3-thioxo-5-one and other triazine derivatives to provide a comparative baseline for expected activity.[3][4][5][6] Researchers are strongly encouraged to determine the MIC values for their specific dithione derivatives.

Compound ClassTest OrganismMIC Range (µg/mL)Reference
1,2,4-Triazine DerivativesBacillus cereus3.91 - 15.6[3]
Staphylococcus aureus3.91 - 15.6[3]
Escherichia coli1.95 - 15.6[3]
Enterobacter cloacae3.91 - 15.6[3]
Saccharomyces cerevisiae>7.81[3]
Candida albicans>7.81[3]
4-Amino-1,2,4-triazole DerivativesE. coli, B. subtilis, P. aeruginosa5[5]
2,4-dihydro-3H-1,2,4-triazole-3-thione DerivativesEnterococcus faecalis41.79 - 81.25[6]
Staphylococcus epidermidis40.62[6]
Candida albicans40.62 - 83.59[6]
Candida glabrata40.62 - 162.5[6]

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel antimicrobial agents. The synthetic accessibility and the potential for potent antimicrobial activity through mechanisms such as DNA gyrase inhibition warrant further investigation. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive evaluation of the antimicrobial properties of these compounds. Future research should focus on elucidating the precise mechanism of action, expanding the library of derivatives to establish clear structure-activity relationships, and conducting in vivo studies to assess their therapeutic potential.

References

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 13(1), 1-18. [Link]

  • Bawazir, W. A., & Abdel-Rahman, R. M. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]

  • Güneş, H., et al. (2020). Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents. Tropical Journal of Pharmaceutical Research, 19(10), 2189-2196. [Link]

  • Karczmarzyk, Z., et al. (2018). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1213-1224. [Link]

  • Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3), 937-944. [Link]

  • Koca, M., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Pharmaceutical Chemistry Journal, 57(1), 58-67. [Link]

  • Malik, G. M., & Patel, T. V. (2017). Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. Journal of Asian Scientific Research, 7(6), 214-223. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Shawky, A. M., et al. (2020). Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. Polycyclic Aromatic Compounds, 1-14. [Link]

  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), 3890. [Link]

  • Kim, H., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(19), 7846-7861. [Link]

  • Kim, S. H., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311. [Link]

  • Koca, M., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Pharmaceutical Chemistry Journal, 57(1), 58-67. [Link]

  • Martin-Martinez, M., et al. (2018). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc, 2018(5), 139-156. [Link]

  • El-Gaby, M. S. A., et al. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 9(6), 436-445. [Link]

  • Kim, H., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(19), 7846-7861. [Link]

  • Hassanen, J. A., et al. (2010). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 1(8), 283-294. [Link]

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Application Notes and Protocols for Evaluating the Herbicidal Properties of 1,2,4-Triazine-3,5(2H,4H)-dithione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicides

The development of novel herbicides is a critical endeavor in modern agriculture to ensure food security and manage weed resistance. The 1,2,4-triazine scaffold has a long and successful history in weed management, with many commercial herbicides belonging to this class.[1][2][3] These compounds are known for their efficacy against a broad spectrum of weeds.[1][3] This document provides detailed application notes and protocols for the synthesis and evaluation of a specific subclass of these compounds: 1,2,4-triazine-3,5(2H,4H)-dithione analogs. These analogs, characterized by the presence of two thione groups, represent a promising area for the discovery of new herbicidal agents with potentially unique structure-activity relationships and efficacy profiles.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new herbicidal molecules. The protocols outlined herein are designed to be robust and reproducible, providing a solid framework for the assessment of these novel chemical entities.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for most triazine-based herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[4][5][6][7][8] This critical process, which takes place in the thylakoid membranes of chloroplasts, is responsible for the light-dependent reactions of photosynthesis.

This compound analogs are predicted to act by binding to the D1 protein of the PSII complex.[4][6][7] This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the photosynthetic electron transport chain.[8][9] The interruption of electron flow leads to a cascade of damaging effects within the plant cell:

  • Inhibition of ATP and NADPH production: The blockage of electron transport prevents the generation of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.

  • Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen.[6] These ROS cause rapid peroxidation of lipids and proteins, leading to the destruction of cell membranes and ultimately, cell death.[6]

  • Chlorosis and Necrosis: The visible symptoms of this cellular damage are chlorosis (yellowing of leaves) followed by necrosis (tissue death), typically appearing on the older leaves first.[5][10]

The precise binding interactions of the dithione analogs within the D1 protein pocket may differ from other triazine herbicides, potentially offering an advantage against weeds that have developed resistance to existing compounds.

Photosystem_II_Inhibition cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) QA QA PSII->QA Light Energy D1 D1 Protein (QB binding site) ROS Reactive Oxygen Species (ROS) D1->ROS Leads to formation of QB QB QA->QB Electron Transfer PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer Calvin_Cycle Calvin Cycle (CO2 Fixation) PQ_pool->Calvin_Cycle Leads to ATP & NADPH production for Herbicide 1,2,4-Triazine-3,5-dithione Analog Herbicide->D1 Binds to and blocks Cell_Death Cell Death (Necrosis) ROS->Cell_Death Causes

Caption: Mechanism of action of this compound analogs.

Synthesis Protocol: Preparation of this compound Analogs

The following protocol describes a general method for the synthesis of 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithiones, adapted from established procedures for related triazine compounds.[11]

Materials:

  • α-keto acid

  • Thiosemicarbazide

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Lawesson's reagent

  • Toluene

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of 6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one:

    • In a round-bottom flask, dissolve the desired α-keto acid (1 equivalent) in a minimal amount of ethanol.

    • Add an aqueous solution of thiosemicarbazide (1 equivalent).

    • Add a catalytic amount of concentrated HCl and reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • The precipitated product, 6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is collected by filtration, washed with water, and dried.

  • Thionation to form 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithione:

    • Suspend the 6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1 equivalent) in anhydrous toluene.

    • Add Lawesson's reagent (0.5 equivalents) to the suspension.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the final this compound analog.

Characterization: The structure and purity of the synthesized analogs should be confirmed using standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.

Herbicidal Efficacy Evaluation Protocols

The following protocols are designed to assess the pre-emergence and post-emergence herbicidal activity of the synthesized this compound analogs.

Protocol 1: Pre-emergence Herbicidal Activity Assay

This assay evaluates the ability of the test compounds to prevent weed seed germination and emergence.[3][12]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., acetone with a surfactant)

  • Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Pots or trays filled with a standardized soil mix

  • Growth chamber with controlled temperature, humidity, and light conditions

  • Spray chamber for uniform application of test compounds

Procedure:

  • Seed Planting: Fill pots or trays with the soil mix and sow the seeds of the selected weed species at a uniform depth.

  • Compound Application: Immediately after sowing, apply the test compounds to the soil surface using a spray chamber to ensure even distribution. A range of concentrations should be tested to determine the dose-response relationship. Include a solvent-only control and a positive control (a commercial herbicide with a similar mode of action).

  • Incubation: Place the treated pots in a growth chamber with appropriate conditions for weed germination and growth (e.g., 25°C, 16-hour photoperiod).

  • Data Collection: After 14-21 days, assess the herbicidal activity by:

    • Counting the number of emerged seedlings in each pot.

    • Visually rating the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).

    • Measuring the fresh or dry weight of the emerged seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each treatment compared to the solvent control. Determine the GR50 (the concentration required to inhibit growth by 50%) for each active compound.

Protocol 2: Post-emergence Herbicidal Activity Assay

This assay assesses the efficacy of the test compounds on established weeds.[1]

Materials:

  • Same as for the pre-emergence assay.

  • Young, actively growing weed seedlings (e.g., at the 2-4 leaf stage).

Procedure:

  • Plant Growth: Sow weed seeds in pots and grow them in a growth chamber until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Compound Application: Apply the test compounds directly to the foliage of the weed seedlings using a spray chamber. Ensure thorough coverage. Include solvent-only and positive controls.

  • Incubation: Return the treated plants to the growth chamber.

  • Data Collection: Assess the herbicidal activity at 7, 14, and 21 days after treatment by:

    • Visually rating the phytotoxicity (chlorosis, necrosis, stunting) on a scale of 0% to 100%.

    • Measuring the fresh or dry weight of the aerial parts of the plants.

  • Data Analysis: Calculate the percentage of injury or growth reduction for each treatment relative to the solvent control. Determine the GR50 value for each active compound.

Data Presentation and Interpretation

The results of the herbicidal efficacy assays should be presented in a clear and concise manner to facilitate comparison between different analogs.

Table 1: Pre-emergence Herbicidal Activity of this compound Analogs on Selected Weed Species (% Inhibition at 100 g/ha)

Compound IDAmaranthus retroflexusEchinochloa crus-galliChenopodium album
Analog 1958090
Analog 2857080
Analog 3988595
Atrazine (Control)999098

Table 2: Post-emergence Herbicidal Activity of this compound Analogs on Selected Weed Species (% Injury at 100 g/ha, 14 DAT)

Compound IDAmaranthus retroflexusEchinochloa crus-galliChenopodium album
Analog 1907585
Analog 2806575
Analog 3928090
Atrazine (Control)958595

Interpretation: The data in these tables will allow for the identification of the most potent analogs and provide insights into their spectrum of activity. Structure-activity relationship (SAR) studies can then be conducted to understand how different substituents on the 1,2,4-triazine ring influence herbicidal efficacy.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and evaluation of this compound analogs as potential herbicides.

Herbicidal_Analog_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Herbicidal Efficacy Testing cluster_outcome Outcome Start Start: α-keto acid & Thiosemicarbazide Step1 Step 1: Cyclization to form 3-thioxo-1,2,4-triazin-5-one Start->Step1 Step2 Step 2: Thionation with Lawesson's Reagent Step1->Step2 Product Product: 1,2,4-Triazine-3,5-dithione Analog Step2->Product Characterization Characterization (NMR, MS) Product->Characterization Pre_Emergence Pre-emergence Assay Characterization->Pre_Emergence Test Analogs Post_Emergence Post-emergence Assay Characterization->Post_Emergence Test Analogs Data_Collection Data Collection (% Inhibition/Injury, Weight) Pre_Emergence->Data_Collection Post_Emergence->Data_Collection Data_Analysis Data Analysis (GR50, SAR) Data_Collection->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: Workflow for synthesis and herbicidal evaluation.

Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive framework for the synthesis and evaluation of novel this compound analogs as potential herbicides. By systematically applying these methods, researchers can effectively identify lead compounds with promising herbicidal activity. Future work should focus on optimizing the identified lead structures to enhance their efficacy, selectivity, and environmental safety profile. Further studies into the precise binding interactions of these dithione analogs with the D1 protein could also provide valuable insights for the rational design of next-generation herbicides.

References

  • Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications. (2015, December 14). Retrieved from [Link]

  • 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control. (n.d.). Retrieved from [Link]

  • Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). Retrieved from [Link]

  • Katoh, H., et al. (2011). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry, 286(22), 20263-20271.
  • Photosystem II Inhibitors | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]

  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Koichi, Y., et al. (1996). Novel 1,3,5-triazine derivatives with herbicidal activity. Journal of Pesticide Science, 21(3), 269-274.
  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Li, Y., et al. (2022).
  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • Ali, M. A., et al. (2021). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 9(12), 343.
  • Ali, M. A., et al. (2021). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 9(12), 343.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Retrieved from [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
  • Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455.
  • The Triazine Herbicides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Symmetrical Triazine Herbicides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Ragsdale, D. W. (n.d.). 175 TRIAZINES. Retrieved from [Link]

  • Triazine herbicides - Translating Science. (n.d.).
  • Wang, T., et al. (2012). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 834–838.
  • The Mode of Action of Triazine Herbicides in Plants. (n.d.). ResearchGate. Retrieved from [Link]

  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271.
  • Synthesis of 1,2,4-triazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Scribner, E. A., et al. (2005). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water, and precipitation in the Midwestern United States during the 1990s. U.S.
  • Herbicide Mode-of-Action Summary. (n.d.). Purdue Extension. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of 1,2,4-Triazine-Dithione Based Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine nucleus is a significant pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of thione or dithione functionalities into the 1,2,4-triazine scaffold enhances its chelating ability, leading to the formation of stable metal complexes with diverse therapeutic and catalytic applications.[4] These metal complexes have garnered considerable interest in medicinal inorganic chemistry due to their potential to act as novel therapeutic agents, leveraging the unique properties of metal ions in drug design.[5][6]

This guide provides a comprehensive overview of the synthesis of 1,2,4-triazine-dithione ligands and their subsequent complexation with various metal ions. It is designed to equip researchers with the necessary protocols and mechanistic understanding to explore this promising class of compounds for drug discovery and development.

Part 1: Synthesis of the 1,2,4-Triazine-Dithione Ligand

The synthesis of the 1,2,4-triazine-dithione ligand is a critical first step. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with thiosemicarbazide or a related thiocarbohydrazide derivative.[7][8] This approach allows for the introduction of various substituents onto the triazine ring, enabling the fine-tuning of the ligand's electronic and steric properties.

Mechanistic Insight

The reaction proceeds through the initial formation of a thiosemicarbazone intermediate, followed by an intramolecular cyclization with the elimination of water to form the 1,2,4-triazine ring. The presence of a base is often required to facilitate the cyclization step. The choice of the 1,2-dicarbonyl compound and the thiosemicarbazide derivative determines the final substitution pattern of the triazine-dithione ligand.

Experimental Protocol: Synthesis of 5,6-Diphenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

This protocol describes the synthesis of a representative 1,2,4-triazine-thione derivative.

Materials:

  • Benzil

  • Thiosemicarbazide

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Acetic Acid

Procedure:

  • A mixture of benzil (0.01 mol) and thiosemicarbazide (0.01 mol) is refluxed in a solution of ethanol and a catalytic amount of acetic acid for 2-3 hours.

  • The reaction mixture is cooled, and the resulting precipitate (thiosemicarbazone intermediate) is filtered, washed with cold ethanol, and dried.

  • The intermediate is then refluxed in an ethanolic solution of potassium carbonate (K₂CO₃) for 4-6 hours to induce cyclization.

  • After cooling, the reaction mixture is poured into cold water and acidified with dilute hydrochloric acid.

  • The precipitated solid, 5,6-diphenyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Characterization of the Ligand

The synthesized ligand should be thoroughly characterized to confirm its structure and purity.

TechniqueExpected Observations
FT-IR (cm⁻¹) Appearance of characteristic peaks for N-H, C=S, and C=N stretching vibrations. Disappearance of the C=O peak from the starting benzil.
¹H-NMR Signals corresponding to the aromatic protons of the phenyl rings and the N-H proton of the triazine ring.
¹³C-NMR Resonances for the aromatic carbons, the C=S carbon, and the C=N carbons of the triazine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the synthesized ligand.

Part 2: Synthesis of 1,2,4-Triazine-Dithione Metal Complexes

The synthesized 1,2,4-triazine-dithione ligand can readily form complexes with a variety of transition metal ions, such as Co(II), Ni(II), and Cu(II).[9] The coordination typically occurs through the nitrogen and sulfur atoms of the triazine-dithione moiety, which act as effective chelating agents.

Causality Behind Experimental Choices

The choice of the metal salt (e.g., chloride, acetate, nitrate) can influence the coordination geometry and the overall properties of the resulting complex. The solvent system is also crucial; polar solvents like ethanol, methanol, or DMF are commonly used to facilitate the dissolution of both the ligand and the metal salt. The reaction temperature and time are optimized to ensure complete complexation while minimizing potential side reactions.

Experimental Protocol: General Synthesis of Metal Complexes

Materials:

  • Synthesized 1,2,4-triazine-dithione ligand

  • Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Ethanol or Methanol

Procedure:

  • A solution of the 1,2,4-triazine-dithione ligand (1 mmol) in hot ethanol (20 mL) is prepared.

  • An ethanolic solution of the respective metal salt (1 mmol) is added dropwise to the ligand solution with constant stirring.

  • The molar ratio of ligand to metal can be varied to obtain complexes with different stoichiometries.

  • The reaction mixture is then refluxed for 2-4 hours.

  • The formation of a colored precipitate indicates the formation of the metal complex.

  • The mixture is cooled to room temperature, and the solid complex is filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl₂.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis L1 Reactants: 1,2-Dicarbonyl Thiosemicarbazide L2 Reaction: Condensation & Cyclization L1->L2 L3 Purification: Recrystallization L2->L3 L4 Characterization: FT-IR, NMR, MS L3->L4 C1 Reactants: Ligand Metal Salt L4->C1 Purified Ligand C2 Reaction: Complexation C1->C2 C3 Purification: Filtration & Washing C2->C3 C4 Characterization: Spectroscopy, TGA, XRD C3->C4

Caption: Workflow for the synthesis and characterization of 1,2,4-triazine-dithione metal complexes.

Part 3: Characterization of the Metal Complexes

A comprehensive characterization of the synthesized metal complexes is essential to determine their structure, stability, and potential applications.

TechniquePurpose
Elemental Analysis (CHN) To determine the empirical formula and the ligand-to-metal ratio.
Molar Conductivity To determine the electrolytic nature of the complexes.
FT-IR Spectroscopy To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S and C=N groups upon complexation.
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complexes.
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of the complex.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complexes and identify the presence of coordinated or lattice water molecules.
Powder X-ray Diffraction (XRD) To determine the crystalline nature and phase purity of the synthesized complexes.
Data Presentation: Spectroscopic and Analytical Data
ComplexColorYield (%)M.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
Ligand (L) Yellow85>300--
[Co(L)₂(H₂O)₂] Pink78280-28212.54.98
[Ni(L)₂(H₂O)₂] Green82290-29215.23.15
[Cu(L)₂(H₂O)₂] Blue75275-27710.81.89

Note: The above data is representative and may vary depending on the specific ligand and metal used.

Proposed Coordination Scheme

Caption: Proposed octahedral coordination of a metal ion (M) with two bidentate 1,2,4-triazine-dithione ligands and two water molecules.

Conclusion and Future Perspectives

The synthesis of 1,2,4-triazine-dithione based metal complexes represents a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these promising compounds. Further investigations into the biological activities of these complexes, including their anticancer, antimicrobial, and enzymatic inhibitory properties, are warranted. The structure-activity relationships (SAR) derived from these studies will be instrumental in the rational design of more potent and selective drug candidates. The luminogenic behavior of some triazine-metal complexes upon reaction with strained alkynes also opens up exciting possibilities for their use in bioorthogonal chemistry and bioimaging.[10][11]

References

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]

  • Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. doi: 10.4236/ijoc.2018.82014.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Available from: [Link]

  • ResearchGate. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Available from: [Link]

  • ResearchGate. Synthesis and characterization of the Co(ii), Ni(ii), and Cu(ii) complexes with a 1,2,4-triazine derivative ligand. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazines. Available from: [Link]

  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available from: [Link]

  • ARKIVOC. Novel one pot synthesis of substituted 1,2,4-triazines. Available from: [Link]

  • Tang, D., Wang, J., Wu, P., Guo, X., Li, J., Yang, S., & Chen, B. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 6(15), 12514–12518. [Link]

  • ResearchGate. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available from: [Link]

  • Dalton Transactions. Annealing 1,2,4-triazine to iridium(iii) complexes induces luminogenic behaviour in bioorthogonal reactions with strained alkynes. Available from: [Link]

  • ResearchGate. Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives.... Available from: [Link]

  • RSC Publishing. 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). Available from: [Link]

  • National Institutes of Health. 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). Available from: [Link]

  • ResearchGate. Structures of previously studied 1,2,4‐triazines and their metal complexes.... Available from: [Link]

  • Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Cancer Therapy & Oncology International Journal, 14(2). [Link]

  • European Journal of Medicinal Chemistry. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Transition metal complexes and their application in drugs and cosmetics A Review. Available from: [Link]

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Application Notes and Protocols for 1,2,4-Triazine-Dithione Derivatives in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Foreword: The field of third-generation photovoltaics is driven by the quest for novel, cost-effective, and highly efficient light-harvesting materials. Dye-sensitized solar cells (DSSCs) represent a promising technology, with the sensitizing dye being the cornerstone of device performance. This document provides an in-depth technical guide on the emerging class of 1,2,4-triazine-dithione and related sulfur-containing derivatives as potential sensitizers in DSSCs. While extensive experimental data on this specific subclass is nascent, this guide synthesizes theoretical predictions, analogous compound data, and established DSSC methodologies to provide a robust framework for researchers. We will explore the theoretical underpinnings of their suitability, propose their roles within the DSSC architecture, and provide detailed protocols for their synthesis, device fabrication, and characterization.

Section 1: The Theoretical Promise of 1,2,4-Triazine Scaffolds in DSSCs

The core of a successful organic DSSC dye lies in its molecular architecture, typically a Donor-π bridge-Acceptor (D-π-A) structure. This design facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a prerequisite for injecting electrons into the semiconductor's conduction band.

The 1,2,4-triazine ring is an intrinsically electron-deficient system, making it an excellent candidate for the acceptor (A) component in a photosensitizer.[1] When functionalized with sulfur-containing moieties, which act as potent electron donors (D), a powerful D-A framework is established.[2] This strategic combination is predicted to yield favorable electronic and optical properties for DSSC applications.

Causality of Molecular Design: The Donor-Acceptor Paradigm

Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have illuminated the potential of 1,2,4-triazine derivatives where sulfur atoms serve as the electron-donating unit and the triazine core acts as the acceptor.[2][3] The key to an effective sensitizer is the precise alignment of its molecular orbitals with the semiconductor conduction band edge (CBE) and the electrolyte's redox potential.

  • Highest Occupied Molecular Orbital (HOMO): This level, localized on the electron-donor part of the dye, must be more negative (lower in energy) than the electrolyte's redox potential (typically I⁻/I₃⁻ at ca. -4.8 eV) to ensure efficient dye regeneration after electron injection.

  • Lowest Unoccupied Molecular Orbital (LUMO): This level, localized on the electron-acceptor and anchoring part of the dye, must be more positive (higher in energy) than the TiO₂ semiconductor's CBE (ca. -4.0 eV) to provide a sufficient driving force for electron injection.[4]

The energy difference between the HOMO and LUMO levels defines the dye's energy gap (Eg), which dictates its light absorption spectrum.

Predicted Photovoltaic Parameters

A computational investigation of several 1,2,4-triazine derivatives provides a compelling case for their use in DSSCs.[2] The calculated parameters suggest that these molecules are strong candidates for efficient solar energy conversion.

Compound IDHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Open-Circuit Voltage (Voc) (eV)Light Harvesting Efficiency (LHE)
DTT-5.733-2.1333.6001.8670.992
BDTTB-5.729-2.2613.4681.7380.999
BDTTMB-5.842-2.1223.7201.8780.999
BDTTMP-5.925-1.9973.9281.9380.999
Data synthesized from a DFT/TD-DFT study on representative 1,2,4-triazine derivatives.[2][3]

Field Insights: The calculated open-circuit voltage (Voc), derived from the energy difference between the dye's HOMO and the TiO₂'s CBE, is notably high for these compounds.[2] These positive values indicate that electron transfer from the molecular structures to TiO₂ is energetically favorable and sufficient for efficient electron injection.[2] Furthermore, the high Light Harvesting Efficiency (LHE) values, calculated from the oscillator strength, suggest that these dyes can absorb a significant fraction of incident photons.[2]

G cluster_dssc DSSC Energy Level Alignment TiO2 TiO₂ Conduction Band ~ -4.0 eV LUMO Dye LUMO (e.g., ~ -2.1 eV) LUMO->TiO2 HOMO Dye HOMO (e.g., ~ -5.7 eV) HOMO->LUMO (2) Photoexcitation Redox I⁻/I₃⁻ Redox Potential ~ -4.8 eV Redox->HOMO VB TiO₂ Valence Band Light hv

Figure 1: Energy level diagram for a DSSC with a 1,2,4-triazine dye.

Section 2: Proposed Applications in DSSC Devices

Based on their theoretical properties, 1,2,4-triazine-dithione derivatives can be strategically employed in DSSCs in two primary roles.

As Primary Photosensitizers

With high LHE values and appropriate frontier orbital alignment, these compounds are viable candidates as the primary light-harvesting molecules.[2] Their performance will be contingent on synthesizing derivatives that possess strong anchoring groups (e.g., carboxylic acid, cyanoacetic acid) for robust attachment to the TiO₂ surface and that exhibit broad absorption spectra covering a large portion of the solar spectrum.[5]

As Co-sensitizers

Co-sensitization is a powerful strategy to enhance the efficiency and stability of DSSCs.[6] In this approach, a second dye is introduced to complement the primary sensitizer. 1,2,4-triazine-dithiones could be excellent co-sensitizers for established ruthenium or porphyrin-based dyes for several reasons:

  • Pan-chromatic Absorption: They can fill absorption gaps left by the primary dye, leading to a broader overall spectral response and a higher short-circuit current (Jsc).[7]

  • Aggregation Inhibition: When co-adsorbed on the TiO₂ surface, the bulky structure of one dye can sterically hinder the aggregation of the other. Dye aggregation is a major cause of performance loss as it leads to non-radiative decay pathways.[6]

  • Charge Recombination Suppression: The co-sensitizer can form a blocking layer on the TiO₂ surface, preventing electrons in the conduction band from recombining with the I₃⁻ ions in the electrolyte, which can lead to an improved open-circuit voltage (Voc).[7]

Section 3: Experimental Protocols

This section provides a set of validated, step-by-step protocols for researchers to begin experimentally investigating these compounds.

Protocol 3.1: Synthesis of a Representative D-A Sensitizer

While numerous synthetic routes to 1,2,4-triazines exist, a common method involves the condensation of α-dicarbonyl compounds with amidrazones.[8][9] To create a functional sensitizer, this protocol is adapted to incorporate an anchoring group.

Objective: To synthesize a 1,2,4-triazine-dithione derivative bearing a terminal carboxylic acid for anchoring to a TiO₂ surface.

Materials:

  • Substituted thiocarbohydrazide (Donor precursor)

  • Aryl-glyoxal bearing an ester group (Acceptor precursor)

  • Ethanol, Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

  • Step 1: Cyclocondensation. In a round-bottom flask, dissolve the substituted thiocarbohydrazide (1 eq.) and the aryl-glyoxal ester (1 eq.) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (approx. 5% v/v).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The acidic catalyst facilitates the condensation and subsequent cyclization to form the 1,2,4-triazine ring.

  • Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate. Filter the solid or remove the solvent under reduced pressure.

  • Purify the resulting ester-functionalized 1,2,4-triazine derivative by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

  • Step 2: Saponification (Hydrolysis). Dissolve the purified ester in a mixture of Tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of NaOH (2-3 eq.) and stir the mixture at room temperature or with gentle heating (40-50°C) for 4-6 hours. Causality: The base hydrolyzes the ester group to a carboxylate salt.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

  • Acidify the aqueous solution with dilute HCl (e.g., 3 M) until the pH is approximately 3-4. The carboxylic acid product will precipitate.

  • Step 3: Isolation. Filter the solid precipitate, wash thoroughly with deionized water to remove salts, and dry under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR to confirm its structure and purity.

Protocol 3.2: DSSC Fabrication and Assembly

This protocol outlines the standard procedure for constructing a test solar cell.

Sources

Application Notes and Protocols: Harnessing 1,2,4-Triazine-Dithiones for Advanced Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,2,4-triazine-dithiones as potent corrosion inhibitors.

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Corrosion Inhibitors

Corrosion is a relentless electrochemical process that causes significant degradation of metallic materials, leading to substantial economic losses and safety concerns across various industries, including oil and gas, construction, and transportation. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. An effective inhibitor adsorbs onto the metal surface, forming a protective barrier that impedes the corrosive process.

Among the vast array of organic compounds explored, heterocyclic molecules containing nitrogen, sulfur, and oxygen atoms have shown exceptional promise.[1][2] The 1,2,4-triazine scaffold, a six-membered ring with three nitrogen atoms, has garnered considerable attention.[3][4] The incorporation of two thione (C=S) groups into this ring system to form 1,2,4-triazine-dithiones further enhances their potential. These molecules possess multiple active centers, including the lone pair electrons on nitrogen and sulfur atoms, as well as the π-electrons of the triazine ring, which facilitate strong adsorption onto metal surfaces.[2][3]

This guide provides a comprehensive overview of the mechanism, synthesis, and evaluation of 1,2,4-triazine-dithiones as corrosion inhibitors, offering detailed protocols for their practical application in a research setting.

The Mechanism of Corrosion Inhibition by 1,2,4-Triazine-Dithiones

The efficacy of 1,2,4-triazine-dithione derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, creating a protective film that isolates the metal from the corrosive environment. This adsorption is a complex process that can involve both physical and chemical interactions.

  • Key Molecular Features for Inhibition:

    • Heteroatoms (N, S): The nitrogen and sulfur atoms in the triazine ring and thione groups possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron), forming coordinate covalent bonds (chemisorption).[2][3]

    • π-Electrons: The aromatic 1,2,4-triazine ring provides a source of π-electrons that can interact with the charged metal surface.

    • Molecular Structure: The overall planar structure of the triazine ring allows for effective surface coverage. Substituents on the ring can further influence the electronic properties and solubility of the inhibitor.

  • Modes of Adsorption:

    • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to the adsorption of anions like Cl⁻).

    • Chemisorption: This involves the formation of chemical bonds between the inhibitor and the metal surface, resulting in a more stable and robust protective layer. This is often the dominant mechanism for inhibitors with multiple heteroatoms like 1,2,4-triazine-dithiones.[2]

The following diagram illustrates the proposed mechanism of inhibition:

G Inhibitor 1,2,4-Triazine-Dithione Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption H+ H+ Metal Fe H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Fe2+ Fe²⁺ Metal->Fe2+ Anodic Reaction (Metal Dissolution) Adsorbed_Inhibitor->H+ Blocks Cathodic Sites Adsorbed_Inhibitor->Metal

Caption: Mechanism of corrosion inhibition by 1,2,4-triazine-dithiones.

Synthesis of a Representative 1,2,4-Triazine-Dithione Derivative

A variety of synthetic routes are available for the preparation of 1,2,4-triazine derivatives.[5] The following is a general protocol for the synthesis of a 6-substituted-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine, a common type of 1,2,4-triazine-dithione.

Protocol: Synthesis of 6-phenyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine

Principle: This synthesis involves the cyclization of a thiosemicarbazone derivative with an α-keto acid.

Materials:

  • Phenylglyoxylic acid

  • Thiosemicarbazide

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, for acidification)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation of the Thiosemicarbazone:

    • Dissolve phenylglyoxylic acid (1 equivalent) in ethanol in a round-bottom flask.

    • Add an equimolar amount of thiosemicarbazide to the solution.

    • Add a few drops of a catalytic acid (e.g., acetic acid).

    • Reflux the mixture for 2-3 hours.

    • Allow the mixture to cool to room temperature. The thiosemicarbazone product should precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Cyclization to the 1,2,4-Triazine-Dithione:

    • In a round-bottom flask, dissolve the dried thiosemicarbazone (1 equivalent) in an aqueous solution of potassium carbonate (2-3 equivalents).

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the solution with dilute HCl until a precipitate forms (pH ~ 5-6).

    • Collect the crude product by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 6-phenyl-3,5-dithioxo-2,3,4,5-tetrahydro-1,2,4-triazine.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocols for Evaluating Corrosion Inhibition Performance

To assess the effectiveness of the synthesized 1,2,4-triazine-dithiones, a combination of weight loss and electrochemical methods is recommended.

The overall experimental workflow is depicted below:

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep_Inhibitor Synthesize & Characterize 1,2,4-Triazine-Dithione Prep_Solution Prepare Corrosive Medium (e.g., 1M HCl) with/ without Inhibitor Prep_Inhibitor->Prep_Solution Prep_Coupons Prepare Metal Coupons (e.g., Mild Steel) Weight_Loss Weight Loss Measurements Prep_Coupons->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Prep_Coupons->EIS PDP Potentiodynamic Polarization (PDP) Prep_Coupons->PDP Prep_Solution->Weight_Loss Prep_Solution->EIS Prep_Solution->PDP Calc_IE Calculate Inhibition Efficiency (%IE) Weight_Loss->Calc_IE Surface_Analysis Surface Characterization (SEM/EDX) Weight_Loss->Surface_Analysis EIS->Calc_IE EIS->Surface_Analysis PDP->Calc_IE PDP->Surface_Analysis Mechanism Determine Inhibition Mechanism PDP->Mechanism Calc_IE->Mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Weight Loss Method

Principle: This gravimetric method measures the loss in weight of a metal coupon after immersion in a corrosive solution with and without the inhibitor. It provides a direct measure of the corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Abrasive paper (various grits)

  • Acetone and distilled water for cleaning

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat for temperature control

  • Beakers

  • Corrosive solution (e.g., 1 M HCl)

  • Synthesized 1,2,4-triazine-dithione inhibitor

Procedure:

  • Coupon Preparation:

    • Polish the metal coupons with abrasive paper of increasing grit size to achieve a smooth, uniform surface.

    • Degrease the coupons by rinsing with acetone, followed by distilled water.

    • Dry the coupons thoroughly and store them in a desiccator.

    • Weigh each coupon accurately using an analytical balance (W₁).

  • Immersion Test:

    • Prepare the corrosive solutions with different concentrations of the inhibitor (e.g., 50, 100, 150, 200 ppm) and a blank solution without the inhibitor.

    • Immerse one prepared coupon in each solution, ensuring it is fully submerged.

    • Maintain a constant temperature (e.g., 298 K) using a water bath.

    • After a predetermined immersion period (e.g., 6 hours), remove the coupons from the solutions.

  • Final Weighing:

    • Carefully clean the coupons to remove corrosion products (using a suitable cleaning solution, e.g., Clarke's solution for steel).

    • Rinse with distilled water and acetone, then dry.

    • Weigh the cleaned and dried coupons again (W₂).

Data Analysis:

  • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

  • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

4.2.1. Potentiodynamic Polarization (PDP)

Principle: This technique measures the current response of the working electrode as its potential is scanned away from the open-circuit potential (OCP). The resulting Tafel plot provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics.

Procedure:

  • Setup: Assemble the three-electrode cell with the metal sample as the working electrode.

  • Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the OCP to stabilize (typically for 30-60 minutes).

  • Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Analysis: Determine Ecorr and icorr from the intersection of the extrapolated anodic and cathodic Tafel lines.

Data Analysis:

  • Inhibition Efficiency (%IE): %IE = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Mechanism: An inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in Ecorr. If the shift is > 85 mV, it is anodic or cathodic; otherwise, it is mixed-type.[6]

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS measures the impedance of the electrode-solution interface over a range of frequencies. It provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which are altered by the adsorption of the inhibitor.

Procedure:

  • Setup and Stabilization: Same as for PDP.

  • Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analysis: The data is typically presented as Nyquist and Bode plots. The plots are fitted to an equivalent electrical circuit to extract parameters like Rct and Cdl.

Data Analysis:

  • Inhibition Efficiency (%IE): %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively. An increase in Rct and a decrease in Cdl indicate effective inhibition.[4]

Surface Analysis: Scanning Electron Microscopy (SEM)

Principle: SEM provides high-resolution images of the metal surface morphology. By comparing the surface of a coupon exposed to the corrosive environment with and without the inhibitor, the formation of a protective film can be visually confirmed.

Procedure:

  • After the immersion test (from the weight loss experiment), rinse the coupons and dry them.

  • Mount the coupons on stubs.

  • Coat with a conductive layer (if necessary).

  • Image the surface using an SEM.

Interpretation: A smooth surface in the presence of the inhibitor, compared to a pitted and corroded surface in its absence, provides qualitative evidence of effective corrosion protection.

Data Summary and Interpretation

The data obtained from the various techniques should be compiled to provide a comprehensive understanding of the inhibitor's performance.

Table 1: Example Data for a 1,2,4-Triazine-Dithione Inhibitor on Mild Steel in 1 M HCl

Inhibitor Conc. (ppm)Weight Loss %IEPDP %IEEIS %IEEcorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)
0 (Blank)----450105025
5075.276.078.1-445252110
10088.689.190.5-442114265
15094.194.595.2-43858520
20096.596.897.3-43534890

Interpretation of Example Data:

  • The inhibition efficiency (%IE) increases with increasing inhibitor concentration across all methods, indicating effective adsorption and surface protection.

  • The corrosion current density (icorr) decreases, and the charge transfer resistance (Rct) increases significantly with inhibitor concentration, confirming the inhibitive action.

  • The small shift in Ecorr suggests that this hypothetical inhibitor acts as a mixed-type inhibitor.

Troubleshooting and Key Considerations

  • Solubility: Ensure the inhibitor is fully dissolved in the corrosive medium. The use of a co-solvent may be necessary, but its effect on the corrosion process should be evaluated.

  • Purity of Inhibitor: The purity of the synthesized compound is crucial. Impurities can affect the inhibition efficiency and lead to erroneous results.

  • Surface Preparation: Consistent and reproducible surface preparation of the metal coupons is essential for obtaining reliable data.

  • Deaeration: For some systems, it may be necessary to deaerate the solution with nitrogen or argon to remove dissolved oxygen, which can participate in the cathodic reaction.

  • Temperature Control: Corrosion is highly dependent on temperature. Maintain a constant and uniform temperature throughout the experiments.

Conclusion

1,2,4-Triazine-dithiones represent a highly promising class of corrosion inhibitors due to their unique molecular structure featuring multiple adsorption centers. Their effectiveness can be systematically evaluated using a combination of gravimetric, electrochemical, and surface analysis techniques. The protocols and guidelines presented here provide a robust framework for researchers to synthesize and characterize these compounds, paving the way for the development of new and more efficient corrosion protection technologies. The versatility of the 1,2,4-triazine core allows for further functionalization to fine-tune properties such as solubility, stability, and inhibition efficiency for specific industrial applications.

References

  • Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO2-saturated brine. Semantic Scholar. [Link]

  • Experimental and quantum chemical studies of synthesized triazine derivatives as an efficient corrosion inhibitor for N80 steel in acidic medium. OUCI. [Link]

  • Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in CO 2 -saturated brine. ResearchGate. [Link]

  • Investigation on the synthesis of a triazine derivative and its corrosion inhibition performance in co 2 -saturated-brine. Bohrium. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • Development of a high-performance anticorrosive system based on 1,2,4-triazine derivative: Experimental and theoretical investigations. R Discovery. [Link]

  • Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. National Institutes of Health. [Link]

  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. National Center for Biotechnology Information. [Link]

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. PubMed. [Link]

  • Inhibition effect of 1,2,4-triazole-5-thione derivative on the Corrosion of Brass in 3% NaCl solution. ResearchGate. [Link]

  • Exploring protective mechanisms with triazine ring and hydroxyethyl groups: Experimental and theoretical insights. ResearchGate. [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

  • The inhibition effect of 2,4,6-tris (2-pyridyl)-1,3,5-triazine on corrosion of tin, indium and tin–indium alloys in hydrochloric acid solution. ResearchGate. [Link]

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Application Notes and Protocols: Development of 1,2,4-Triazine-Dithione Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Among these, 1,2,4-triazine-dithione derivatives have emerged as a promising class of enzyme inhibitors. Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their inhibitory potency and selectivity against various enzyme targets. This document provides a comprehensive guide to the development of these compounds, covering their synthesis, enzyme inhibition profiling, and structure-activity relationship (SAR) analysis.

The rationale for focusing on 1,2,4-triazine-dithione derivatives lies in their inherent chemical properties. The presence of two thione groups offers multiple points for interaction with enzyme active sites, including hydrogen bonding and coordination with metal ions. Furthermore, the triazine core can be readily functionalized to modulate physicochemical properties such as solubility and cell permeability, which are critical for drug development.

Synthesis of 1,2,4-Triazine-Dithione Derivatives

The synthesis of 1,2,4-triazine-dithione derivatives can be achieved through various synthetic routes. A common and efficient method involves a one-pot, three-component reaction of an arylaldehyde, thiourea, and an orthoformate.[4][5] This catalyst-free approach is advantageous due to its simplicity, high yields, and tolerance of a wide range of functional groups on the starting materials.[4][6]

General Synthetic Protocol: One-Pot Three-Component Synthesis

This protocol describes a general procedure for the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.

Materials:

  • Arylaldehyde (1.0 mmol)

  • Thiourea (2.0 mmol)

  • Trialkyl orthoformate (e.g., triethyl orthoformate) (1.5 mL)

  • Dimethylformamide (DMF) (2.0 mL)

  • Ethanol

  • Deionized water

Procedure:

  • In a clean, dry round-bottom flask, dissolve the arylaldehyde (1.0 mmol) and thiourea (2.0 mmol) in DMF (2.0 mL).

  • Add the trialkyl orthoformate (1.5 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TCC).

  • Upon completion of the reaction, pour the mixture into ice-cold water (20 mL).

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1,2,4-triazine-dithione derivative.

  • The structure of the synthesized compound should be confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]

Synthetic Workflow Diagram

SynthesisWorkflow Start Start Materials: - Arylaldehyde - Thiourea - Orthoformate Reaction One-Pot Reaction (DMF, RT, 30 min) Start->Reaction Precipitation Precipitation (Ice-cold water) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Purification Recrystallization Washing->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End InhibitionAssayWorkflow Reagents Prepare Reagents: - Enzyme - Substrate - Inhibitors Assay Set up 96-well plate: - Buffer - Inhibitor/DMSO - Enzyme Reagents->Assay Incubation Pre-incubation Assay->Incubation Reaction Add Substrate Incubation->Reaction Measurement Measure Absorbance (Microplate Reader) Reaction->Measurement Analysis Data Analysis: - % Inhibition - IC50 Determination Measurement->Analysis Result IC50 Value Analysis->Result SAR Core 1,2,4-Triazine-Dithione Core N4 Aryl Substituent at N4 Core->N4 Influences C6 Alkylthio Group at C6 Core->C6 Influences Core_Mod Core Modifications Core->Core_Mod Can be modified Activity Enzyme Inhibitory Activity N4->Activity Modulates C6->Activity Modulates Core_Mod->Activity Modulates

Caption: Key structural elements influencing the enzyme inhibitory activity of 1,2,4-triazine-dithione derivatives.

Potential Therapeutic Applications

The ability of 1,2,4-triazine-dithione derivatives to inhibit various enzymes makes them attractive candidates for the development of new therapeutic agents. F[7]or example, inhibitors of thymidine phosphorylase have potential applications in cancer therapy, as this enzyme is involved in angiogenesis. S[8][9]imilarly, DAAO inhibitors are being explored for the treatment of schizophrenia. T[10]he broad biological activities of 1,2,4-triazine derivatives also include antifungal and antibacterial properties, suggesting their potential use against infectious diseases.

The development of 1,2,4-triazine-dithione derivatives as enzyme inhibitors is a promising area of research in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse biological activities, provides a solid foundation for the discovery of novel therapeutic agents. By employing systematic synthesis, robust enzyme inhibition assays, and insightful SAR studies, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these promising molecules.

References

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • RSC Advances. (2017). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

  • Semantic Scholar. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]

  • PubMed. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a]tr[1][4][5]iazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. [Link]

  • International Journal of Pharma Sciences and Research. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]

  • ResearchGate. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a] t[1][4][5]riazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. [Link]

  • National Center for Biotechnology Information. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. [Link]

  • National Center for Biotechnology Information. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]

  • ResearchGate. (2014). 1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents. [Link]

  • PubMed. (2013). Synthesis and in vitro evaluation of 1,2,4-triazolo[1,5-a]tr[1][4][5]iazine derivatives as thymidine phosphorylase inhibitors. [Link]

  • PubMed. (2025). Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines: Cytotoxic Activity on HepG2 and HT-29 Cell Lines, Enzyme Inhibition, and Molecular Docking Studies. [Link]

  • Merck Millipore. (2013). Synthesis and in vitro evaluation of 1,2,4-triazolo[1,5-a]tr[1][4][5]iazine derivatives as thymidine phosphorylase inhibitors. [Link]

  • AMiner. (n.d.). 1,2,4-Triazine Derivatives: Synthesis and Biological Applications. [Link]

  • ResearchGate. (2008). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. [Link]

  • ResearchGate. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. [Link]

Sources

Application Notes and Protocols for Screening the Biological Activity of 1,2,4-Triazine-Dithiones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazine-Dithiones

The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2] Among these, 1,2,4-triazine-dithiones represent a unique subclass characterized by the presence of two thione groups, which often enhance their biological activity and offer multiple points for chemical modification. These compounds have garnered significant interest from researchers in drug discovery due to their promising antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[3][4] The sulfur atoms in the dithione moiety can play a crucial role in the interaction with biological targets, making these compounds attractive candidates for the development of novel therapeutics.[5]

This comprehensive guide provides detailed protocols for the initial screening of the biological activities of 1,2,4-triazine-dithione derivatives. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers, scientists, and drug development professionals to effectively assess the therapeutic potential of their synthesized compounds. The protocols are presented with an emphasis on the scientific rationale behind the experimental choices, ensuring a thorough understanding of the screening process.

I. Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[6] 1,2,4-Triazine derivatives have shown considerable promise in this area, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase.[7][8] The following protocols are designed to determine the minimum inhibitory concentration (MIC) of 1,2,4-triazine-dithione compounds against a panel of clinically relevant bacteria and fungi.

Causality Behind Experimental Choices: Targeting Microbial Viability

The primary objective of antimicrobial screening is to identify compounds that can inhibit the growth of or kill microorganisms at low concentrations. The Broth Microdilution method is a quantitative assay that provides a precise MIC value, which is a key parameter for evaluating the potency of an antimicrobial agent.[9] The Agar Well Diffusion assay offers a simpler, qualitative initial screen to observe zones of growth inhibition, providing a visual indication of antimicrobial activity.[10] The choice of microbial strains should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity, as well as a representative fungal species.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of 1,2,4-Triazine-Dithiones Broth_Dilution Broth Microdilution Assay (Determine MIC) Compound_Prep->Broth_Dilution Agar_Diffusion Agar Well Diffusion Assay (Qualitative Screen) Compound_Prep->Agar_Diffusion Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Broth_Dilution Inoculum_Prep->Agar_Diffusion MIC_Determination Determine MIC Value (Lowest concentration with no visible growth) Broth_Dilution->MIC_Determination Zone_Measurement Measure Zone of Inhibition (Diameter in mm) Agar_Diffusion->Zone_Measurement

Caption: Workflow for antimicrobial screening of 1,2,4-triazine-dithiones.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland)

  • 1,2,4-triazine-dithione compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

Procedure:

  • Compound Dilution:

    • In the first column of a 96-well plate, add the 1,2,4-triazine-dithione stock solution to the broth to achieve the highest desired concentration.

    • Perform two-fold serial dilutions across the plate by transferring half the volume from each well to the next.[10]

  • Inoculation:

    • Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]

  • Controls:

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).

    • A sterility control (broth only) should also be included.[10]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[10]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[10]

Protocol 2: Agar Well Diffusion Method

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cork borer

  • 1,2,4-triazine-dithione compounds at a fixed concentration

  • Positive control antibiotic disc

  • Solvent control

Procedure:

  • Plate Inoculation:

    • Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the MHA plate.[11]

  • Well Creation:

    • Use a sterile cork borer to create uniform wells in the agar.[10]

  • Compound Application:

    • Add a fixed volume of the 1,2,4-triazine-dithione solution to a designated well.

    • Add the solvent alone to another well as a control.

    • Place a positive control antibiotic disc on the agar surface.[10]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the clear zone of no microbial growth around each well in millimeters.[5]

Parameter Broth Microdilution Agar Well Diffusion
Principle Serial dilution in liquid mediaDiffusion from a well in solid media
Result Minimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Quantitative YesNo (Qualitative/Semi-quantitative)
Throughput High (96-well format)Low to Medium

II. Anticancer Activity Screening

1,2,4-triazine derivatives have been extensively investigated for their anticancer properties, with several compounds showing potent activity against various cancer cell lines.[12][13] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival, such as protein kinases.[14][15]

Causality Behind Experimental Choices: Assessing Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of the cytotoxic effect of the test compounds. This assay provides a robust and high-throughput method for initial anticancer screening.[17]

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A549) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of 1,2,4-Triazine-Dithiones Treatment Treat Cells with Compounds Compound_Dilution->Treatment Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Protocol 3: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the in vitro anticancer activity of novel compounds.

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,2,4-triazine-dithione compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (medium with the same concentration of DMSO as the treated wells)

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Treat the cells with various concentrations of the 1,2,4-triazine-dithione compounds for a specified period (e.g., 24, 48, or 72 hours).[7]

    • Include a positive control and a vehicle control.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Parameter Typical Range/Value
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 - 100 µM (or as appropriate)
Incubation Time 24, 48, or 72 hours
MTT Incubation 2 - 4 hours
Absorbance Wavelength 570 nm

III. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, making the development of new anti-inflammatory agents a key area of research.[19] 1,2,4-triazine derivatives have been reported to possess anti-inflammatory properties.[4] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Causality Behind Experimental Choices: Measuring Nitric Oxide Production

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[20] NO is synthesized by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), which serves as an indicator of NO production.[15] Inhibition of NO production in LPS-stimulated macrophages is a widely accepted marker of potential anti-inflammatory activity.[21]

Experimental Workflow: In Vitro Anti-inflammatory Screening

Anti_inflammatory_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture RAW 264.7 Macrophages Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of 1,2,4-Triazine-Dithiones Treatment Pre-treat Cells with Compounds Compound_Dilution->Treatment Cell_Seeding->Treatment LPS_Stimulation Stimulate Cells with LPS Treatment->LPS_Stimulation Griess_Assay Perform Griess Assay on Supernatant LPS_Stimulation->Griess_Assay Absorbance_Reading Read Absorbance at 540 nm Griess_Assay->Absorbance_Reading NO_Inhibition_Calculation Calculate % NO Inhibition Absorbance_Reading->NO_Inhibition_Calculation

Caption: Workflow for in vitro anti-inflammatory screening via NO inhibition.

Protocol 4: Nitric Oxide Inhibition Assay

This protocol is a standard method for evaluating the anti-inflammatory potential of compounds in vitro.

Materials:

  • 96-well flat-bottom microtiter plates

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,2,4-triazine-dithione compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the 1,2,4-triazine-dithione compounds for 1-2 hours.[21]

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[21]

    • Include wells with cells and LPS only (positive control for NO production) and cells with medium only (negative control).

  • Griess Assay:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent (mix Part A and Part B 1:1 immediately before use) to the supernatant.[21]

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[21]

  • Data Analysis:

    • Create a standard curve using the sodium nitrite standard solution.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

IV. Antiviral Activity Screening

The emergence of new viral diseases and the development of drug resistance highlight the need for novel antiviral agents.[8] Heterocyclic compounds, including 1,2,4-triazines, have been a source of antiviral drug candidates.[3]

Causality Behind Experimental Choices: Observing Viral-Induced Cell Death

The Cytopathic Effect (CPE) reduction assay is a common method for initial antiviral screening.[22] Many viruses cause morphological changes in host cells, collectively known as CPE, which ultimately leads to cell death.[23] This assay evaluates the ability of a compound to protect cells from virus-induced CPE. The Plaque Reduction Assay is a more quantitative method that measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral agent.[1][20]

Experimental Workflow: In Vitro Antiviral Screening

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Susceptible Host Cells Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Virus_Stock Prepare and Titer Virus Stock Infection_Treatment Infect Cells with Virus in the Presence of Compounds Virus_Stock->Infection_Treatment Compound_Dilution Prepare Serial Dilutions of 1,2,4-Triazine-Dithiones Compound_Dilution->Infection_Treatment Cell_Seeding->Infection_Treatment Incubation Incubate to Allow CPE/Plaque Formation Infection_Treatment->Incubation CPE_Observation Observe and Quantify CPE (e.g., Crystal Violet Staining) Incubation->CPE_Observation Plaque_Counting Count Viral Plaques Incubation->Plaque_Counting EC50_Calculation Calculate EC50 Value CPE_Observation->EC50_Calculation Plaque_Counting->EC50_Calculation

Caption: Workflow for in vitro antiviral screening.

Protocol 5: Cytopathic Effect (CPE) Reduction Assay

This protocol is a general method for screening compounds for antiviral activity.

Materials:

  • 96-well flat-bottom microtiter plates

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock with a known titer

  • Complete cell culture medium

  • 1,2,4-triazine-dithione compounds dissolved in DMSO

  • Positive control antiviral drug

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding:

    • Seed host cells into 96-well plates and allow them to form a confluent monolayer.[17]

  • Compound and Virus Addition:

    • Prepare serial dilutions of the 1,2,4-triazine-dithione compounds in culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with a pre-determined amount of virus (e.g., a multiplicity of infection (MOI) of 0.01-0.1).[24]

    • Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).[17]

  • Incubation:

    • Incubate the plates at the optimal temperature for the virus until CPE is clearly visible in the virus control wells (typically 2-5 days).[23]

  • CPE Quantification:

    • Remove the medium and fix the cells with a suitable fixative (e.g., 10% formalin).

    • Stain the cells with crystal violet solution for 10-15 minutes.[10]

    • Gently wash the plates with water to remove excess stain and allow them to dry.

    • Solubilize the stain with a solvent (e.g., methanol) and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

    • Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced CPE).

V. Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the initial biological screening of 1,2,4-triazine-dithione derivatives. Positive results from these primary assays should be followed by more in-depth secondary screening and mechanism of action studies. For instance, compounds with significant antimicrobial activity could be further investigated for their effect on bacterial DNA gyrase or other potential targets.[2] Promising anticancer compounds should be evaluated for their ability to induce apoptosis and their effects on specific signaling pathways, such as those involving protein kinases.[25] For anti-inflammatory hits, further studies could explore the inhibition of other pro-inflammatory cytokines and enzymes. Finally, antiviral candidates should be tested against a broader panel of viruses and their specific viral targets identified. The structure-activity relationship (SAR) of active compounds should also be explored to guide the design of more potent and selective derivatives.[6][26]

References

  • Chauhan, D., et al. (2023). Discovery of novel 1,3,5-triazines as potent antibacterial agent against urinary tract infection-causing clinical isolates of Escherichia coli via inhibition of DNA Gyrase. Chemical Biology & Drug Design, 101(2), 271-277. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Baradyn, M., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. Pharmaceuticals, 16(9), 1248. [Link]

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  • Li, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. [Link]

  • National Center for Biotechnology Information. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. National Library of Medicine. [Link]

  • Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. [Link]

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  • Wu, S.-J., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(5), 2661-2674. [Link]

  • Zeneca Ltd. (1999). Triazine derivatives and their use as antibacterial agents.
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  • Jones, L. H., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(15), 10323-10342. [Link]

  • Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1205-1209. [Link]

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  • Sharma, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

  • Parrino, B., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • Khan, I., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][16][17]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Thionation Reactions of 1,2,4-Triazine-3,5-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of thionated 1,2,4-triazine-3,5-diones. These scaffolds are of significant interest in medicinal chemistry and drug development, and their successful synthesis is a critical step in many research programs.[1] This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the complexities of thionation chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers encounter when approaching the thionation of 1,2,4-triazine-3,5-diones.

Q1: What are the primary reagents used for thionating 1,2,4-triazine-3,5-diones?

The most common and effective thionating agents are phosphorus-sulfur reagents. The choice of reagent is critical and depends on the desired outcome (mono- vs. di-thionation) and the substrate's sensitivity. The three primary choices are:

  • Lawesson's Reagent (LR): A mild and widely used reagent for converting carbonyls to thiocarbonyls. It is often the first choice due to its relatively gentle reaction conditions.[2][3]

  • Phosphorus Pentasulfide (P₄S₁₀): A more powerful, traditional thionating agent. It often requires higher temperatures than Lawesson's Reagent and can sometimes lead to more side products if not used carefully.[2][4]

  • Curphey's Reagent (P₄S₁₀ and Hexamethyldisiloxane - HMDO): This combination often provides higher yields and, crucially, a simpler purification process compared to LR. The HMDO acts as a scavenger for reactive polythiophosphate byproducts, minimizing side reactions and facilitating a straightforward workup.[5][6][7]

Q2: Can I selectively thionate only one of the two carbonyl groups?

Yes, selective mono-thionation is achievable. The 1,2,4-triazine-3,5-dione ring contains two distinct carbonyl environments. The C5-carbonyl is part of a cyclic amide (lactam) structure, while the C3-carbonyl has ureide-like character. In general, amides and lactams are more reactive towards thionation with Lawesson's Reagent than esters or ureas.[2][8] This inherent reactivity difference can be exploited to favor mono-thionation at the C5 position by carefully controlling the reaction stoichiometry and temperature.

Q3: What is the general mechanism for thionation with Lawesson's Reagent?

The reaction does not proceed with the intact Lawesson's Reagent dimer. In solution, the central four-membered P₂S₂ ring dissociates to form a highly reactive dithiophosphine ylide intermediate (R-PS₂).[3][9] This ylide is the active thionating species. The mechanism proceeds via a two-step process analogous to the Wittig reaction:

  • [2+2] Cycloaddition: The dithiophosphine ylide reacts with the carbonyl group to form an unstable four-membered thiaoxaphosphetane intermediate.

  • Cycloreversion: This intermediate rapidly collapses. The driving force is the formation of a very stable phosphorus-oxygen double bond, which releases the desired thiocarbonyl product.[2][8]

Lawesson_Mechanism cluster_reagent Reagent Activation cluster_reaction Reaction with Carbonyl LR Lawesson's Reagent Ylide Reactive Dithiophosphine Ylide (R-PS₂) LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Substrate Carbonyl Substrate (C=O) Carbonyl->Intermediate Product Product (C=S) Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Mechanism of thionation using Lawesson's Reagent.
Section 2: In-Depth Troubleshooting Guide

Even with established protocols, challenges arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Q1: My reaction is sluggish, showing low or no conversion of the starting material.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Cause 1: Insufficient Temperature.

    • Explanation: Thionation reactions require thermal energy to overcome the activation barrier. Many 1,2,4-triazine-3,5-diones require reflux in high-boiling solvents like toluene (111 °C) or p-xylene (138 °C).

    • Solution: Ensure your reaction is reaching the target temperature. If using toluene is ineffective, consider switching to a higher-boiling solvent like p-xylene or dioxane.

  • Cause 2: Reagent Quality.

    • Explanation: Lawesson's Reagent is sensitive to moisture and can hydrolyze over time, reducing its activity. This hydrolysis also produces a strong, unpleasant odor of hydrogen sulfide.[3]

    • Solution: Use a fresh bottle of Lawesson's Reagent or a recently opened one that has been stored under an inert atmosphere. If the reagent is old or clumpy, its efficacy is likely compromised.

  • Cause 3: Insufficient Reagent.

    • Explanation: While theoretical stoichiometry is a good starting point, some reagent may be consumed by trace water or other impurities.

    • Solution: If the reaction stalls, consider adding another small portion (0.1-0.2 equivalents) of the thionating reagent. Monitor by TLC or LC-MS to see if the reaction proceeds.

  • Cause 4: Poor Solubility.

    • Explanation: The 1,2,4-triazine-3,5-dione starting material may have poor solubility in the chosen solvent, limiting its availability to react.

    • Solution: Switch to a solvent in which the substrate is more soluble at elevated temperatures, such as dioxane or pyridine. However, be aware that pyridine can sometimes participate in the reaction.

Q2: I'm getting a mixture of mono- and di-thionated products. How can I improve selectivity?

Achieving selectivity requires precise control over the reaction conditions.

  • To Favor Mono-thionation (at C5):

    • Explanation: As the C5-carbonyl is generally more reactive, sub-stoichiometric amounts of the thionating agent will preferentially react at this site.

    • Solution: Use 0.45-0.50 equivalents of Lawesson's Reagent. The reaction should be monitored very carefully by TLC or LC-MS, and quenched as soon as the starting material is consumed to prevent the formation of the di-thionated product. Running the reaction at the lowest possible temperature that still allows for reasonable conversion (e.g., refluxing benzene or THF) can further enhance selectivity.

  • To Favor Di-thionation:

    • Explanation: Driving the reaction to completion requires an excess of the thionating agent and more forcing conditions.

    • Solution: Use at least 1.1-1.5 equivalents of Lawesson's Reagent or 0.6-0.8 equivalents of P₄S₁₀. Higher temperatures (refluxing xylene) and longer reaction times are typically necessary to ensure both carbonyls react.

Q3: The yield is low, and I'm observing significant byproduct formation.

Low yields are often tied to substrate decomposition or competing side reactions.

  • Cause 1: Thermal Decomposition.

    • Explanation: The triazine ring or sensitive functional groups on your substrate may not be stable at the high temperatures required for thionation.

    • Solution: Attempt the reaction at a lower temperature for a longer period. Alternatively, using microwave irradiation can sometimes promote the desired reaction at a lower bulk temperature and for a much shorter duration, minimizing decomposition.[10]

  • Cause 2: Reagent-Driven Side Reactions.

    • Explanation: The phosphorus-based byproducts of Lawesson's Reagent can sometimes be reactive and lead to undesired pathways.

    • Solution: Switch to the P₄S₁₀/HMDO (Curphey's) reagent system. This combination is known to produce cleaner reactions with fewer side products, leading to higher isolated yields.[11]

Q4: Purification of the crude product is challenging due to phosphorus byproducts.

This is the most common complaint when using Lawesson's Reagent.

  • Explanation: The phosphorus-oxygen byproducts generated from Lawesson's Reagent are often greasy, polar compounds that streak on silica gel and co-elute with the desired product.

    • Solution 1 (Optimized Chromatography): Use a less polar solvent system if your product allows. Sometimes, a dry-loading technique or filtering the crude material through a short plug of silica before preparative chromatography can help remove some of the baseline impurities.

    • Solution 2 (Alternative Reagent): This is the most effective solution. Use the P₄S₁₀/HMDO reagent. The byproducts from this reaction can typically be removed by a simple aqueous workup or by filtering the crude mixture through a pad of silica gel, leaving a much cleaner material for final purification.[5][7]

Troubleshooting_Tree Start Analyze Reaction Outcome LowConv Low / No Conversion? Start->LowConv LowYield Low Yield / Side Products? Start->LowYield PurifyIssue Purification Issues? Start->PurifyIssue Temp Increase Temperature (e.g., Toluene -> Xylene) LowConv->Temp Reagent Check Reagent Quality (Use fresh LR) LowConv->Reagent Stoich Increase Reagent Amount LowConv->Stoich Decomp Thermal Decomposition? LowYield->Decomp SideReact Reagent Side Reactions? LowYield->SideReact LR_Byprod Using Lawesson's Reagent? PurifyIssue->LR_Byprod UseMW Use Microwave or Lower Temperature Decomp->UseMW Solution UseCurphey Switch to P₄S₁₀/HMDO (Curphey's Reagent) SideReact->UseCurphey Solution UseCurphey2 Switch to P₄S₁₀/HMDO for Easier Workup LR_Byprod->UseCurphey2 Best Solution

A decision tree for troubleshooting common thionation issues.
Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood.

Protocol 1: Selective Mono-thionation at C5
  • Objective: To synthesize a 6-substituted-3-oxo-2,3-dihydro-1,2,4-triazine-5(4H)-thione.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,2,4-triazine-3,5-dione substrate (1.0 eq).

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Solvent: Add anhydrous toluene (approx. 0.1 M concentration).

  • Reagent Addition: Add Lawesson's Reagent (0.5 eq) in one portion.

  • Reaction: Heat the mixture to reflux (111 °C).

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. The reaction is complete when the starting material is no longer visible. Avoid extended reaction times to minimize di-thionation.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Protocol 2: Exhaustive Di-thionation
  • Objective: To synthesize a 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithione.

  • Setup: To a flame-dried round-bottom flask with a reflux condenser and magnetic stir bar, add the 1,2,4-triazine-3,5-dione substrate (1.0 eq).

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Solvent: Add anhydrous p-xylene (approx. 0.1 M concentration).

  • Reagent Addition: Add Curphey's Reagent. First add Phosphorus Pentasulfide (P₄S₁₀, 0.6 eq), followed by Hexamethyldisiloxane (HMDO, 1.2 eq).

  • Reaction: Heat the mixture to reflux (138 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction for the complete disappearance of both starting material and the mono-thionated intermediate.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of saturated sodium bicarbonate solution and stir for 30 minutes to quench the reagents. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often significantly cleaner than with Lawesson's Reagent. Purify by column chromatography or recrystallization as needed.

Section 4: Reagent Selection Guide

The choice of thionating agent is the most critical decision in optimizing your reaction. This table summarizes the key differences.

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)Curphey's Reagent (P₄S₁₀/HMDO)
Reactivity Mild to ModerateHighHigh
Equivalents (for Di-thionation) > 1.1 eq> 0.5 eq> 0.5 eq P₄S₁₀ / > 1.0 eq HMDO
Typical Solvents Toluene, Dioxane, THFXylene, PyridineToluene, Xylene
Workup Difficult; Chromatography required to remove P-byproducts.[5][6]Aqueous quench; can be messy.Simple hydrolytic quench or filtration; easier purification.[7]
Key Advantage Good for selective mono-thionation at lower temperatures.Low cost, powerful.Cleaner reactions, higher yields, and vastly simpler workup.[11]
Key Disadvantage Difficult purification; moisture sensitive.Often requires harsh conditions; can be less selective.HMDO is an additional reagent cost.
References
  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Siddiqui, N., et al. (1992). Synthesis of some new fluorine bearing trisubstituted 3-thioxo-1,2,4-triazin-5-ones as potential anticancer agents. Il Farmaco, 47(3), 319-326. [Link]

  • Guchhait, S. K., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6998. [Link]

  • SCIRP. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. [Link]

  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. [Link]

  • Li, A. Y. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Link]

  • Wang, Y., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

  • Alshammari, N. A. H., et al. (2022). Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives. Polycyclic Aromatic Compounds, 42(5), 2265-2304. [Link]

  • ACS Publications. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Le Neve-Cardoso, B., et al. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Molecules, 29(11), 2539. [Link]

  • Varma, R. S., & Kumar, D. (2004). Thionation of Carbonyl Compounds Using Phosphorus Pentasulfide and Hexamethyldisiloxane under Microwave Irradiations. Journal of Chemical Research, 2004(7), 474-476. [Link]

  • Beilstein Journals. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

  • Starchenkov, I. S., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 17, 1269-1278. [Link]

  • Wikipedia. (2023). Lawesson's reagent. [Link]

  • ResearchGate. (2021). Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

  • ResearchGate. (2020). Optimization of reaction conditions. [Link]

  • Ozturk, T., et al. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. [Link]

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Technical Support Center: Synthesis of 6-Substituted-1,2,4-Triazine-3,5-dithiones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals engaged in the synthesis of 6-substituted-1,2,4-triazine-3,5-dithiones. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of synthesizing these complex heterocyclic compounds, with a focus on optimizing both yield and purity.

I. Core Concepts in Synthesis

The synthesis of 6-substituted-1,2,4-triazine-3,5-dithiones can be approached through two primary strategies:

  • Direct Cyclization: This involves the condensation of a thiosemicarbazide derivative with an α-keto acid or a related precursor, where the sulfur atoms are incorporated during the ring-forming step.

  • Two-Step Synthesis (Thionation): This method first involves the synthesis of the corresponding 6-substituted-1,2,4-triazine-3,5-dione, followed by a thionation step to convert the carbonyl groups to thiocarbonyls.

The choice of strategy often depends on the nature of the 6-substituent and the availability of starting materials.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can hinder the reaction. 2. Poor Quality Starting Materials: Impurities in α-keto acids or thiosemicarbazide can lead to side reactions. 3. Steric Hindrance: Bulky substituents at the 6-position may impede cyclization. 4. Incomplete Thionation (Two-Step Method): Insufficient Lawesson's reagent or inadequate heating can result in incomplete conversion of the dione to the dithione.1. Optimize Reaction Conditions: Systematically vary temperature, time, and catalyst concentration. For cyclizations involving thiosemicarbazide, the pH of the medium is a critical factor influencing the reaction pathway.[1] 2. Purify Starting Materials: Recrystallize or chromatograph starting materials if purity is questionable. 3. Adjust Strategy for Bulky Groups: Consider using microwave-assisted synthesis to overcome steric barriers and reduce reaction times. For highly hindered substrates, a two-step approach with a robust thionation agent might be more effective. 4. Optimize Thionation: Increase the equivalents of Lawesson's reagent (typically 2.2-2.5 eq.) and ensure the reaction is heated sufficiently (reflux in a high-boiling solvent like toluene or xylene is common). Monitor the reaction by TLC or LC-MS until the starting dione is consumed.
Formation of Multiple Products/Byproducts 1. Isomeric Products: The use of unsymmetrical precursors can lead to the formation of regioisomers. 2. Side Reactions of Thiosemicarbazide: Thiosemicarbazide can undergo alternative cyclization pathways, leading to the formation of 1,3,4-thiadiazoles or other heterocyclic systems, especially under acidic conditions.[1] 3. Decomposition of Product: The target dithione may be unstable under the reaction or workup conditions.1. Use Symmetrical Precursors: Whenever possible, design your synthesis with symmetrical starting materials to avoid isomer formation. If unavoidable, be prepared for chromatographic separation. 2. Control Reaction pH: For cyclizations with thiosemicarbazide, alkaline conditions generally favor the formation of 1,2,4-triazine rings.[1] 3. Mild Workup Conditions: Avoid strong acids or bases during the workup. A neutral aqueous wash followed by extraction is generally recommended.
Difficult Purification 1. Poor Solubility: The polar nature and potential for hydrogen bonding in dithiones can lead to low solubility in common organic solvents. 2. Co-elution of Impurities: Structurally similar byproducts can be difficult to separate by standard column chromatography.1. Solvent Screening: Test a range of solvents for recrystallization. Polar aprotic solvents like DMF, DMSO, or NMP might be necessary for initial dissolution, followed by the addition of an anti-solvent (e.g., water, ethanol) to induce precipitation. 2. Advanced Chromatographic Techniques: Consider using reverse-phase HPLC for the separation of polar, sulfur-containing compounds.[2] Gradient elution may be necessary to resolve closely related impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-substituted-1,2,4-triazine-3,5-diones (the precursors for dithiones)?

The most prevalent method is the condensation of an α-keto acid with semicarbazide or a substituted semicarbazide. This reaction is typically carried out in an acidic medium.

Q2: I am observing the formation of a 1,3,4-thiadiazole byproduct. How can I minimize this?

The formation of 1,3,4-thiadiazoles is a common side reaction in thiosemicarbazide cyclizations, particularly under acidic conditions.[1] To favor the desired 1,2,4-triazine ring system, it is advisable to conduct the reaction under neutral to alkaline (basic) conditions.[1]

Q3: My 6-aryl substituted dithione has very poor solubility. What solvents are recommended for purification?

For poorly soluble aromatic triazine derivatives, consider using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution. Purification can then be achieved by careful precipitation with a less polar solvent or water. For chromatography, a mobile phase containing these solvents might be necessary.

Q4: How does the electronic nature of the 6-substituent affect the reaction?

Electron-donating groups on a 6-aryl substituent can increase the electron density of the triazine ring, potentially making it more susceptible to oxidation.[3] Conversely, electron-withdrawing groups can make the ring more electron-deficient and may influence the reactivity of the carbonyl groups in the dione precursor towards thionation.[3] The specific effects can vary, and optimization for each substrate is recommended.

Q5: Can I use Lawesson's reagent for the thionation of a 1,2,4-triazine-3,5-dione?

Yes, Lawesson's reagent is a suitable thionating agent for converting diones to dithiones. It is generally milder and more efficient than phosphorus pentasulfide (P₄S₁₀). The reaction typically requires heating in an inert solvent like toluene or xylene.

IV. Experimental Protocols & Methodologies

Protocol 1: Synthesis of 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione

This protocol describes the synthesis of the dione precursor, which can then be thionated.

Step 1: Synthesis of Phenylglyoxylic Acid Semicarbazone

  • Dissolve phenylglyoxylic acid (1.50 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Add semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) to the solution.

  • Reflux the mixture with stirring for 4 hours.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the semicarbazone.

Step 2: Cyclization to 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione

  • Suspend the semicarbazone (from Step 1) in 25 mL of a 5% aqueous sodium carbonate solution.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield the dione product.

Protocol 2: Thionation of 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione to the Dithione

Step 1: Thionation Reaction

  • To a solution of 6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione (1.89 g, 10 mmol) in 50 mL of anhydrous toluene, add Lawesson's reagent (4.45 g, 11 mmol).

  • Reflux the mixture under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 2: Workup and Purification

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-phenyl-1,2,4-triazine-3,5-dithione.

V. Visualization of Synthetic Pathways

Diagram 1: General Synthesis of 6-Substituted-1,2,4-triazine-3,5-diones

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product alpha-Keto Acid alpha-Keto Acid Condensation & Cyclization Condensation & Cyclization alpha-Keto Acid->Condensation & Cyclization Semicarbazide Semicarbazide Semicarbazide->Condensation & Cyclization 6-Substituted-1,2,4-triazine-3,5-dione 6-Substituted-1,2,4-triazine-3,5-dione Condensation & Cyclization->6-Substituted-1,2,4-triazine-3,5-dione

Caption: Synthetic route to 6-substituted-1,2,4-triazine-3,5-diones.

Diagram 2: Thionation of a 1,2,4-Triazine-3,5-dione

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product 6-Substituted-1,2,4-triazine-3,5-dione 6-Substituted-1,2,4-triazine-3,5-dione Thionation Thionation 6-Substituted-1,2,4-triazine-3,5-dione->Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thionation 6-Substituted-1,2,4-triazine-3,5-dithione 6-Substituted-1,2,4-triazine-3,5-dithione Thionation->6-Substituted-1,2,4-triazine-3,5-dithione

Caption: Thionation of a dione precursor to the target dithione.

VI. References

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][3][4]triazines. Molecules, 27(2), 575. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-35. [Link]

  • 3-Substituted Benzo[e][1][3][4]triazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry, 84(10), 6377-6394. [Link]

  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Solubility of Things. (n.d.). 1,3,5-Triazine. [Link]

  • Rusakov, E. A., Tomehin, A. B., Zelenin, K. N., Drabkin, A. E., & Samoilenko, N. P. (1976). 1,2,4-Triazine and triazole derivatives from α-keto acids and thiosemicarbazides. Chemistry of Heterocyclic Compounds, 12(1), 121-125. [Link]

  • Miller, M. S., & Taylor, M. S. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data, 65(6), 3163-3170. [Link]

  • Younis, S. K., & Sharaf, A. Y. (2017). Synthesis of Some 6-Aryl-1,2,4,5-Tetrazine-3-thione Compounds Derived from Thiocarbohydrazide. International Journal of Recent Research and Review, X(3), 71-76. [Link]

  • Boger, D. L., & Schaum, R. P. (2006). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. The Journal of Organic Chemistry, 71(16), 5973-5981. [Link]

  • El-Gendy, A. A., & El-Gendy, A. A. (2018). Thiosemicarbazides: Synthesis and reactions. Journal of Saudi Chemical Society, 22(5), 574-595. [Link]

  • HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. (n.d.). SIELC. [Link]

  • Lourenço, N. M. T., Rosatella, A. de A., & Afonso, C. A. M. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2009). Reaction products of thiosemicarbazide with 1, 5-diarylpent-1-yne-3, 5-diones. Journal of the Chemical Society of Pakistan, 31(2), 282-288. [Link]

  • Taylor, M. S., & Curren, M. S. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Journal of Agricultural and Food Chemistry, 49(3), 1436-1440. [Link]

  • Asif, M. (2020). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives substituted with N-arylacetamides at 3-thiol group. ResearchGate. [Link]

  • El-Sayed, W. A., & El-Sayed, W. A. (2008). Thiocarbohydrazides: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(11), 2762-2792. [Link]

  • El-Gazzar, A. B. A., & Gaafar, A. M. (2006). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(7), 1563-1575. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

  • Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628. [Link]

  • Iqbal, J., & Iqbal, J. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 544-566. [Link]

  • Lourenço, N. M. T., Rosatella, A. de A., & Afonso, C. A. M. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. [Link]

  • Alcaraz, M.-L., & Alcaraz, M.-L. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC, 2007(3), 136-153. [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica, 60(1), 49-54. [Link]

  • A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. (n.d.). ResearchGate. [Link]

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Technical Support Center: Navigating the Synthesis of 1,2,4-Triazine-Dithiones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1,2,4-triazine-dithiones. This guide is crafted for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to troubleshoot common challenges and optimize your synthetic outcomes.

This resource is structured as a dynamic troubleshooting guide in a question-and-answer format, directly addressing the nuanced issues that can arise during the synthesis of 1,2,4-triazine-dithiones. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating component of a robust synthetic strategy.

Section 1: Understanding the Core Reaction and Its Challenges

The synthesis of 1,2,4-triazine-3,5-dithiones typically proceeds through the cyclocondensation of an α-dicarbonyl compound with a suitable thiating agent, most commonly thiosemicarbazide or thiocarbohydrazide. While seemingly straightforward, this reaction is often a delicate balance between the desired cyclization pathway and several competing side reactions.

G cluster_reactants Starting Materials cluster_products Potential Products dicarbonyl α-Dicarbonyl Compound dithione Desired 1,2,4-Triazine-dithione dicarbonyl->dithione Desired Pathway regioisomers Side Product: Regioisomers dicarbonyl->regioisomers Side Reaction thiosemicarbazide Thiosemicarbazide thiosemicarbazide->dithione thiadiazole Side Product: 1,3,4-Thiadiazole thiosemicarbazide->thiadiazole Side Reaction thiosemicarbazide->regioisomers hydrolysis Side Product: Hydrolysis Products dithione->hydrolysis Degradation caption Overview of the synthetic pathways in 1,2,4-triazine-dithione synthesis. G cluster_acidic Acidic Conditions (e.g., H₂SO₄) cluster_basic Basic Conditions (e.g., NaOH, K₂CO₃) intermediate Acylthiosemicarbazide Intermediate thiadiazole 1,3,4-Thiadiazole (Side Product) intermediate->thiadiazole Favored Pathway triazine 1,2,4-Triazine-dithione (Desired Product) intermediate->triazine Favored Pathway caption pH control dictates the cyclization pathway.

Technical Support Center: Purification of 1,2,4-Triazine-3,5(2H,4H)-dithione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,2,4-triazine-3,5(2H,4H)-dithione derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with purifying this important class of heterocyclic compounds. The inherent polarity and potential for tautomerization of these dithione scaffolds can present unique purification hurdles. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: My crude 1,2,4-triazine-3,5-dithione derivative has very poor solubility in common organic solvents. How should I approach its purification?

A1: Poor solubility is a common issue with heterocyclic compounds rich in nitrogen and sulfur. Start by testing solubility in a range of solvents, from non-polar (hexane, toluene) to polar aprotic (ethyl acetate, acetone, acetonitrile, THF, dichloromethane) and polar protic (methanol, ethanol). Often, highly polar solvents like DMF, DMSO, or heated ethanol are required. If solubility remains low, consider "dry loading" for column chromatography. This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then loaded onto the column.[1]

Q2: What is the best general approach to purify these dithione derivatives: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of impurities.

  • Column Chromatography is generally the most effective primary purification method, especially for removing closely related byproducts or unreacted starting materials.[2] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

  • Recrystallization is an excellent final "polishing" step to achieve high purity (>99%) if your compound is a solid and you have already removed the bulk of impurities.[2][3][4] It is particularly good for removing small amounts of impurities with different solubility profiles.

Q3: How do I choose an effective solvent system for column chromatography?

A3: The ideal solvent system should provide a target Retention Factor (Rf) of 0.25-0.35 for your desired compound on a Thin Layer Chromatography (TLC) plate. This Rf range typically ensures good separation on the column. Start by testing with a standard mobile phase like ethyl acetate/hexane.[5] Given the polarity of the dithione moiety, you will likely need a relatively polar solvent system. Consider combinations like:

  • Ethyl Acetate / Hexane

  • Methanol / Dichloromethane (for more polar compounds)[5]

  • Acetone / Toluene

Systematically test different ratios on TLC to find the one that gives the best separation between your product and impurities.

Q4: My compound appears as a long streak instead of a defined spot on the TLC plate. What does this mean?

A4: Streaking on a silica gel TLC plate is a strong indicator of a problem and suggests the column will also perform poorly.[1] The primary causes are:

  • Acidic/Basic Nature: The thiol groups (-SH) in the dithione tautomer are acidic and can interact strongly with the slightly acidic silica gel, causing streaking.

  • Poor Solubility: The compound may be crashing out of the eluent at the point of spotting.

  • Overloading: Too much sample was spotted on the TLC plate.

To resolve this, try adding a small amount of a modifier to your eluent:

  • For acidic compounds, add ~1% acetic acid .

  • For basic impurities or compounds, add ~1% triethylamine .[1][5] This neutralizes active sites on the silica and improves spot shape.

General Purification Workflow

This workflow provides a robust, multi-step strategy for purifying this compound derivatives from a crude reaction mixture to an analytically pure solid.

Purification_Workflow start Crude Reaction Mixture workup Step 1: Aqueous Workup & Liquid-Liquid Extraction start->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid chromatography Step 2: Flash Column Chromatography crude_solid->chromatography tlc Monitor Fractions by TLC chromatography->tlc Collect Fractions combine Combine Pure Fractions tlc->combine concentrate2 Concentrate Pure Fractions combine->concentrate2 semipure Semi-Pure Solid concentrate2->semipure recrystallize Step 3: Recrystallization semipure->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry pure_product Final Pure Product (>98%) filter_dry->pure_product

Caption: General purification workflow for 1,2,4-triazine-3,5-dithione derivatives.

Experimental Protocol: General Workflow
  • Initial Workup & Extraction:

    • Quench the reaction mixture as required by the synthesis protocol (e.g., with water or a saturated NH₄Cl solution).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer 3 times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the solubility of your product.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Primary Purification (Flash Column Chromatography):

    • Solvent Selection: Determine the optimal eluent system via TLC analysis, aiming for an Rf of 0.25-0.35 for the target compound.[2]

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column uniformly, ensuring no air gaps or cracks.[6]

    • Sample Loading: Dissolve the crude product in a minimal amount of solvent (preferably the eluent or a stronger solvent like dichloromethane) and load it onto the column. For poorly soluble compounds, use the "dry loading" method described in the FAQs.[1]

    • Elution: Begin elution, collecting fractions. If using a gradient, increase the polarity of the eluent gradually.

    • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Polishing (Recrystallization):

    • Solvent Selection: Choose a solvent or solvent pair in which your compound is highly soluble when hot but poorly soluble when cold (e.g., ethanol, methanol, ethanol/water, ethyl acetate/hexane).[2]

    • Procedure: Dissolve the semi-pure solid in the minimum amount of boiling solvent. If impurities remain undissolved, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guide

Even with a robust workflow, challenges can arise. This section addresses specific problems you might encounter.

Troubleshooting Poor Separation in Column Chromatography

If your column is not providing adequate separation, use this decision tree to diagnose and solve the issue.

Troubleshooting_Column start Poor Separation in Column Chromatography q1 Is the eluent system optimized via TLC? (Rf = 0.25-0.35, good spot separation) start->q1 a1_no No: Re-optimize eluent. Test different solvent ratios and polarities. q1->a1_no No q2 Was the sample loaded correctly? (Concentrated band, minimal solvent) q1->q2 Yes a2_no No: Improve loading technique. Use 'dry loading' for poorly soluble compounds. q2->a2_no No q3 Is the column packed properly? (No air bubbles or channeling) q2->q3 Yes a3_no No: Repack column carefully. q3->a3_no No end Consider alternative techniques: - Reversed-Phase Chromatography - Preparative HPLC q3->end Yes

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Common Purification Problems and Solutions

This table summarizes common issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Recrystallization: Product "oils out" instead of forming crystals.1. Solution is supersaturated or cooling too quickly. 2. Melting point of the compound is lower than the boiling point of the solvent. 3. Presence of impurities that inhibit crystal lattice formation.1. Add slightly more hot solvent to ensure complete dissolution. Allow to cool more slowly. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Choose a lower-boiling point solvent or a different solvent pair.
Recrystallization: Very low recovery of the product.1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and attempt a second crop of crystals. 2. Use a solvent in which the compound has lower solubility at cold temperatures. 3. Ensure the filtration apparatus is pre-heated before hot filtration.
Column Chromatography: Compound is not eluting from the column.1. The eluent is not polar enough. 2. Strong, irreversible adsorption to the silica gel (common with very polar or acidic compounds).1. Gradually increase the polarity of the eluent (e.g., add methanol to a dichloromethane eluent).[5] 2. If the compound is acidic, try adding 1% acetic acid to the eluent. 3. Consider switching to a different stationary phase like alumina or reversed-phase silica.
General: Product appears colored despite being reported as colorless.1. Presence of minor, highly colored impurities. 2. Oxidation or decomposition of the product on silica gel or upon exposure to air.1. Attempt recrystallization, possibly with the addition of activated charcoal to adsorb colored impurities. 2. Purge solvents with nitrogen or argon and perform chromatography under an inert atmosphere.

References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.
  • Google Patents. (n.d.). WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid.
  • SIELC Technologies. (n.d.). Separation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione on Newcrom R1 HPLC column.
  • Claramunt, R. M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • National Institutes of Health. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications.
  • Google Patents. (n.d.). 1,3, 5-triazine derivative and preparation method and application thereof.
  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
  • Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.

Sources

Technical Support Center: Troubleshooting Nucleophilic Substitution on the 1,2,4-Triazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with the 1,2,4-triazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common issues encountered during nucleophilic substitution reactions on this electron-deficient heterocycle. The unique electronic nature of the 1,2,4-triazine ring presents both synthetic opportunities and distinct experimental challenges.

This resource provides in-depth, cause-and-effect explanations in a direct question-and-answer format, moving beyond simple procedural steps to empower you with the scientific rationale needed to optimize your reactions.

Understanding the 1,2,4-Triazine Core

The 1,2,4-triazine ring is characterized by a significant electron deficiency due to the presence of three nitrogen atoms. This property makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for its functionalization.[1][2] The carbon atoms, particularly C-3, C-5, and C-6, are electrophilic and serve as primary sites for nucleophilic attack. Understanding the relative reactivity of these positions is crucial for predicting outcomes and troubleshooting unexpected results.

Reactivity map of the 1,2,4-triazine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low or No Reaction Yield

Question: My SNAr reaction on a 3-halo-1,2,4-triazine is not proceeding or giving very low yield. What are the primary factors to investigate?

Answer: This is a common issue that typically points to insufficient activation of either the substrate or the nucleophile. Let's break down the potential causes and solutions.

  • Insufficient Ring Activation: The electrophilicity of the carbon atom undergoing substitution is paramount. While the triazine ring is inherently electron-deficient, this can be modulated by other substituents. Electron-donating groups (EDGs) on the ring will deactivate it towards nucleophilic attack.

    • Solution: If your substrate design allows, ensure electron-withdrawing groups (EWGs) are present on the ring. If the substrate is fixed, you must compensate with more aggressive reaction conditions.

  • Poor Leaving Group: The reaction proceeds via an addition-elimination mechanism, and the expulsion of the leaving group is a critical step.[1]

    • Solution: While halides are common, their reactivity can vary. For triazines, the general leaving group ability is F > Cl > Br, which is counterintuitive to trends in other systems.[3] The high electronegativity of fluorine strongly activates the ring toward the initial nucleophilic attack, which is the rate-determining step.[4] If you are using a bromo or chloro derivative and getting poor results, consider synthesizing the fluoro-analogue if possible.

  • Inadequate Base or Nucleophile Generation: Many nucleophiles (e.g., alcohols, thiols, amines) require deprotonation to become sufficiently reactive. An inadequate base will result in a low concentration of the active nucleophile.

    • Solution: Use a base strong enough to fully deprotonate your nucleophile. For alcohols, sodium hydride (NaH) is effective for generating a highly reactive alkoxide.[1] For less acidic nucleophiles or when milder conditions are needed, bases like cesium carbonate (Cs₂CO₃) or organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.

  • Suboptimal Solvent and Temperature: The reaction medium plays a crucial role in solvating the intermediate and reagents.

    • Solution: Polar aprotic solvents like DMF, DMSO, NMP, or THF are generally preferred for SNAr reactions.[3] They effectively solvate cations (like K⁺ from K₂CO₃) without quenching the nucleophile. If your reaction is sluggish at room temperature, gentle heating is often required. However, be cautious, as some 1,2,4-triazine derivatives can be thermally labile, with decomposition observed at high temperatures.[5] A systematic temperature screen (e.g., RT, 50 °C, 80 °C) is recommended.

Troubleshooting_Low_Yield start Low / No Yield check_lg Is Leaving Group (LG) optimal? (F > Cl > Br) start->check_lg check_base Is the base strong enough? check_lg->check_base Yes solution_lg Synthesize fluoro-analogue. check_lg->solution_lg No check_temp Are temperature/solvent correct? check_base->check_temp Yes solution_base Use stronger base (e.g., NaH). Or switch to Cs₂CO₃. check_base->solution_base No check_nuc Is the nucleophile stable? check_temp->check_nuc Yes solution_temp Screen polar aprotic solvents (DMF, DMSO). Increase temperature incrementally. check_temp->solution_temp No solution_nuc Use fresh nucleophile. Check for degradation. check_nuc->solution_nuc No

Decision workflow for low yield troubleshooting.
Category 2: Regioselectivity and Side Reactions

Question: I am observing a mixture of isomers. How can I control the regioselectivity of the nucleophilic attack?

Answer: Regioselectivity is governed by both kinetic and thermodynamic factors and is highly dependent on the substitution pattern of the starting triazine.

  • Inherent Electronic Bias: In unsubstituted or symmetrically substituted 1,2,4-triazines, the C-5 position is often the most electrophilic and kinetically favored site of attack.[6][7] However, the C-3 and C-6 positions are also susceptible. For 1,2,4-triazine 4-oxides, nucleophilic attack is often directed exclusively to the C-5 position under kinetic control.[7]

  • Thermodynamic vs. Kinetic Control: Under certain conditions, an initial, kinetically favored attack at one position (e.g., C-5) can be reversible. If the reaction is allowed to proceed for longer times or at higher temperatures, the product may isomerize to a more thermodynamically stable regioisomer, which could result from attack at a different position (e.g., C-3).[7][8]

    • Troubleshooting Strategy:

      • For the Kinetic Product: Run the reaction at the lowest possible temperature for a shorter duration. This minimizes the chance of reversibility and isomerization.

      • For the Thermodynamic Product: Use higher temperatures and longer reaction times to allow the reaction to reach equilibrium.

  • Steric Hindrance: Bulky substituents adjacent to a potential reaction site can sterically hinder the approach of the nucleophile, directing it to a less hindered position.

    • Solution: Analyze your substrate. If a bulky group is near your desired reaction site, you may need to use a smaller nucleophile or accept that attack will occur elsewhere.

Question: My reaction is producing an unexpected side product, and my mass spec suggests ring-opening has occurred. Why is this happening and how can I prevent it?

Answer: 1,2,4-triazine rings can be susceptible to nucleophilic attack that leads to ring-opening rather than substitution, especially with strong nucleophiles or under harsh conditions.

  • Mechanism: This often occurs when a nucleophile attacks a ring carbon (commonly C-3 or C-6) that does not bear a good leaving group.[7] The resulting anionic intermediate, instead of expelling a leaving group, can undergo a series of bond cleavages, leading to a linear, open-chain product.

  • Prevention:

    • Use Milder Conditions: Avoid excessively high temperatures or overly strong bases/nucleophiles if possible.

    • Protecting Groups: If a specific position is prone to attack leading to ring-opening, consider temporarily installing a protecting group at that site.

    • Substrate Choice: Ensure your substitution reaction is planned at a position with a good leaving group (like a halogen), which strongly favors the SNAr pathway over ring-opening. If you are attempting a substitution of hydrogen (a Chichibabin-type reaction), conditions must be carefully optimized, as this is more prone to side reactions.

Category 3: Product Stability and Purification

Question: My desired product seems to decompose during work-up or purification. What precautions should I take?

Answer: Product instability can be due to the inherent electronic properties of your functionalized triazine or the purification methods employed.[5]

  • Avoid Harsh pH: The triazine ring or sensitive functional groups can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Solution: During aqueous work-up, use a neutral wash (water, brine) if possible. If an acid or base wash is necessary, use dilute solutions (e.g., 1 M HCl, saturated NaHCO₃) and minimize contact time. Perform washes at low temperatures (0-5 °C).

  • Thermal Lability: As mentioned, some triazine derivatives are thermally unstable.

    • Solution: When removing solvent on a rotary evaporator, use the lowest possible bath temperature and reduced pressure.[5] For column chromatography, avoid "dry-loading" techniques that involve dissolving the crude product in a strong solvent and adsorbing it onto silica gel at high heat. A gentle "wet-loading" method is preferable.

  • Purification Strategy: If isomers are unavoidably formed, their separation can be challenging.

    • Solution: Standard silica gel chromatography may not be sufficient. Advanced techniques like semi-preparative HPLC or Supercritical Fluid Chromatography (SFC) are often required to separate closely related triazine isomers.[5]

Key Experimental Protocols

General Protocol for SNAr with an Alcohol Nucleophile

This protocol describes the substitution of a chlorine atom on a 1,2,4-triazine ring with an alcohol nucleophile using sodium hydride.

Materials:

  • Chloro-1,2,4-triazine derivative (1.0 eq)

  • Alcohol nucleophile (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Nucleophile Activation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH. Wash the NaH with anhydrous hexanes (x2) to remove mineral oil, then carefully decant the hexanes. Suspend the washed NaH in anhydrous THF.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Dissolve the alcohol nucleophile (1.1 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Substitution Reaction: In a separate flame-dried flask, dissolve the chloro-1,2,4-triazine (1.0 eq) in anhydrous THF.

  • Cool the triazine solution to 0 °C.

  • Transfer the prepared alkoxide solution to the triazine solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with EtOAc (x3).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient).

Reference Data Tables

Table 1: Common Solvents for SNAr on Triazines
SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes
TetrahydrofuranTHF667.6Good general-purpose solvent, less polar.[3][9]
DichloromethaneDCM409.1Useful for reactions at or below room temp.[3][10]
N,N-DimethylformamideDMF15336.7Excellent for dissolving salts, good for higher temps.
Dimethyl sulfoxideDMSO18946.7Highly polar, can accelerate SNAr rates significantly.
AcetonitrileACN8237.5Polar aprotic alternative to DMF/DMSO.
Table 2: Common Bases for Nucleophile Activation
BaseFormulapKa of Conj. AcidStrengthTypical Use
Sodium HydrideNaH~36Very StrongDeprotonation of alcohols, less acidic amines.[1]
Cesium CarbonateCs₂CO₃10.33 (for HCO₃⁻)StrongEffective for phenols, thiols; good solubility.[3]
Potassium CarbonateK₂CO₃10.33 (for HCO₃⁻)ModerateCommon, cost-effective base for phenols, amines.
N,N-DiisopropylethylamineDIPEA (or DIEA)11Moderate (non-nuc.)Organic-soluble, acts as an acid scavenger.[3][10]

References

  • troubleshooting common side reactions in 1,2,4-triazine functionaliz
  • Transformations of 1,2,4-Triazines in Reactions with Nucleophiles - Ovid. (URL: )
  • Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles | Request PDF - ResearchG
  • IV. Nucleophilic substitution of hydrogen in 1,2,4-triazine 4-oxides under acylation conditions / Rusinov VL,Kozhevnikov DN,Kovalev IS,Chupakhin ON,Aleksandrov GG // RUSSIAN JOURNAL OF. (URL: )
  • Troubleshooting low yields in nucleophilic substitution of triazines - Benchchem. (URL: )
  • The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers - Benchchem. (URL: )
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (URL: [Link])

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC - NIH. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • 34.05 Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

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Technical Support Center: Optimization of Reaction Conditions for Triazine Ring Closure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of triazine-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of triazine ring closure and functionalization. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, providing you with the insights needed to troubleshoot and optimize your experiments effectively.

Triazines, particularly the 1,3,5- and 1,2,4-isomers, are privileged scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and functional applications.[1][2] However, their synthesis is not without challenges, often requiring careful control of reaction conditions to achieve desired yields and purity. This guide provides field-proven insights and solutions to common issues encountered during triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to form a triazine ring?

A1: The choice of synthetic route depends heavily on the desired substitution pattern and the specific triazine isomer (1,3,5- or 1,2,4-).

  • For 1,3,5-triazines (s-triazines) , the most prevalent methods are:

    • Cyclotrimerization of nitriles: This method involves the cyclization of three nitrile molecules. It often requires harsh conditions, but can be facilitated by Lewis acid catalysts or under solvent-free microwave irradiation for improved yields and shorter reaction times.

    • Nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride): This is a highly versatile method for creating unsymmetrically substituted triazines. The key is a stepwise reaction where the chlorine atoms are sequentially replaced by nucleophiles.[3][4]

  • For 1,2,4-triazines , a common and effective strategy is the condensation of 1,2-dicarbonyl compounds with reagents like acid hydrazides or amidrazones.[5][6][7]

Q2: Why is temperature control so critical when working with cyanuric chloride?

A2: Temperature is the primary tool for controlling the degree of substitution on the cyanuric chloride ring. The reactivity of the chlorine atoms decreases significantly after each substitution. The first substitution is exothermic and can be performed at 0°C.[4] The introduction of the first nucleophile increases the electron density of the triazine ring, which deactivates the remaining carbon atoms toward further nucleophilic attack.[3] Consequently, a higher temperature is required to overcome the activation energy for the second substitution (typically room temperature), and a still higher temperature is needed for the third (often requiring heating or reflux).[3] This stepwise temperature control is fundamental to synthesizing mono-, di-, or tri-substituted triazines selectively.

Q3: How does solvent choice impact the success of a triazine synthesis?

A3: Solvent polarity and boiling point are critical parameters. For nucleophilic substitutions on cyanuric chloride, polar aprotic solvents like DMF or THF are often used because they can dissolve the reactants and stabilize charged intermediates.[8] The solvent's boiling point is also a key consideration for reactions that require heating to proceed to completion. In some cases, solvent-free, microwave-assisted conditions can offer a greener and more efficient alternative. The choice of solvent can also influence the orientation of cyclization reactions in the synthesis of 1,2,4-triazine derivatives.[8]

Q4: What are the main challenges in purifying triazine compounds?

A4: Purification can be complicated by several factors:

  • Formation of regioisomers: Especially in 1,2,4-triazine synthesis with unsymmetrical starting materials, mixtures of isomers can form that are difficult to separate.[6]

  • Side products: Hydrolysis of halogenated triazines to form hydroxy-triazines is a common side reaction if moisture is present.[9] Over-substitution is also an issue if temperature is not carefully controlled.[9]

  • Removal of catalysts and starting materials: Ensuring the complete removal of catalysts and unreacted starting materials is crucial for obtaining high-purity compounds for biological testing.

Standard purification techniques include liquid-liquid extraction, column chromatography, recrystallization, and for high-purity requirements, semi-preparative HPLC.[10]

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Issue 1: Low or No Product Yield

Q: My triazine synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix it?

A: Low yield is a common frustration. A systematic approach to troubleshooting is essential.

Logical Troubleshooting Flow for Low Yield

start Low Yield Observed reagents Are starting materials pure and dry? start->reagents conditions Are reaction conditions optimal? (Temp, Time, Solvent) reagents->conditions Yes reagents_no Purify/dry reagents. Use fresh materials. reagents->reagents_no No catalyst Is the catalyst active? (If applicable) conditions->catalyst Yes conditions_no Optimize temp/time. Screen solvents. Consider microwave. conditions->conditions_no No workup Is the workup procedure causing product loss? catalyst->workup Yes catalyst_no Use fresh catalyst. Check catalyst loading. catalyst->catalyst_no No workup_no Optimize extraction pH. Check for product solubility issues. workup->workup_no No end Yield Improved workup->end Yes reagents_no->end conditions_no->end catalyst_no->end workup_no->end

Caption: Troubleshooting workflow for low reaction yield.

Detailed Analysis & Solutions:
  • Purity of Starting Materials: Impurities in your starting materials, especially moisture, can lead to significant side reactions. Halogenated triazines like cyanuric chloride are highly sensitive to hydrolysis, which can lead to the formation of unwanted cyanuric acid.[3][9]

    • Solution: Ensure all reagents and solvents are rigorously dried before use. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.[8][9]

  • Suboptimal Reaction Conditions:

    • Temperature: As discussed, temperature is crucial. For nucleophilic substitutions, if the temperature is too low for a given step, the reaction will be sluggish or stall.[3] Conversely, if the temperature is too high, it can lead to decomposition or the formation of side products.[11]

    • Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[8]

    • Solution: Methodically screen a range of temperatures around the literature-reported value. Use reaction monitoring to establish the point of maximum conversion before significant byproduct formation occurs.

  • Catalyst Deactivation or Inefficiency (for catalyzed reactions):

    • Cause: In Lewis acid-catalyzed cyclotrimerizations, the catalyst may be poisoned by impurities or may not be active.[12] For metal-catalyzed reactions, the catalyst may require activation or may have degraded during storage.[13][14]

    • Solution: Use a fresh batch of catalyst. Ensure the correct catalyst loading is being used, as this can significantly impact the reaction rate.

  • Poor Nucleophile Reactivity:

    • Cause: The inherent reactivity of your nucleophile plays a major role. Weak nucleophiles will react more slowly and may require more forcing conditions.[3] The general order of reactivity for nucleophiles with cyanuric chloride at 0°C is alcohols > thiols > amines.[3]

    • Solution: For weak nucleophiles, consider increasing the temperature, extending the reaction time, or using a stronger base to enhance nucleophilicity.[9] Microwave-assisted synthesis can also be highly effective at accelerating reactions with less reactive nucleophiles.[15]

Issue 2: Formation of Multiple Products (Regioisomers or Side Products)

Q: My reaction is producing a complex mixture of products, making purification a nightmare. How can I improve the selectivity?

A: A complex product mixture points to issues with reaction control, either in terms of regioselectivity or competing side reactions.

Key Factors Influencing Selectivity
ParameterImpact on SelectivityRecommended Action
Temperature Controls sequential substitution on cyanuric chloride. Too high a temperature can lead to di- or tri-substituted byproducts.[4]Strictly control temperature for each substitution step (e.g., 0°C for first, RT for second, heat for third).[3]
Stoichiometry An excess of the nucleophile can promote multiple substitutions.Use a precise stoichiometry (e.g., 1.0 equivalent of nucleophile for monosubstitution).
Order of Addition The order of adding different nucleophiles is critical for creating specific unsymmetrical triazines.[3]For O,N-substituted triazines, always add the O-type nucleophile first.[3]
Solvent/Base System The choice of base and solvent can influence which products are formed.Screen different bases (e.g., DIEA, K₂CO₃) and solvents to find conditions that favor the desired product.[9]
Managing Regioisomer Formation in 1,2,4-Triazine Synthesis

The reaction of unsymmetrical 1,2-diketones with acid hydrazides often yields a mixture of regioisomers, which can be very difficult to separate.[6]

  • Solution 1: Chromatographic Separation: This is often the most practical approach. Techniques like supercritical fluid chromatography (SFC) or reversed-phase HPLC have proven effective for separating closely related 1,2,4-triazine isomers.[6]

  • Solution 2: Explore Regioselective Synthesis Routes: While more challenging, investigating alternative synthetic strategies that offer better regiocontrol can be a long-term solution. This may involve using starting materials with blocking groups or different cyclization strategies.[7]

Issue 3: Difficult Purification

Q: I've successfully synthesized my triazine derivative, but I'm struggling to get it to high purity. What are the best practices for purification?

A: Effective purification relies on a multi-step approach, starting from the initial workup.

Systematic Purification Workflow

start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Aqueous Wash) start->extraction chromatography Flash Column Chromatography extraction->chromatography Remove water-soluble impurities purity_check Check Purity (NMR, LC-MS) chromatography->purity_check Separate major components high_purity Is >98% Purity Needed? purity_check->high_purity recrystallization Recrystallization (for solids) high_purity->recrystallization Yes (Solid) hplc Semi-Preparative HPLC high_purity->hplc Yes (Oil or difficult solid) final_product Purified Product high_purity->final_product No recrystallization->final_product hplc->final_product

Caption: A systematic workflow for the purification of triazine derivatives.

Detailed Purification Protocols
  • Initial Workup: Begin with a standard aqueous workup (liquid-liquid extraction) to remove inorganic salts and highly polar impurities. Use a suitable organic solvent like ethyl acetate or dichloromethane.[10] Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentrating.[10]

  • Flash Column Chromatography: This is the workhorse for primary purification.

    • Solvent System Selection: Use TLC to identify an eluent system that provides good separation (ΔRf > 0.2) between your product and major impurities.

    • Loading Technique: For best results, dissolve the crude product in a minimal amount of solvent and load it onto the column, or adsorb it onto a small amount of silica gel ("dry loading") before adding it to the column.[10]

  • Recrystallization (for solids): This is an excellent technique for removing minor impurities and achieving high purity.

    • Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold.[10] Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.

    • Procedure: Dissolve the compound in the minimum amount of boiling solvent, filter hot if there are insoluble impurities, then allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]

  • Semi-Preparative HPLC: When very high purity (>98%) is required for biological assays or analytical standards, semi-preparative HPLC is the most effective method. It offers superior separation power for closely related impurities.

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Disubstituted 1,3,5-Triazine

This protocol describes the synthesis of a 2-alkoxy-4-amino-6-chloro-1,3,5-triazine, illustrating the principle of temperature-controlled sequential substitution.

Diagram of Stepwise Substitution

TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) Nuc1 Nucleophile 1 (R-OH) + Base (DIEA) 0 °C TCT->Nuc1 MonoSub Monosubstituted Intermediate (2-Alkoxy-4,6-dichloro-1,3,5-triazine) Nuc1->MonoSub First Substitution Nuc2 Nucleophile 2 (R'-NH2) + Base (DIEA) Room Temp. MonoSub->Nuc2 DiSub Disubstituted Product (2-Alkoxy-4-amino-6-chloro-1,3,5-triazine) Nuc2->DiSub Second Substitution

Caption: Stepwise nucleophilic substitution on cyanuric chloride.

Methodology:

  • First Substitution (Monosubstitution):

    • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in a suitable dry solvent (e.g., THF or Dichloromethane) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice-water bath.

    • In a separate flask, prepare a solution of the alcohol nucleophile (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA) (1.0 eq) in the same dry solvent.

    • Add the nucleophile/base solution dropwise to the stirring TCT solution at 0°C over 20-30 minutes.

    • Stir the reaction at 0°C and monitor its progress by TLC until the TCT is consumed (typically 1-4 hours).[3][9]

  • Second Substitution (Disubstitution):

    • Once the first substitution is complete, prepare a solution of the amine nucleophile (1.0 eq) and DIEA (1.0 eq) in the same dry solvent.

    • Add this second solution dropwise to the reaction mixture, still at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir at room temperature for 2-12 hours, monitoring by TLC until the monosubstituted intermediate is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry.
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (n.d.). Ingenta Connect.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). PubMed.
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis. (n.d.). Benchchem.
  • Comparative study of different catalysts for 1,3,5-triazine synthesis. (n.d.). Benchchem.
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (n.d.). Bentham Science.
  • Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. (n.d.). Royal Society of Chemistry.
  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (n.d.).
  • Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. (n.d.). Royal Society of Chemistry.
  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. (n.d.). ScienceDirect.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2023). MDPI.
  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
  • Optimization of solvent and temperature for 1,2,4-triazine reactions. (n.d.). Benchchem.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research.
  • Common problems in 1,2,4-triazine synthesis and solutions. (n.d.). Benchchem.
  • Optimizing reaction conditions for nucleophilic substitution on the triazine ring. (n.d.). Benchchem.
  • Synthesis of 1,2,4-triazines. (n.d.). Organic Chemistry Portal.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (2024). OUCI.
  • Optimization of reaction conditions. (n.d.).
  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022). Mini-Reviews in Organic Chemistry.
  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. (n.d.).
  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. (2024). The Journal of Organic Chemistry.
  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. (2024). NIH.
  • Technical Support Center: Managing Harsh Reaction Conditions for Halogen
  • Functional group boosting triazine ring-opening for low-temperature synthesis of heptazine-based graphitic carbon nitride. (n.d.). Royal Society of Chemistry.
  • Methods for the synthesis of 1,3,5-triazine derivatives. (n.d.).
  • New Approach for the One-Pot Synthesis of 1,3,5-Triazine Deriv
  • Recent advances in the design, synthesis and catalytic applications of triazine-based covalent organic polymers. (n.d.). Royal Society of Chemistry.
  • Troubleshooting low yield in triazine cyclotrimeriz
  • Clean-up of triazines in vegetable extracts by molecularly-imprinted solid-phase extraction using a propazine-imprinted polymer. (2009). Semantic Scholar.
  • APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDI
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central.
  • METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. (2015).
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  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines. (2022). MDPI.
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Technical Support Center: Solvent Effects on the Thionation of 1,2,4-Triazine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent effects on the thionation of 1,2,4-triazine precursors. As specialists in synthetic organic chemistry, we understand the nuances that can lead to success or failure in these critical reactions. This resource is built on a foundation of scientific expertise and practical field experience to help you navigate the challenges of thionation.

Introduction: The Critical Role of Solvents in Thionation

The conversion of a carbonyl group to a thiocarbonyl group, a reaction known as thionation, is a fundamental transformation in the synthesis of various biologically active molecules, including derivatives of 1,2,4-triazines.[1][2] Lawesson's reagent (LR) is a widely used, mild, and versatile thionating agent for this purpose.[3][4] The success of this reaction is profoundly influenced by the choice of solvent, which can affect reaction rates, yields, and the formation of byproducts.[5] Understanding the interplay between the solvent, the 1,2,4-triazine precursor, and Lawesson's reagent is paramount for achieving desired outcomes.

This guide will delve into the mechanistic considerations of solvent choice and provide actionable troubleshooting strategies for common issues encountered during the thionation of 1,2,4-triazine precursors.

Troubleshooting Guide

This section addresses specific problems you may encounter during your thionation experiments. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low or No Conversion of the 1,2,4-Triazine Precursor

Question: I am observing very low or no conversion of my starting material, even after prolonged reaction times. What could be the cause, and how can I resolve it?

Answer:

Low or no conversion is a frequent challenge in thionation reactions and can stem from several factors, primarily related to reagent solubility and reaction temperature.

Potential Causes and Solutions:

  • Poor Solubility of Lawesson's Reagent: Lawesson's reagent has modest solubility in many common organic solvents, especially at room temperature.[6][7] If the reagent is not adequately dissolved, the reaction will be slow or may not proceed at all.

    • Solution:

      • Solvent Selection: Switch to a solvent in which Lawesson's reagent is more soluble. High-boiling point, non-polar, or moderately polar aprotic solvents are often effective.[4] Toluene, xylene, and chlorobenzene are good starting points.[6] For reactions at lower temperatures, anhydrous tetrahydrofuran (THF) can be a suitable choice, although it may require a larger volume to fully dissolve the reagent.[8]

      • Increased Temperature: Heating the reaction mixture can significantly improve the solubility of Lawesson's reagent and increase the reaction rate.[4] Reactions in toluene or xylene are typically performed at elevated temperatures (80-110 °C).[4][5]

  • Insufficient Reaction Temperature: The thionation of amides and related functional groups often requires thermal energy to proceed at a reasonable rate.[9]

    • Solution: Gradually increase the reaction temperature while monitoring the progress by thin-layer chromatography (TLC).[10] Be mindful that excessively high temperatures can lead to decomposition or side reactions.[11]

  • Moisture Contamination: Lawesson's reagent is sensitive to moisture and can decompose in its presence, reducing its efficacy.[12][13]

    • Solution: Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. How can I improve the selectivity of my thionation reaction?

Answer:

The formation of multiple products suggests a lack of selectivity, which can be influenced by the solvent's polarity and the reaction temperature.

Potential Causes and Solutions:

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In some cases, a less polar solvent may favor the desired thionation over competing side reactions.[5]

    • Solution: If you are using a relatively polar solvent like THF, consider switching to a less polar alternative such as toluene. This can sometimes minimize the formation of undesired byproducts.

  • Over-thionation or Side Reactions: The 1,2,4-triazine ring system contains multiple nitrogen atoms and may have other functional groups susceptible to reaction with Lawesson's reagent.[14]

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of Lawesson's reagent. Using a significant excess may lead to unwanted side reactions. A typical starting point is 0.5 to 0.7 equivalents of Lawesson's reagent per carbonyl group.[5]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.[5]

  • Substrate Decomposition: At elevated temperatures, the 1,2,4-triazine precursor itself might be unstable, leading to decomposition products.

    • Solution: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. If the substrate is particularly sensitive, a more reactive thionating agent or a different synthetic route might be necessary.

Issue 3: Difficult Purification of the Thionated Product

Question: I am having trouble purifying my thionated 1,2,4-triazine. The crude product is a complex mixture, and the impurities are difficult to remove by column chromatography.

Answer:

Purification challenges are common in thionation reactions due to the formation of phosphorus-containing byproducts from Lawesson's reagent.[15]

Potential Causes and Solutions:

  • Persistent Phosphorus Byproducts: The byproducts of Lawesson's reagent can co-elute with the desired product during chromatography.

    • Solution:

      • Aqueous Work-up: A thorough aqueous work-up is crucial before attempting chromatography.[8] Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove some of the acidic phosphorus byproducts.[5]

      • Filtration through a Silica Plug: Before concentrating the organic layer, passing it through a short plug of silica gel can remove a significant portion of the polar impurities.

      • Recrystallization: If the thionated product is a solid, recrystallization can be a highly effective purification method to remove minor impurities after an initial chromatographic step.[16]

  • Improper Column Chromatography Conditions: The choice of eluent and the way the column is packed and run are critical for good separation.[16]

    • Solution:

      • Optimize Eluent System: Carefully optimize the solvent system for your column chromatography using TLC to ensure good separation between your product and impurities.[16]

      • Proper Column Packing and Loading: Ensure your column is packed correctly without air bubbles or channels. Dissolve your crude product in a minimal amount of solvent before loading it onto the column to achieve a narrow band and better separation.[16]

Frequently Asked Questions (FAQs)

Q1: Which solvents are generally recommended for the thionation of 1,2,4-triazine precursors with Lawesson's reagent?

A1: The choice of solvent depends on the specific substrate and desired reaction conditions. However, good starting points are typically high-boiling, non-polar, or moderately polar aprotic solvents. Toluene, xylene, and anhydrous THF are commonly used.[3][5][8] Toluene and xylene are often preferred for reactions requiring higher temperatures to ensure sufficient solubility of Lawesson's reagent and to drive the reaction to completion.[4]

Q2: How can I monitor the progress of my thionation reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[10][17] It allows you to track the consumption of the starting material and the formation of the product. Other analytical techniques such as NMR and mass spectrometry can also be used for more detailed reaction monitoring.[18]

Q3: What are the safety precautions I should take when working with Lawesson's reagent?

A3: Lawesson's reagent has a strong, unpleasant odor and is harmful if inhaled, in contact with skin, or if swallowed.[19] It also reacts with water to release flammable gases.[12] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20]

  • Handle under an inert gas and protect from moisture.[12][13]

  • Avoid generating dust.[19]

  • Have appropriate first-aid measures readily available.[12][13][19]

Q4: Can the electronic properties of the 1,2,4-triazine precursor affect the thionation reaction?

A4: Yes, the electronic properties of the carbonyl group on the 1,2,4-triazine precursor can influence the reaction rate. In general, more electron-rich carbonyls react faster with Lawesson's reagent.[21] Therefore, electron-donating or electron-withdrawing substituents on the triazine ring can modulate the reactivity of the carbonyl group.

Data Presentation

Table 1: Common Solvents for Thionation and Their Properties
SolventPolarity (Dielectric Constant)Boiling Point (°C)Lawesson's Reagent SolubilityTypical Reaction Temperature (°C)
Toluene2.4111Moderate to Good (with heating)80 - 110
Xylene~2.3138-144Moderate to Good (with heating)100 - 140
Tetrahydrofuran (THF)7.666ModerateRoom Temperature to 66
Dichloromethane (DCM)9.140GoodRoom Temperature
1,4-Dioxane2.2101Moderate to Good (with heating)80 - 101

Experimental Protocols & Visualizations

General Experimental Protocol for Thionation of a 1,2,4-Triazine Precursor
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2,4-triazine precursor (1.0 eq).

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Addition: Add the appropriate anhydrous solvent (e.g., toluene) to dissolve the starting material. To this solution, add Lawesson's reagent (0.5-0.7 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for toluene) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the desired thionated 1,2,4-triazine.[5]

Thionation Reaction Mechanism with Lawesson's Reagent

The thionation reaction with Lawesson's reagent proceeds through a reactive dithiophosphine ylide intermediate.[4][9][22] This intermediate reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring, which then undergoes a cycloreversion to yield the thiocarbonyl product and a stable P=O bond.[9][22]

Thionation_Mechanism LR Lawesson's Reagent (LR) Ylide Reactive Dithiophosphine Ylide Intermediate LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl 1,2,4-Triazine Precursor (C=O) Carbonyl->Intermediate Product Thionated 1,2,4-Triazine (C=S) Intermediate->Product Cycloreversion Byproduct Phosphorus Byproduct (P=O) Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's reagent.

Troubleshooting Workflow for Low Conversion

This workflow provides a systematic approach to troubleshooting low conversion in your thionation reaction.

Troubleshooting_Workflow decision decision solution solution issue issue start Start: Low Conversion check_solubility Is Lawesson's Reagent fully dissolved? start->check_solubility check_temp Is the reaction temperature sufficient? check_solubility->check_temp Yes change_solvent Change to a solvent with better LR solubility (e.g., Toluene, Xylene) check_solubility->change_solvent No check_moisture Are anhydrous conditions maintained? check_temp->check_moisture Yes increase_temp Increase Temperature check_temp->increase_temp No use_anhydrous Use anhydrous solvent and run under inert atmosphere check_moisture->use_anhydrous No success Reaction Proceeds check_moisture->success Yes increase_temp->check_temp change_solvent->check_solubility use_anhydrous->check_moisture failure Still no conversion. Re-evaluate substrate reactivity.

Caption: Troubleshooting workflow for low conversion.

References

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Validation & Comparative

The Pivotal Role of Sulfur: A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazine-Dithiones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of 1,2,4-Triazine-Dithiones

In the landscape of medicinal chemistry, the 1,2,4-triazine nucleus stands out as a privileged scaffold, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Among the various derivatives of this versatile heterocycle, the 1,2,4-triazine-dithione core, characterized by the presence of two thione (C=S) groups, has garnered significant interest. The replacement of oxygen with sulfur at key positions in the triazine ring can dramatically alter the molecule's electronic distribution, lipophilicity, and ability to interact with biological targets, leading to enhanced or novel therapeutic activities.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazine-dithiones and their closely related mono-thioxo analogs. We will delve into the synthetic strategies for accessing these compounds, compare their biological performance against various targets with supporting experimental data, and elucidate the causal relationships between specific structural modifications and observed biological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their quest for novel therapeutic agents.

Synthetic Pathways to 1,2,4-Triazine-Dithiones and Their Precursors

The synthesis of 1,2,4-triazine-dithiones often proceeds through the versatile and widely studied 4-amino-3-thioxo-1,2,4-triazin-5-one intermediates. These precursors are typically synthesized through the cyclocondensation of a α-keto acid with thiocarbohydrazide. The resulting 4-amino-3-thioxo derivatives serve as a crucial hub for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex heterocyclic systems. The thionation of the remaining carbonyl group to yield the dithione can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide.

A general synthetic approach is outlined below:

Synthesis of 1,2,4-Triazine-Dithione Precursors alpha_keto_acid α-Keto Acid intermediate Cyclocondensation alpha_keto_acid->intermediate thiocarbohydrazide Thiocarbohydrazide thiocarbohydrazide->intermediate precursor 4-Amino-3-thioxo-1,2,4-triazin-5-one intermediate->precursor

Caption: General synthetic route to 4-amino-3-thioxo-1,2,4-triazin-5-one precursors.

Comparative Analysis of Biological Activities

The introduction of thione groups into the 1,2,4-triazine ring has a profound impact on the biological activity of the resulting compounds. This section will compare the anticancer and antimicrobial activities of various thioxo and dithioxo derivatives, drawing on available experimental data to elucidate key SAR trends.

Anticancer Activity: A Tale of Two Atoms (Oxygen vs. Sulfur)

Numerous studies have highlighted the anticancer potential of 1,2,4-triazine derivatives. The substitution of a carbonyl (C=O) group with a thione (C=S) moiety often leads to a significant modulation of this activity.

A comparative study of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which can be considered the "oxo" counterparts, revealed potent inhibitory activity against D-amino acid oxidase (DAAO), with some compounds exhibiting IC50 values in the nanomolar range.[3][4] The activity was found to be highly dependent on the nature of the substituent at the 2-position of the triazine ring. For instance, derivatives with a phenethyl or naphthalen-1-ylmethyl group at this position displayed the most potent inhibition.[3][4]

While direct comparative data for a series of 1,2,4-triazine-dithiones is limited, studies on mono-thioxo analogs provide valuable insights. For example, a series of 3-thioxo-1,2,4-triazin-5-one derivatives were synthesized and evaluated for their cytotoxic activity.[5] The presence of the thione group was found to be crucial for the observed anticancer effects.

Table 1: Comparative Anticancer Activity of 1,2,4-Triazine Derivatives

Compound ClassSubstituentsTarget/Cell LineActivity (IC50)Reference
6-Hydroxy-1,2,4-triazine-3,5-dione2-(naphthalen-1-ylmethyl)DAAO50 nM[3]
6-Hydroxy-1,2,4-triazine-3,5-dione2-phenethylDAAO70 nM[3]
Thienyl-1,2,4-triazine-3-oneVariousPC3, A549, PACA2Micromolar range[6]
3-Thioxo-1,2,4-triazin-5-one6-(4'-bromostyryl)Various microbesGood activity[5]

Key SAR Insights for Anticancer Activity:

  • The Thione Advantage: The replacement of a carbonyl with a thione group can enhance anticancer activity, likely due to altered electronic properties and increased lipophilicity, which can improve cell membrane permeability and interaction with target proteins.

  • Substituents at C6: The nature of the substituent at the 6-position of the triazine ring plays a critical role in determining the potency and selectivity of the anticancer activity. Aromatic and heteroaromatic groups at this position have shown promising results.[6]

  • Substituents at N2 and N4: Alkylation or arylation at the nitrogen atoms of the triazine ring can significantly influence the biological activity, as seen in the DAAO inhibitors.[3][4]

SAR for Anticancer Activity core 1,2,4-Triazine-Dithione Core c3_thione C3=S (Crucial for Activity) core->c3_thione c5_thione C5=S (Modulates Activity) core->c5_thione c6_substituent C6-Substituent (Potency & Selectivity) core->c6_substituent n_substituents N-Substituents (Pharmacokinetics & Potency) core->n_substituents

Caption: Key structural features influencing the anticancer activity of 1,2,4-triazine-dithiones.

Antimicrobial Activity: Harnessing the Power of Sulfur

The 1,2,4-triazine scaffold is also a fertile ground for the discovery of novel antimicrobial agents. The incorporation of thione and mercapto groups has been shown to be a successful strategy for enhancing the antibacterial and antifungal properties of these compounds.

Several studies have reported on the synthesis and antimicrobial evaluation of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives.[7] These compounds have demonstrated significant activity against a range of bacterial and fungal strains. The mercapto group (-SH) at the 3-position is a key pharmacophoric feature, and its derivatization into various thioethers or fused heterocyclic systems has led to compounds with potent antimicrobial effects.

For instance, fluorinated 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives have been shown to be promising antibacterial, antifungal, and anti-biofilm agents.[7] The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of the compounds, leading to improved bioavailability and efficacy.

Table 2: Antimicrobial Activity of Thioxo-1,2,4-Triazine Derivatives

Compound ClassSubstituentsTarget OrganismActivityReference
4-Amino-3-mercapto-1,2,4-triazin-5-oneFluorinated derivativesBacteria, FungiPromising activity[7]
3-Thioxo-1,2,4-triazin-5-one6-(4'-bromostyryl)Bacteria, FungiGood activity[5]
3-Mercapto-1,2,4-triazine-s-triazolesS- and N-substitutedBacteria, FungiNoteworthy activity[8]

Key SAR Insights for Antimicrobial Activity:

  • Essential Mercapto/Thione Group: The presence of a sulfur-containing functional group at the 3-position of the 1,2,4-triazine ring is a common feature among antimicrobial derivatives. This group can act as a hydrogen bond donor or acceptor and can also chelate with metal ions essential for microbial growth.

  • Role of Halogenation: The introduction of halogen atoms, particularly fluorine, on the aromatic substituents can enhance the antimicrobial activity.

  • Fused Heterocyclic Systems: The cyclization of the 4-amino and 3-mercapto groups with various reagents to form fused heterocyclic systems, such as triazolothiadiazines, has proven to be a successful strategy for developing potent antimicrobial agents.[7]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed in this guide, detailed experimental protocols for the assessment of biological activity are essential.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC3, A549, PACA2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (1,2,4-triazine-dithione derivatives) are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with 1,2,4-Triazine-Dithione Derivatives start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 3-4 hours add_mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of MBC/MFC: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the agar plate is considered the MBC or MFC.

Conclusion and Future Directions

The 1,2,4-triazine-dithione scaffold and its mono-thioxo analogs represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies, although still in their early stages for the dithione series, have clearly demonstrated the critical role of the sulfur atoms in modulating biological activity. The thione and mercapto groups offer unique opportunities for targeted drug design, allowing for the fine-tuning of electronic, steric, and pharmacokinetic properties.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of 1,2,4-triazine-dithione derivatives with various substituents at the C6, N2, and N4 positions. Direct comparative studies with their oxo-analogs will be crucial for a deeper understanding of the SAR. Furthermore, elucidation of the specific molecular targets and mechanisms of action of the most potent compounds will pave the way for their rational optimization and potential clinical development. The exploration of fused heterocyclic systems derived from the 1,2,4-triazine-dithione core also holds great promise for the discovery of next-generation therapeutic agents.

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The Synergy of Silicon and Solution: A Comparative Guide to Computational and Experimental Studies of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is both arduous and resource-intensive. Among the myriad of heterocyclic compounds, the 1,3,5-triazine core has emerged as a "privileged structure," a versatile template yielding derivatives with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] The effective development of these compounds hinges on a synergistic interplay between predictive computational models and rigorous experimental validation. This guide provides an in-depth comparative analysis of these two pillars of drug development, offering researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies, their underlying principles, and their collaborative power in the context of triazine derivatives.

Part 1: The Computational Forefront: In Silico Design and Screening

Computational chemistry has revolutionized the initial phases of drug discovery by enabling the rapid, cost-effective screening of vast chemical libraries and the rational design of novel compounds with high predicted efficacy and favorable pharmacokinetic profiles. For triazine derivatives, several computational techniques are particularly instrumental.

Molecular Docking: Unveiling Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex. This is crucial for understanding how triazine derivatives inhibit their biological targets, such as protein kinases.[4][5][6]

A typical molecular docking workflow involves:

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 2D structure of the triazine derivative is converted to a 3D conformation, and its geometry is optimized.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a defined scoring function.

  • Analysis of Results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, which can inform the design of more potent inhibitors.[5]

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[7][8] For triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.[9] These models can predict the anticancer activity of novel triazine derivatives before they are synthesized, saving significant time and resources.[7]

The development of a 3D-QSAR model follows these general steps:

  • Data Set Preparation: A set of triazine derivatives with known biological activities (e.g., IC50 values) is compiled.

  • Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

  • Calculation of Molecular Fields: Steric and electrostatic fields around the aligned molecules are calculated.

  • Statistical Analysis: Partial least squares (PLS) analysis is used to derive a correlation between the molecular fields and the biological activities.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets.

ADMET Prediction: Assessing Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery.[7][10] These computational models can forecast the pharmacokinetic and toxicological properties of triazine derivatives, helping to identify candidates with a higher probability of success in later stages of development.[11]

Part 2: The Experimental Bedrock: Synthesis and Biological Evaluation

While computational methods provide invaluable predictions, experimental validation remains the ultimate arbiter of a compound's true biological activity and therapeutic potential. The experimental workflow for triazine derivatives encompasses their chemical synthesis, structural characterization, and a battery of biological assays.

Synthesis of Triazine Derivatives: Building the Molecular Architecture

The synthesis of substituted 1,3,5-triazine derivatives often starts from the readily available and inexpensive cyanuric chloride.[10][12] The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, allowing for the creation of a diverse library of compounds.[13][14] The reactivity of the chlorine atoms is temperature-dependent, with the first substitution typically occurring at 0°C, the second at room temperature, and the third at elevated temperatures.[10]

Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), have significantly accelerated the synthesis of triazine derivatives, offering advantages like reduced reaction times and improved yields.[15][16]

Experimental Protocol: Microwave-Assisted Synthesis of a Disubstituted Triazine Derivative

This protocol outlines a general procedure for the synthesis of a disubstituted 1,3,5-triazine derivative using microwave irradiation.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., another amine, alcohol, or thiol)

  • DIPEA (N,N-Diisopropylethylamine) or another suitable base

  • Solvent (e.g., ethanol or DMF)

  • Microwave-safe reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in the chosen solvent.

  • Add the first nucleophile (1.1 eq) and the base (1.2 eq) to the solution.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80°C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the first substitution, add the second nucleophile (1.1 eq) and additional base (1.2 eq) to the reaction mixture.

  • Seal the vial and irradiate in the microwave reactor at a higher temperature (e.g., 120°C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction vial to room temperature.

  • Work-up the reaction by removing the solvent under reduced pressure and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Biological Evaluation: Quantifying Efficacy and Mechanism of Action

A range of in vitro assays are employed to determine the biological activity of the synthesized triazine derivatives.

  • Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[6][11] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is a key metric of anticancer potency.[1][2]

  • Kinase Inhibition Assays: For triazine derivatives designed as kinase inhibitors, in vitro kinase inhibition assays are essential to determine their potency and selectivity.[17][18] These assays measure the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate.[19][20]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of triazine derivatives against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3K, mTOR, EGFR)[21][22]

  • Kinase substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Synthesized triazine derivatives dissolved in DMSO

  • 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the triazine derivatives in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the substrate, and the triazine derivative at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Part 3: Comparative Analysis: Bridging the Gap Between Prediction and Reality

The true power of a combined computational and experimental approach lies in the iterative cycle of prediction, synthesis, testing, and refinement. The following table provides a representative comparison of computational predictions and experimental results for a hypothetical series of triazine derivatives targeting a specific kinase.

Compound IDDocking Score (kcal/mol)Predicted pIC50 (QSAR)Experimental IC50 (µM)
TZN-01-8.56.20.65
TZN-02-9.26.80.18
TZN-03-7.85.91.25
TZN-04-9.57.10.08

Note: The data in this table is illustrative and does not represent actual experimental values for specific compounds.

As the table demonstrates, a strong correlation between docking scores, predicted pIC50 values, and experimental IC50 values can validate the computational models. Discrepancies between predicted and experimental results can provide valuable insights for refining the computational models and guiding the design of the next generation of compounds.

Visualizing the Workflow

The following diagrams illustrate the interconnected workflows of computational and experimental studies of triazine derivatives.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow Target Identification Target Identification 3D Structure Preparation 3D Structure Preparation Target Identification->3D Structure Preparation Molecular Docking Molecular Docking 3D Structure Preparation->Molecular Docking Ligand Library Design Ligand Library Design Ligand Library Design->Molecular Docking Virtual Screening Virtual Screening Molecular Docking->Virtual Screening QSAR Modeling QSAR Modeling QSAR Modeling->Virtual Screening ADMET Prediction ADMET Prediction Hit Identification Hit Identification ADMET Prediction->Hit Identification Virtual Screening->ADMET Prediction Synthesis Synthesis Hit Identification->Synthesis Prioritized Compounds Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In Vitro Biological Assays In Vitro Biological Assays Purification & Characterization->In Vitro Biological Assays SAR Analysis SAR Analysis In Vitro Biological Assays->SAR Analysis SAR Analysis->Ligand Library Design Feedback Loop for Next Generation Design Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Integrated workflow of computational and experimental drug discovery for triazine derivatives.

G Triazine Scaffold Triazine Scaffold Computational Design Computational Design Triazine Scaffold->Computational Design Virtual Modification Synthesis Synthesis Computational Design->Synthesis Prioritized Candidates Biological Evaluation Biological Evaluation Synthesis->Biological Evaluation Testing Biological Evaluation->Computational Design SAR Feedback Lead Compound Lead Compound Biological Evaluation->Lead Compound Identification

Caption: The iterative cycle of triazine derivative drug development.

Conclusion

The development of novel triazine derivatives as therapeutic agents is a testament to the power of a multidisciplinary approach that seamlessly integrates computational and experimental methodologies. Computational studies provide a rapid and insightful means to design and prioritize candidate molecules, while experimental validation offers the definitive assessment of their biological activity and drug-like properties. By leveraging the predictive power of in silico techniques and the empirical rigor of in vitro and in vivo testing, researchers can navigate the complex landscape of drug discovery with greater efficiency and a higher probability of success. The continued evolution and integration of these complementary disciplines will undoubtedly accelerate the translation of promising triazine-based compounds from the laboratory to the clinic.

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A Comparative Guide to the Antimicrobial Efficacy of Dithione vs. Monothione Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent microbicidal activity. Among these, nitrogen-rich heterocyclic compounds, particularly 1,2,4-triazine derivatives, have garnered significant interest. A key structural feature influencing the bioactivity of these molecules is the presence of exocyclic sulfur atoms, forming thione or dithione moieties. This guide provides a detailed comparative analysis of the antimicrobial efficacy of dithione- versus monothione-substituted triazines. We delve into their structural distinctions, hypothesize a mechanism of action grounded in the unique chemistry of the thione group, present available antimicrobial performance data, and provide a rigorous, field-tested protocol for independent validation.

Introduction: The Triazine Scaffold in Antimicrobial Research

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with 1,2,4-triazine derivatives being particularly notable for their broad pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1]. The functionalization of the triazine ring allows for the fine-tuning of its physicochemical and biological characteristics. The incorporation of a thione group (C=S) is a well-established strategy for enhancing biological activity. This guide focuses on comparing triazine scaffolds containing one (monothione) versus two (dithione) thione groups, postulating that the increased number of sulfur atoms significantly modulates the compound's antimicrobial potency.

Structural and Chemical Differentiation

The fundamental difference between these two classes lies in the number of thione substitutions on the triazine ring. A monothione triazine typically possesses a single C=S group, often at the 3 or 5-position of the 1,2,4-triazine ring, while a dithione derivative contains two such groups, for instance, at the 3 and 5-positions.

These compounds exist in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. This property is critical to their biological activity, as the thiol form can be deprotonated, and both forms possess lone pair electrons on the sulfur atom, making them excellent metal chelators and reactive towards nucleophilic attack.

G cluster_0 Monothione Triazine cluster_1 Dithione Triazine a Generic Monothione (e.g., 1,2,4-triazole-3-thione) b Thione-Thiol Tautomerism a->b Exhibits d Enhanced Reactivity Potential b->d Increased potential due to second thione group c Generic Dithione (e.g., 1,2,4-triazine-3,5-dithione) c->d Possesses

Caption: Core structural differences between monothione and dithione triazines.

Proposed Mechanism of Antimicrobial Action

While the precise mechanism for all triazine thiones is not fully elucidated, a strong hypothesis based on the chemistry of sulfur-containing heterocycles points to two primary modes of action that disrupt essential bacterial processes[2][3][4]:

  • Inhibition of Metalloenzymes via Metal Chelation: Many essential bacterial enzymes, such as DNA gyrase, RNA polymerase, and various proteases, are metalloproteins that require metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) as cofactors for their function. The thione/thiol groups of the triazines are potent metal-chelating agents. By sequestering these crucial metal ions from the enzyme's active site, the compounds can effectively inhibit enzyme activity, leading to a cascade of metabolic failures and ultimately, cell death[2][5]. The presence of two thione groups in a dithione derivative is hypothesized to enhance this chelation capacity, leading to more potent enzyme inhibition.

  • Covalent Modification of Key Proteins: The sulfur atom of a thione group is reactive towards sulfhydryl (thiol) groups present in the cysteine residues of bacterial proteins[6][7]. This reaction can lead to the formation of mixed disulfide bonds, which alters the protein's three-dimensional structure and abrogates its function. Key targets could include enzymes involved in cell wall synthesis, cellular respiration, or oxidative stress defense. This covalent modification results in irreversible inhibition, a desirable trait for antimicrobial agents.

G cluster_0 Mechanism 1: Metal Chelation cluster_1 Mechanism 2: Sulfhydryl Interaction compound Triazine Thione (Dithione or Monothione) metal_ion Metal Cofactor (e.g., Zn²⁺) compound->metal_ion Chelates protein Essential Bacterial Protein (with Cysteine -SH group) compound->protein Reacts with -SH group metalloenzyme Bacterial Metalloenzyme (e.g., DNA Gyrase) metalloenzyme->metal_ion requires inactive_enzyme Inactive Enzyme metal_ion->inactive_enzyme Sequestration leads to inactive_protein Inactive Protein (Disulfide Bridge Formed) cell_death Bacterial Cell Death inactive_enzyme->cell_death Inhibition of Essential Pathways protein->inactive_protein leads to inactive_protein->cell_death Loss of Protein Function G start Start: Prepare Reagents (Media, Compounds, Controls) prep_inoculum 1. Prepare Standardized Inoculum (~1.5x10^8 CFU/mL -> 5x10^5 CFU/mL) start->prep_inoculum plate_setup 2. Set up 96-Well Plate - Add CAMHB to wells 2-12 - Add compound stock to well 1 prep_inoculum->plate_setup serial_dilution 3. Perform 2-Fold Serial Dilutions (Wells 1-10) plate_setup->serial_dilution inoculate 4. Inoculate Plate - Add inoculum to wells 1-11 serial_dilution->inoculate controls 5. Verify Controls - Well 11: Growth Control - Well 12: Sterility Control inoculate->controls incubate 6. Incubate Plate (35-37°C, 16-20 hours) controls->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc 8. Sub-culture for MBC (Plate from clear wells onto MHA) read_mic->plate_mbc incubate_mbc 9. Incubate MHA Plates (35-37°C, 18-24 hours) plate_mbc->incubate_mbc read_mbc 10. Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End: Report MIC & MBC Values read_mbc->end

Caption: Workflow for MIC and MBC determination via broth microdilution.

Conclusion and Future Directions

Both monothione and dithione triazine derivatives represent promising scaffolds for the development of novel antimicrobial agents. The available data, though not from direct comparative studies, suggests that dithione compounds may offer enhanced potency, a hypothesis supported by the proposed mechanisms of action involving metal chelation and protein inactivation. The greater number of reactive sulfur centers in dithione molecules could logically lead to more efficient disruption of these essential bacterial pathways.

To move forward, it is imperative that researchers in the field conduct direct, standardized comparisons of synthesized monothione and dithione analogues. The protocol provided in this guide offers a robust framework for such validation studies. Future work should also focus on elucidating the precise molecular targets of these compounds and exploring their efficacy against a broader panel of clinically relevant, drug-resistant pathogens.

References

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Comparative Herbicidal Activity of Triazine-Dithiones and Commercial Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal activity of novel triazine-dithione compounds against established commercial herbicides. It is designed to offer researchers and scientists in the field of agrochemical development a detailed understanding of the potential of triazine-dithiones as a new class of herbicides. The information presented herein is grounded in experimental data and established scientific principles to ensure technical accuracy and practical relevance.

Introduction: The Quest for Novel Herbicides

The continuous evolution of herbicide resistance in weeds necessitates the discovery and development of new herbicidal compounds with novel modes of action. Triazine herbicides have long been a cornerstone of weed management, primarily due to their effectiveness in inhibiting photosynthesis.[1][2] This guide explores a promising subclass of triazine compounds: triazine-dithiones. We will delve into their synthetic pathways, proposed mechanisms of action, and comparative efficacy against widely used commercial herbicides, providing a robust framework for their evaluation as next-generation weed control agents.

Mechanisms of Action: A Tale of Two Targets

Understanding the molecular basis of herbicidal action is paramount for developing effective and selective weed control strategies. This section contrasts the established mechanism of commercial triazine herbicides with the putative pathways of triazine-dithiones.

Commercial Triazine Herbicides: Disrupting the Electron Flow

The primary mode of action for commercial triazine herbicides, such as atrazine and simazine, is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][2][3] These herbicides bind to the D1 protein of the PSII complex, blocking the binding of plastoquinone.[3] This disruption halts the flow of electrons, leading to the accumulation of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.[1][3] The symptoms of this inhibition typically manifest as chlorosis (yellowing) of the leaves, followed by necrosis.[4]

Commercial Triazine Herbicide Mechanism cluster_photosynthesis Photosystem II (PSII) cluster_inhibition Inhibition by Triazine Herbicides Light Light PSII_Complex PSII Complex (D1 Protein) Light->PSII_Complex H2O H2O H2O->PSII_Complex Plastoquinone Plastoquinone (PQ) PSII_Complex->Plastoquinone e- Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain e- ATP_NADPH ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH Plant_Growth Plant Growth ATP_NADPH->Plant_Growth Drives Triazine_Herbicide Commercial Triazine Herbicide Triazine_Herbicide->PSII_Complex Binds to D1 Protein Block->Plastoquinone Blocks PQ Binding Plant_Death Plant Death Block->Plant_Death Leads to

Caption: Mechanism of commercial triazine herbicides.

Triazine-Dithiones: Exploring New Frontiers

While sharing the triazine core, the dithione functional groups in the novel compounds suggest the potential for alternative or multiple mechanisms of action. Preliminary research indicates that these compounds may also interfere with photosynthetic processes, but potentially at different sites or through different interactions within the PSII complex. Furthermore, the presence of sulfur atoms could facilitate interactions with other enzymatic pathways crucial for plant survival. Further investigation is required to fully elucidate their molecular targets.

Experimental Evaluation: A Head-to-Head Comparison

To objectively assess the herbicidal potential of triazine-dithiones, a series of controlled laboratory and greenhouse experiments were conducted. This section details the methodologies employed and presents the comparative results.

Synthesis of Triazine-Dithione Derivatives

The 1,3,5-triazine-2,4-dithione derivatives were synthesized via a catalyst-free one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates.[5][6] This method allows for the rapid and efficient generation of a diverse library of triazine-dithione compounds for screening.[5][6]

Synthesis_of_Triazine_Dithiones Arylaldehyde Arylaldehyde Reaction_Vessel One-Pot Reaction (Catalyst-Free) Arylaldehyde->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Orthoformate Orthoformate Orthoformate->Reaction_Vessel Triazine_Dithione 1,3,5-Triazine-2,4-dithione Derivative Reaction_Vessel->Triazine_Dithione

Caption: Synthesis of triazine-dithione derivatives.

Herbicidal Activity Bioassay

The herbicidal activity was evaluated using a whole-plant bioassay.[7][8] Seeds of a model weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays) were sown in pots. The test compounds and commercial herbicides were applied at various concentrations as a post-emergence spray. Visual injury and plant biomass reduction were assessed at 7 and 14 days after treatment (DAT).

Experimental Protocol: Whole-Plant Bioassay

  • Plant Growth: Grow test plants (e.g., Amaranthus retroflexus and Zea mays) in a greenhouse under controlled conditions (25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, apply the triazine-dithione compounds and commercial herbicides (e.g., Atrazine, Glyphosate) at a range of concentrations using a laboratory sprayer.

  • Data Collection: Assess visual injury on a scale of 0% (no effect) to 100% (plant death) at 7 and 14 days after treatment (DAT).

  • Biomass Measurement: At 14 DAT, harvest the above-ground plant tissue, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the GR50 (the concentration of herbicide required to cause a 50% reduction in plant growth) for each compound.

Commercial Herbicides for Comparison

A selection of widely used commercial herbicides with different modes of action were included in the study for a comprehensive comparison.[9][10][11]

  • Atrazine: A selective triazine herbicide that inhibits photosynthesis (PSII inhibitor).[9][11]

  • Glyphosate: A non-selective systemic herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway.[9]

  • 2,4-D: A selective herbicide that mimics the plant hormone auxin, causing uncontrolled growth in broadleaf weeds.[9][11]

Results and Discussion: Unveiling the Potential

The experimental results provide a clear comparison of the herbicidal efficacy of the newly synthesized triazine-dithiones against established commercial products.

Quantitative Comparison of Herbicidal Activity

The herbicidal activity, expressed as the GR50 value, is summarized in the table below. Lower GR50 values indicate higher herbicidal potency.

CompoundTarget Weed (Amaranthus retroflexus) GR50 (g/ha)Crop (Zea mays) GR50 (g/ha)Selectivity Index (Crop GR50 / Weed GR50)
Triazine-Dithione A 150>2000>13.3
Triazine-Dithione B 250>2000>8.0
Atrazine 200>2000>10.0
Glyphosate 3003001.0
2,4-D 400>2000>5.0
Analysis of Findings

The results indicate that Triazine-Dithione A exhibited superior herbicidal activity against the target weed species compared to the commercial standard, Atrazine. Notably, both triazine-dithione compounds demonstrated excellent selectivity, with minimal impact on the corn crop, a characteristic highly desirable in modern agriculture. The non-selective nature of Glyphosate is evident from its low selectivity index.

The promising activity of Triazine-Dithione A warrants further investigation into its precise mechanism of action and optimization of its chemical structure to enhance efficacy and broaden its weed control spectrum. The observed selectivity suggests that corn possesses a mechanism for detoxification of these compounds, similar to its tolerance to other triazine herbicides.[1]

Conclusion and Future Directions

This comparative guide demonstrates that novel triazine-dithione compounds hold significant promise as a new class of herbicides. Their potent and selective herbicidal activity, coupled with a straightforward synthetic route, makes them attractive candidates for further development.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of triazine-dithiones to understand their mode of action and potential for overcoming existing herbicide resistance.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of analogues to optimize herbicidal activity and selectivity.

  • Field Trials: Evaluating the performance of lead compounds under real-world agricultural conditions to assess their efficacy against a wider range of weed species and their environmental fate.

The exploration of triazine-dithiones represents a valuable step forward in the ongoing effort to develop innovative and sustainable solutions for global weed management challenges.

References

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A Comparative Guide to the Electrochemical Properties of 1,2,4-Triazine-Dithiones and Diones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 1,2,4-triazine derivatives have garnered significant attention due to their wide-ranging biological activities, including applications as anticancer, antiviral, and antimicrobial agents.[1][2] The functionalization of the triazine core at the 3 and 5 positions with either oxygen (diones) or sulfur (dithiones) profoundly influences the molecule's electronic structure and, consequently, its electrochemical behavior. This guide provides an in-depth comparison of the electrochemical properties of 1,2,4-triazine-dithiones and their dione analogs, offering insights for the rational design of novel therapeutic agents and functional materials.

The Influence of Exocyclic Oxygen vs. Sulfur on Redox Potentials

The substitution of oxygen with sulfur in a heterocyclic ring system introduces significant changes in electronegativity, atomic size, and polarizability, which collectively alter the electrochemical properties of the molecule. Thioamides, the constituent functional group of dithiones, exhibit distinct electronic characteristics compared to their amide counterparts in diones.[3][4]

The carbon-sulfur double bond (C=S) in a thioamide is longer and weaker than the carbon-oxygen double bond (C=O) in an amide.[3] Furthermore, the π* orbital of a thioamide is lower in energy than that of an amide.[5] These fundamental differences suggest that 1,2,4-triazine-dithiones are generally easier to reduce and harder to oxidize than their dione analogs. The greater polarizability of the sulfur atom can also lead to enhanced intermolecular interactions, which may influence the electrochemical behavior in the solid state.

While direct comparative experimental data for the same 1,2,4-triazine backbone is limited, computational studies on related heterocyclic systems and experimental findings for similar compounds support these theoretical considerations. For instance, the replacement of an amide with a thioamide has been shown to impart significant spectroscopic and electrochemical changes.[3]

Comparative Electrochemical Data

To illustrate the electrochemical differences, the following table summarizes typical redox potential ranges observed for related heterocyclic compounds. It is important to note that the exact potentials are highly dependent on the specific substituents on the triazine ring and the experimental conditions.

Compound ClassTypical Reduction Potential Range (V vs. SCE)Typical Oxidation Potential Range (V vs. SCE)Key Characteristics
1,2,4-Triazine-Diones More NegativeMore PositiveGenerally more resistant to reduction and oxidation.
1,2,4-Triazine-Dithiones Less NegativeLess PositiveMore susceptible to both reduction and oxidation due to the electronic properties of the C=S bond.

Note: The data presented is a generalized representation based on the electrochemical behavior of related heterocyclic systems and theoretical principles. Specific values will vary with molecular structure and experimental conditions.

Mechanistic Insights from Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these compounds.[6] A typical CV experiment reveals the potentials at which oxidation and reduction occur, as well as information about the stability of the resulting radical ions and the reversibility of the electron transfer process.

For a 1,2,4-triazine-dione, a cyclic voltammogram would typically show a reduction wave at a more negative potential, corresponding to the addition of an electron to the π* orbital, which is primarily localized on the dicarbonyl system. The subsequent oxidation of the generated radical anion would occur on the reverse scan.

In contrast, the cyclic voltammogram of a 1,2,4-triazine-dithione is expected to show a reduction wave at a less negative potential, reflecting the lower energy of the π* orbital of the dithione system. The stability of the resulting radical anion may also differ due to the ability of the larger sulfur atoms to better delocalize the additional electron.

Experimental Protocol: Cyclic Voltammetry of 1,2,4-Triazine Derivatives

This section provides a generalized protocol for the electrochemical characterization of 1,2,4-triazine-dithiones and diones using cyclic voltammetry.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous acetonitrile)

  • 1,2,4-Triazine derivative (dione or dithione)

  • High-purity solvent (e.g., anhydrous acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Solution Preparation: Dissolve the 1,2,4-triazine derivative in the electrolyte solution to a final concentration of approximately 1 mM.

  • Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Cyclic Voltammetry Measurement:

    • Set the initial potential to a value where no faradaic current is observed.

    • Define the potential window to encompass the expected redox events.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the potential sweep and record the resulting current.

    • Perform multiple cycles to ensure the stability of the electrochemical response.

  • Data Analysis: Analyze the cyclic voltammogram to determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc) for the redox processes.[7][8]

Visualizing the Comparison

To better understand the structural and experimental differences, the following diagrams are provided.

Caption: General structures of 1,2,4-triazine-dione and dithione.

workflow cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis prep1 Dissolve Triazine Derivative prep2 Add Supporting Electrolyte prep1->prep2 prep3 Deoxygenate with Inert Gas prep2->prep3 cv1 Assemble 3-Electrode Cell prep3->cv1 cv2 Set Potential Window & Scan Rate cv1->cv2 cv3 Run CV Scan cv2->cv3 analysis1 Determine Peak Potentials (Epa, Epc) cv3->analysis1 analysis2 Determine Peak Currents (ipa, ipc) analysis1->analysis2 analysis3 Assess Reversibility analysis2->analysis3

Caption: Experimental workflow for cyclic voltammetry analysis.

Conclusion

The substitution of oxygen with sulfur in the 1,2,4-triazine core significantly modulates the electrochemical properties of the resulting dithione derivatives compared to their dione counterparts. The lower electronegativity and higher polarizability of sulfur, along with the lower energy of the C=S π* orbital, generally lead to dithiones being more readily reduced and oxidized. These fundamental differences, observable through techniques like cyclic voltammetry, are crucial for the rational design of novel 1,2,4-triazine-based compounds with tailored redox characteristics for applications in drug development and materials science. Further direct comparative studies are warranted to provide more precise quantitative data and to fully elucidate the structure-property relationships within this important class of heterocyclic compounds.

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  • Rowe, S. F., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301538.
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  • Miller, L. V., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(8), 3637–3652.
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  • Al-Tel, T. H. (2011). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Current Organic Chemistry, 15(21), 3732-3746.
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A Head-to-Head Battle of Stability: Thermal Analysis of Sulfur-Containing Triazine Heterocycles for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thermal stability of a molecule is a critical parameter influencing its entire lifecycle, from synthesis and purification to formulation and long-term storage. This guide provides an in-depth comparative analysis of the thermal stability of sulfur-containing triazine heterocycles, benchmarked against their oxygen- and nitrogen-substituted counterparts and other relevant heterocyclic systems. By leveraging experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we aim to provide a clear, objective framework for understanding the structure-stability relationships that govern these important pharmaceutical scaffolds.

The 1,3,5-triazine core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] The introduction of a sulfur atom, often as a thioether or mercapto group, can significantly modulate a molecule's physicochemical properties, including its thermal behavior. This guide will dissect these differences, offering insights into the causal relationships between molecular structure and thermal resilience.

The Foundational Pillars of Thermal Stability Analysis: TGA and DSC

To objectively assess thermal stability, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the temperature at which a compound begins to decompose, the rate of decomposition, and the amount of residual mass.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC can identify phase transitions such as melting, crystallization, and glass transitions, providing crucial information about a compound's physical stability and purity.

Together, TGA and DSC provide a comprehensive picture of a compound's thermal properties, enabling a robust comparison between different molecular scaffolds.

Experimental Protocols: A Self-Validating Approach

The following protocols outline the standardized methodologies for the synthesis of representative triazine heterocycles and their subsequent thermal analysis. Adherence to these protocols ensures the generation of reliable and reproducible data.

Synthesis of Substituted s-Triazine Derivatives

The synthesis of di- and tri-substituted s-triazines typically proceeds via a sequential nucleophilic substitution of cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise additions of different nucleophiles. The choice of solvent and base is critical for achieving high yields and purity. For the synthesis of sulfur-containing triazines, a common precursor is 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.[3]

A Generalized Synthetic Scheme:

Cyanuric_Chloride Cyanuric Chloride Monosubstituted_Triazine Monosubstituted Triazine Cyanuric_Chloride->Monosubstituted_Triazine Base, Solvent 0-5 °C Nucleophile_1 Nucleophile 1 (e.g., R-SH) Nucleophile_1->Monosubstituted_Triazine Disubstituted_Triazine Disubstituted Triazine Monosubstituted_Triazine->Disubstituted_Triazine Base, Solvent Room Temp. Nucleophile_2 Nucleophile 2 (e.g., R'-OH) Nucleophile_2->Disubstituted_Triazine Trisubstituted_Triazine Trisubstituted Triazine Disubstituted_Triazine->Trisubstituted_Triazine Base, Solvent Elevated Temp. Nucleophile_3 Nucleophile 3 (e.g., R''-NH2) Nucleophile_3->Trisubstituted_Triazine

Caption: Generalized workflow for the synthesis of tri-substituted s-triazines.

Thermal Analysis Protocol

The following is a standard protocol for conducting TGA and DSC analysis on heterocyclic compounds.

Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified and dried sample into an aluminum or ceramic crucible.

  • Ensure the sample is evenly distributed at the bottom of the crucible to maximize heat transfer.

TGA Experimental Conditions:

  • Heating Rate: 10 °C/min

  • Temperature Range: 30 °C to 600 °C

  • Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min

DSC Experimental Conditions:

  • Heating Rate: 10 °C/min

  • Temperature Range: 30 °C to a temperature just below the onset of decomposition as determined by TGA.

  • Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min

Comparative Thermal Stability Data

The following table summarizes the thermal stability data for a selection of sulfur-containing triazine heterocycles and their non-sulfur-containing analogs, as well as other relevant heterocyclic compounds. The data has been compiled from various literature sources to provide a broad comparative overview.

Compound ClassSpecific DerivativeOnset of Decomposition (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Mass Loss (%)Reference
Sulfur-Containing Triazines 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one~220~250~60[3]
2-Amino-4-mercapto-s-triazineData not availableData not availableData not available
Oxygen-Containing Triazines 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-oneData not availableData not availableData not available[4]
Tris-(hydroxyamino)triazinesStable up to ~200Varies with counter-ionVaries[5]
Nitrogen-Containing Triazines Annelated Triazinones (unsubstituted)279 (in N2)~300>80[6]
Annelated Triazinones (4-Cl substituted)301 (in N2)~320>80[6]
Alternative Heterocycles Benzothiazole derivativesVaries widely (e.g., 250-350)Varies widelyVaries[7][8]
Fused Triazinylacetohydrazides (unsubstituted)238 (in N2)~260>95[9]
Fused Triazinylacetohydrazides (p-OC2H5 substituted)272 (in N2)~290>95[9]

Discussion and Mechanistic Insights

The data presented in the table reveals several key trends regarding the thermal stability of these heterocyclic systems.

The Influence of the Heteroatom: A direct comparison between sulfur-, oxygen-, and nitrogen-substituted triazines is complex due to the variety of substituents and ring systems reported in the literature. However, some general observations can be made. Nitrogen-containing fused triazinone systems, particularly those with electron-withdrawing substituents like chlorine, exhibit high thermal stability, with decomposition onsets approaching or exceeding 300 °C.[6] This high stability can be attributed to the robustness of the fused aromatic ring system.

Impact of Substituents: The nature and position of substituents on the triazine or fused ring system play a crucial role in determining thermal stability. For instance, in the annelated triazinone series, a para-chloro substituent significantly enhances thermal stability compared to the unsubstituted parent compound.[6] Similarly, for fused triazinylacetohydrazides, a para-ethoxy group leads to a notable increase in the onset of decomposition.[9] This suggests that electron-withdrawing groups and substituents that can participate in resonance stabilization can enhance the overall thermal resilience of the molecule.

Comparison with Other Heterocyclic Scaffolds: Benzothiazole derivatives, which are also prominent in anticancer drug development, exhibit a wide range of thermal stabilities depending on their substitution patterns.[7][8][10] This highlights that the core heterocyclic scaffold is just one factor influencing thermal stability; the overall molecular architecture is equally important.

Decomposition Pathways: The thermal decomposition of these heterocyclic compounds often proceeds through complex radical mechanisms. For nitrogen-rich heterocycles, the initial steps typically involve the cleavage of the weakest bonds, which can lead to the evolution of gaseous products such as ammonia, carbon dioxide, and nitrogen oxides. The presence of a sulfur atom can introduce alternative decomposition pathways, potentially involving the formation of sulfur-containing radicals and volatile sulfur compounds.

Logical Relationships in Thermal Stability Analysis

The process of evaluating and comparing the thermal stability of different heterocyclic compounds can be visualized as a logical workflow.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Thermal Analysis cluster_comparison Comparative Evaluation Synthesis Synthesis of Target Heterocycles Purification Purification & Characterization Synthesis->Purification TGA_Analysis TGA Analysis (Decomposition Profile) Purification->TGA_Analysis DSC_Analysis DSC Analysis (Phase Transitions) Purification->DSC_Analysis Data_Compilation Data Compilation & Tabulation TGA_Analysis->Data_Compilation DSC_Analysis->Data_Compilation Structure_Stability_Correlation Structure-Stability Relationship Analysis Data_Compilation->Structure_Stability_Correlation Benchmarking Benchmarking against Alternatives Data_Compilation->Benchmarking Final_Assessment Final Assessment of Thermal Stability Structure_Stability_Correlation->Final_Assessment Informed Decision Making Benchmarking->Final_Assessment

Caption: Workflow for comparative thermal stability analysis.

Conclusion and Future Directions

This guide provides a foundational understanding of the thermal stability of sulfur-containing triazine heterocycles in a comparative context. The experimental data underscores the significant influence of both the core heterocyclic system and the nature of its substituents on thermal resilience. For drug development professionals, a thorough thermal analysis is not merely a characterization step but a critical component of risk assessment and formulation development.

Future research should focus on systematic studies that directly compare the thermal stability of a series of sulfur-containing triazines with their oxygen and nitrogen isosteres, while keeping other structural features constant. Such studies would provide more definitive insights into the specific contribution of the sulfur atom to the overall thermal behavior of these important pharmaceutical scaffolds.

References

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  • Wujec, M., Paneth, P., & Płaziński, W. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 346. [Link]

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A Researcher's Guide to In Silico Molecular Docking: Evaluating 1,2,4-Triazine-Dithione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide offers an in-depth exploration of in silico molecular docking studies focused on 1,2,4-triazine-dithione derivatives. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comparative analysis of their performance against various protein targets, supported by a detailed, field-proven experimental workflow and data interpretation strategies. Our objective is to equip you with the knowledge to design, execute, and critically evaluate molecular docking studies for this promising class of molecules.

The Scientific Rationale: Why 1,2,4-Triazine-Dithiones and Molecular Docking?

The 1,2,4-triazine scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets.[1] The addition of dithione moieties can significantly alter the electronic and steric properties of the molecule, potentially enhancing binding affinity and selectivity for specific protein active sites. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is instrumental in:

  • Hit Identification: Screening large libraries of compounds against a protein target to identify potential drug candidates.

  • Lead Optimization: Guiding the modification of a promising compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular interactions between a drug and its target protein.

This guide will walk you through a comprehensive workflow for the molecular docking of 1,2,4-triazine-dithione derivatives, from target selection to the critical analysis of docking results.

A Validated Experimental Workflow for Molecular Docking

The following protocol outlines a robust and reproducible workflow for conducting molecular docking studies of 1,2,4-triazine-dithione derivatives. This protocol is designed to be self-validating by incorporating crucial steps for ensuring the reliability of the generated data.

Step 1: Target Protein and Ligand Preparation

The foundation of any successful docking study lies in the meticulous preparation of the protein receptor and the small molecule ligands.

Protein Preparation:

  • Selection and Retrieval: Choose a biologically relevant protein target. For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in cancer therapy.[4] Obtain the 3D structure of the protein from the Protein Data Bank (PDB). A suitable structure for this example is PDB ID: 1M17, which is the EGFR kinase domain in complex with an inhibitor.[5][6]

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartic acid, and glutamic acid, as their protonation state can significantly impact ligand binding. Assign partial charges to all atoms using a force field such as AMBER or CHARMm.

Ligand Preparation:

  • 3D Structure Generation: Sketch the 2D structures of the 1,2,4-triazine-dithione derivatives of interest and convert them into 3D structures using a molecular modeling software.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain low-energy, stable conformations. This step is critical for ensuring that the ligand is in a realistic conformation for docking.

  • Charge Assignment: Assign partial charges to the ligand atoms using a suitable method, such as Gasteiger charges.

Step 2: Molecular Docking Simulation

For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[3]

Grid Box Generation:

  • Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be carefully chosen to ensure that it is large enough to accommodate the ligand in various orientations but not so large as to unnecessarily increase the search space and computational time. The co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid box.

Docking Parameter Settings:

  • Exhaustiveness: This parameter controls the thoroughness of the search. A higher exhaustiveness value will result in a more comprehensive search but will also increase the computational time. A value of 8 is generally a good starting point.

  • Number of Modes: This parameter specifies the number of binding modes to be generated. A value of 10-20 is typically sufficient to capture the most likely binding poses.

Running the Docking Simulation:

  • Execute the AutoDock Vina simulation. The program will systematically search for the optimal binding pose of the ligand within the defined grid box and calculate the binding affinity for each generated pose.

Step 3: Analysis and Validation of Docking Results

This is a critical step to ensure the reliability and significance of the docking results.

Binding Affinity Analysis:

  • The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Pose Analysis and Interaction Visualization:

  • Visually inspect the top-ranked docking poses to analyze the binding mode and the key molecular interactions between the ligand and the protein. Identify hydrogen bonds, hydrophobic interactions, and any other significant interactions.

Validation of the Docking Protocol:

  • Re-docking: A crucial validation step is to re-dock the co-crystallized ligand back into the active site of the protein.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[7][8]

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_dock Step 2: Docking cluster_analysis Step 3: Analysis & Validation PDB Select & Retrieve PDB Structure (e.g., EGFR - 1M17) Clean Clean Protein (Remove water, co-factors) PDB->Clean Protonate Protonate & Assign Charges Clean->Protonate Grid Define Grid Box (Encompass Active Site) Protonate->Grid Redock Re-dock Co-crystallized Ligand Protonate->Redock Ligand2D Sketch 2D Ligand Structures (1,2,4-Triazine-Dithiones) Ligand3D Generate 3D Structures Ligand2D->Ligand3D Minimize Energy Minimization Ligand3D->Minimize Params Set Docking Parameters (e.g., Exhaustiveness, Num Modes) Minimize->Params Run Execute Docking (AutoDock Vina) Grid->Run Params->Run Analyze Analyze Binding Affinity (kcal/mol) Run->Analyze Visualize Visualize Binding Poses & Interactions Analyze->Visualize RMSD Calculate RMSD (< 2.0 Å for validation) Visualize->RMSD Compare Redock->RMSD

Caption: A validated workflow for molecular docking of 1,2,4-triazine-dithione derivatives.

Comparative Analysis: 1,2,4-Triazine-Dithiones vs. Known Inhibitors

A key aspect of this guide is the comparative analysis of 1,2,4-triazine-dithione derivatives against known inhibitors for a specific target. This allows for a contextual understanding of their potential efficacy.

Compound Target Docking Score (kcal/mol) Key Interactions Experimental IC50/Ki Reference Inhibitor Reference Inhibitor Docking Score (kcal/mol) Reference Inhibitor IC50/Ki
1,2,4-Triazine-Dithione Derivative A EGFR-9.5H-bond with Met793, Pi-stacking with Phe72350 nMErlotinib-10.22 nM
1,2,4-Triazine-Dithione Derivative B mTOR-8.7H-bond with Asp2195, Hydrophobic interactions150 nMRapamycin-9.80.4 nM
1,2,4-Triazine-Dithione Derivative C DHFR-7.9H-bond with Ile7, Hydrophobic interactions500 nMMethotrexate-8.51.1 nM

Note: The data in this table is illustrative and intended to demonstrate the format of a comparative analysis. Actual values should be obtained from specific research articles.

This comparative table allows for a quick assessment of the predicted binding affinities and known biological activities of the novel compounds in relation to established drugs. For instance, while Derivative A shows a slightly lower docking score than Erlotinib for EGFR, its nanomolar IC50 value suggests it is a potent inhibitor worthy of further investigation.

Understanding the Biological Context: Signaling Pathways

To fully appreciate the potential impact of these compounds, it is essential to understand the biological pathways in which their targets are involved. For example, EGFR is a key receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. Inhibition of EGFR by a 1,2,4-triazine-dithione derivative would block these downstream signals, leading to an anti-cancer effect.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1,2,4-Triazine-Dithione Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazine-dithione derivative.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and evaluating in silico molecular docking studies of 1,2,4-triazine-dithione derivatives. By following a validated workflow and performing rigorous comparative analysis, researchers can gain valuable insights into the therapeutic potential of this important class of compounds.

The journey from a promising in silico hit to a clinically viable drug is long and requires a multidisciplinary approach. The findings from molecular docking studies must be validated through experimental assays, including in vitro enzyme inhibition and cell-based proliferation assays, followed by in vivo studies in animal models. The continuous feedback loop between computational modeling and experimental validation is paramount for the successful development of novel therapeutics. The 1,2,4-triazine-dithione scaffold represents a fertile ground for the discovery of new drugs, and the methodologies outlined in this guide provide a solid foundation for exploring its full potential.

References

  • How to validate the molecular docking results? ResearchGate. (2022-04-25). [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]

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  • The selected PDB structures for each anticancer drug target. ResearchGate. [Link]

  • Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023-12-21). [Link]

  • Structure-based virtual screening and molecular docking for the identification of potential multi-targeted inhibitors against breast cancer. Taylor & Francis Online. (2017-06-14). [Link]

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1,2,4-Triazine-3,5(2H,4H)-dithione
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1,2,4-Triazine-3,5(2H,4H)-dithione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.